molecular formula C10H12N2O B1292733 2-(tert-Butyl)oxazolo[4,5-c]pyridine CAS No. 873914-35-3

2-(tert-Butyl)oxazolo[4,5-c]pyridine

Cat. No.: B1292733
CAS No.: 873914-35-3
M. Wt: 176.21 g/mol
InChI Key: UCSGJYWVCRIWKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butyl)oxazolo[4,5-c]pyridine is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-[1,3]oxazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(2,3)9-12-7-6-11-5-4-8(7)13-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSGJYWVCRIWKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647614
Record name 2-tert-Butyl[1,3]oxazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873914-35-3
Record name 2-tert-Butyl[1,3]oxazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(tert-Butyl)oxazolo[4,5-c]pyridine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(tert-Butyl)oxazolo[4,5-c]pyridine

Introduction

The oxazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development. Its unique electronic and steric properties make it a valuable building block for designing novel therapeutic agents. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this compound, a key derivative with significant potential in chemical biology and pharmaceutical research. The tert-butyl group at the 2-position offers steric bulk and lipophilicity, which can be crucial for modulating biological activity and pharmacokinetic properties.

This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthesis, including the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.

Core Synthesis Strategy: A Two-Step Approach

The most logical and efficient pathway for the synthesis of this compound involves a two-step sequence starting from the readily available precursor, 3-amino-4-hydroxypyridine. This strategy is centered around the formation of an amide intermediate followed by an acid-catalyzed cyclodehydration to construct the oxazole ring.

The overall synthetic transformation is depicted below:

Synthesis_Pathway cluster_0 Part 1: Amide Formation cluster_1 Part 2: Cyclodehydration 3-Amino-4-hydroxypyridine 3-Amino-4-hydroxypyridine Amide_Intermediate N-(4-hydroxypyridin-3-yl)pivalamide 3-Amino-4-hydroxypyridine->Amide_Intermediate Pyridine, DCM, 0 °C to rt Pivaloyl_chloride Pivaloyl chloride Pivaloyl_chloride->Amide_Intermediate Amide_Intermediate_2 N-(4-hydroxypyridin-3-yl)pivalamide Final_Product This compound Amide_Intermediate_2->Final_Product Polyphosphoric Acid (PPA), Heat Amide_Formation_Mechanism Reactants 3-Amino-4-hydroxypyridine + Pivaloyl chloride Tetrahedral_Intermediate Tetrahedral Intermediate Reactants->Tetrahedral_Intermediate Nucleophilic attack Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Collapse of intermediate Product_Formation N-(4-hydroxypyridin-3-yl)pivalamide + HCl Proton_Transfer->Product_Formation Deprotonation

Caption: Mechanism of N-acylation.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-amino-4-hydroxypyridine (1.0 eq) in dichloromethane (DCM) is added pyridine (1.2 eq) at 0 °C under a nitrogen atmosphere.

  • Reagent Addition: Pivaloyl chloride (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, the reaction is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-(4-hydroxypyridin-3-yl)pivalamide.

ParameterValue/ConditionRationale
Solvent Dichloromethane (DCM)Inert solvent that dissolves the starting materials and is easy to remove.
Base PyridineActs as a base to neutralize the HCl byproduct, driving the reaction to completion.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction, followed by room temperature to ensure completion.
Stoichiometry Pivaloyl chloride (1.1 eq)A slight excess of the acylating agent ensures complete consumption of the starting amine.

Part 2: Cyclodehydration to this compound

The second and final step is the intramolecular cyclization of the amide intermediate to form the desired oxazole ring. This transformation is typically achieved under acidic and dehydrating conditions.

Reaction Mechanism:

The cyclization is catalyzed by a strong acid, such as polyphosphoric acid (PPA). The acid protonates the amide carbonyl, making it more electrophilic. The hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. A subsequent series of proton transfers and elimination of a water molecule leads to the aromatic oxazole ring.

Cyclodehydration_Mechanism Amide N-(4-hydroxypyridin-3-yl)pivalamide Protonated_Amide Protonated Amide Amide->Protonated_Amide Protonation by PPA Cyclized_Intermediate Cyclized Intermediate Protonated_Amide->Cyclized_Intermediate Intramolecular nucleophilic attack Dehydration Dehydration Cyclized_Intermediate->Dehydration Proton transfer Final_Product This compound Dehydration->Final_Product Elimination of H2O

A Technical Guide to the Physicochemical Properties of 2-(tert-Butyl)oxazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2-(tert-butyl)oxazolo[4,5-c]pyridine is limited. This guide synthesizes available information for structurally related compounds, computational predictions, and established analytical principles to provide a comprehensive technical overview. All predicted data should be confirmed through empirical testing.

Introduction

The oxazolopyridine scaffold is a significant heterocyclic motif in medicinal chemistry, appearing in compounds with a wide range of biological activities. The fusion of an oxazole ring to a pyridine core creates a unique electronic and steric environment, making these compounds attractive for library synthesis and lead optimization. This guide focuses on a specific derivative, this compound, providing a detailed examination of its core physicochemical properties. Understanding these characteristics is paramount for researchers working on its synthesis, characterization, and potential applications in drug discovery and materials science. While empirical data for the parent compound is scarce, we will draw upon data from closely related analogues and predictive methods to build a robust profile.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. The structure of this compound, with its bulky tert-butyl group and fused heterocyclic system, suggests specific characteristics regarding its reactivity, solubility, and spectroscopic signature.

Caption: Molecular structure of this compound.

Table 1: Predicted and Analog-Derived Core Properties

PropertyValue (Predicted/Analog)Source/Method
Molecular Formula C₁₀H₁₂N₂O(Calculated)
Molecular Weight 176.22 g/mol (Calculated)
Physical Form Expected to be a solid at room temperature.Based on related heterocyclic compounds.[1]
Melting Point Not available.-
Boiling Point Not available.-
CAS Number Not available.-

Note: The molecular formula and weight are calculated based on the chemical structure. The physical form is an educated prediction based on similar heterocyclic structures.

Spectroscopic Profile

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The tert-butyl group will produce a sharp singlet, integrating to nine protons, likely in the upfield region (δ 1.2-1.5 ppm). The aromatic protons on the pyridine ring will appear in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns dependent on their coupling with each other. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the fused oxazole ring.[2][3]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the tert-butyl carbons (one quaternary and one methyl, the latter being more shielded). The aromatic carbons of the pyridine and oxazole rings will resonate in the downfield region (δ 110-160 ppm). The carbon of the C=N bond in the oxazole ring is expected to be significantly deshielded.[2][4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key expected absorptions include:

  • C-H stretching: Aliphatic C-H stretches from the tert-butyl group are expected around 2950-2850 cm⁻¹. Aromatic C-H stretches will appear above 3000 cm⁻¹.

  • C=N and C=C stretching: The stretching vibrations of the C=N bond in the oxazole ring and the C=C bonds in the pyridine ring are expected in the 1650-1500 cm⁻¹ region.[5][6]

  • C-O stretching: The C-O-C stretching of the oxazole ring will likely appear in the 1250-1050 cm⁻¹ range.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 176.

  • Fragmentation: A prominent fragment would be the loss of a methyl group ([M-15]⁺) from the tert-butyl group, leading to a stable tertiary carbocation. Another likely fragmentation would be the loss of isobutylene ([M-56]⁺).

Solubility and Lipophilicity

The solubility and lipophilicity of a compound are critical parameters in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).

  • Solubility: Due to the presence of two nitrogen atoms capable of hydrogen bonding with protic solvents, this compound is expected to have moderate solubility in polar protic solvents like methanol and ethanol. Its solubility in water is predicted to be low, a characteristic enhanced by the hydrophobic tert-butyl group. The pyridine fragment is known to enhance water solubility in some oxazolopyridine derivatives.[7][8] It is expected to be readily soluble in less polar organic solvents such as dichloromethane, chloroform, and ethyl acetate.

  • Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's lipophilicity. The presence of the large, nonpolar tert-butyl group will significantly contribute to a positive LogP value, indicating a preference for lipophilic environments. Computational tools can provide an estimated LogP value, which would be crucial for predicting its behavior in biological systems.

Experimental Protocols for Physicochemical Characterization

For researchers aiming to synthesize and characterize this compound, the following experimental workflows are recommended.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_properties Physicochemical Properties Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity Purity Analysis (e.g., HPLC) Purification->Purity Solubility Solubility Assay Purity->Solubility LogP LogP Determination Purity->LogP pKa pKa Measurement Purity->pKa MeltingPoint Melting Point Determination Purity->MeltingPoint

Caption: A typical workflow for the synthesis and physicochemical characterization of a novel compound.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Determination of Lipophilicity (Shake-Flask Method for LogP)
  • System Preparation: Prepare a biphasic system of n-octanol and water (or PBS, pH 7.4). Pre-saturate the n-octanol with the aqueous phase and vice-versa.

  • Partitioning: Dissolve a known amount of the compound in the n-octanol phase. Add a known volume of the aqueous phase.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) and then allow the layers to separate completely.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion

This compound represents a potentially valuable scaffold for further chemical exploration. This guide has provided a comprehensive, albeit largely predictive, overview of its key physicochemical properties. The provided experimental protocols offer a clear path for researchers to empirically determine these characteristics. A thorough understanding of these properties will be instrumental in guiding the rational design of future derivatives for various applications, particularly in the realm of drug discovery.

References

  • Palamarchuk, I.V., Kulakov, I.V. & Volkova, S.S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
  • Palamarchuk, I.V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. ResearchGate.
  • Palamarchuk, I.V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
  • MDPI. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI.
  • Fisher Scientific. (n.d.). 2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol. Fisher Scientific.
  • Fisher Scientific. (n.d.). This compound-7-carboxylic acid. Fisher Scientific.
  • Palamarchuk, I.V., et al. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4- b]pyridine) Derivatives as Terpyridine. Preprints.org.
  • Sigma-Aldrich. (n.d.). 2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol. Sigma-Aldrich.
  • El-Hiti, G.A., et al. (2015). Crystal structure of 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Sigma-Aldrich. (n.d.). 2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol. Sigma-Aldrich.
  • Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). Chapter 13: Spectroscopy NMR, IR, MS, UV-Vis. LibreTexts Chemistry. Available at: [Link]

  • Silva, A.M.S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Problems. Organic Chemistry at CU Boulder. Available at: [Link]

Sources

Introduction: The Oxazolopyridine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(tert-Butyl)oxazolo[4,5-c]pyridine

Nitrogen-containing heterocyclic compounds are foundational pillars in medicinal chemistry, playing a vital role in the design and discovery of novel therapeutic agents.[1] Among these, the pyridine ring is a ubiquitous and privileged scaffold, found in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding, enhance solubility, and serve as a versatile synthetic handle.[2][3] When fused with other heterocyclic systems, such as the oxazole ring, it gives rise to scaffolds like oxazolopyridine, which exhibit a unique combination of electronic and steric properties.

The oxazolopyridine core, in particular, has garnered significant interest. Research into related isomers, such as the oxazolo[4,5-b]pyridines, has identified them as potent and novel small molecule activators of SIRT1, an NAD+-dependent protein deacetylase implicated in metabolic diseases.[4] Furthermore, this scaffold has been explored for the development of antitumor agents targeting critical enzymes like human DNA topoisomerase IIα.[5]

This technical guide focuses on a specific member of this family, This compound . We will provide a comprehensive overview of its core attributes, a reasoned synthetic approach based on established chemical principles, and an exploration of its potential applications for professionals in drug development and chemical research.

Part 1: Core Molecular Attributes

The fundamental identity of a chemical compound is defined by its structure and associated physicochemical properties. This compound is a specific isomer within the oxazolopyridine family, distinguished by the fusion pattern of the rings and the substitution at the 2-position of the oxazole moiety.

Chemical Structure:

Chemical structure of this compoundFigure 1: 2D Structure of this compound.

The structure consists of a pyridine ring fused at its 3 and 4 positions to the 4 and 5 positions of an oxazole ring. A sterically bulky tert-butyl group is attached to the C2 position of the oxazole, which can significantly influence the molecule's binding profile and metabolic stability.

Physicochemical Data Summary:

PropertyValueSource
CAS Number 873914-35-3[6]
Molecular Formula C₁₀H₁₂N₂O[6]
Molecular Weight 176.22 g/mol [6]
Canonical SMILES CC(C)(C)C1=NC2=C(O1)C=NC=C2N/A
InChI Key InChI=1S/C10H12N2O/c1-10(2,3)9-12-7-5-11-6-8(7)13-9/h5-6H,1-4H3N/A

Part 2: Synthesis and Mechanistic Insights

The construction of the oxazolopyridine scaffold is a key challenge for its utilization in research. While specific literature for the title compound is sparse, a robust synthetic strategy can be designed based on well-established cyclocondensation reactions used for analogous heterocyclic systems.[7]

The most logical and convergent approach involves the reaction of an appropriately substituted aminohydroxypyridine with a carboxylic acid derivative. For the [4,5-c] isomer, the required starting material is 3-amino-4-hydroxypyridine. The tert-butyl group is introduced via pivalic acid or one of its activated forms (e.g., pivaloyl chloride).

Proposed Synthetic Protocol

This protocol describes a self-validating system for the synthesis of this compound. The choice of a strong condensing agent like polyphosphoric acid (PPA) or its silyl ester (PPSE) is critical; it acts as both a solvent and a catalyst for the dehydration/cyclization cascade at elevated temperatures.

Step 1: Reagent Preparation and Setup

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-hydroxypyridine (1.0 eq).

  • Add pivalic acid (1.2 eq).

  • Carefully add polyphosphoric acid (PPA) or PPSE (10-20x weight of reactants) to the flask. The viscosity will be high.

    • Causality: PPA/PPSE is a powerful dehydrating agent that facilitates the formation of the intermediate amide and its subsequent intramolecular cyclization to the oxazole ring. Using it as the solvent ensures homogenous reaction conditions at the required high temperatures.

Step 2: Cyclocondensation Reaction

  • Heat the reaction mixture to 180-200 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

    • Causality: High temperature is necessary to overcome the activation energy for both the initial amidation and the subsequent cyclodehydration step.

Step 3: Work-up and Isolation

  • Allow the mixture to cool to approximately 80-100 °C.

  • Very carefully and slowly, pour the viscous mixture onto crushed ice in a large beaker with stirring. This will hydrolyze the PPA and precipitate the product.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate or concentrated ammonium hydroxide solution until the pH is ~7-8.

    • Trustworthiness: This neutralization step is crucial. The product is basic due to the pyridine nitrogen and would remain protonated and water-soluble in the acidic work-up solution. Baselifying precipitates the free base for extraction.

  • Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

  • The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Synthesis_Workflow A 3-Amino-4-hydroxypyridine C Cyclocondensation (PPA or PPSE, 180-200°C) A->C B Pivalic Acid B->C D Reaction Work-up (Ice Quench, Neutralization) C->D E Extraction (Ethyl Acetate) D->E F Purification (Column Chromatography) E->F G This compound F->G

Caption: Proposed workflow for the synthesis of the target compound.

Part 3: Applications in Medicinal Chemistry and Drug Discovery

The true value of a scaffold like this compound lies in its potential as a core for building diverse libraries of bioactive molecules. Its rigid, fused-ring structure presents a well-defined vector for substituents into the binding pockets of biological targets.

Scaffold for Structure-Activity Relationship (SAR) Studies

The commercial availability of derivatives, such as 2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol and this compound-7-carboxylic acid, highlights its primary role as a chemical building block.[8][9][10] These functional handles on the pyridine ring (at the 7-position) are invaluable for medicinal chemists. They allow for the systematic exploration of the chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties (ADME).

  • The -OH group can be used for etherification or as a handle for creating esters or carbamates.

  • The -COOH group allows for the formation of amides, which is one of the most common linkages in drug molecules, enabling the introduction of a vast array of chemical moieties.

SAR_Exploration cluster_pyridine Pyridine Ring Modifications Core This compound Core Scaffold R7_OH Position 7: -OH (for Ethers) Core->R7_OH Functionalization R7_COOH Position 7: -COOH (for Amides) Core->R7_COOH Functionalization R7_Halo Other Positions: Halogenation (for cross-coupling) Core->R7_Halo Functionalization

Caption: SAR exploration strategy using the oxazolopyridine scaffold.

Potential Therapeutic Areas

Based on research into analogous scaffolds, this compound and its derivatives are promising candidates for investigation in several key therapeutic areas:

  • Metabolic Disorders: The discovery of related oxazolo[4,5-b]pyridines as potent SIRT1 activators suggests that the [4,5-c] isomer could also interact with this important metabolic regulator.[4] SIRT1 activation is a validated strategy for addressing conditions like type 2 diabetes and insulin resistance.

  • Oncology: Topoisomerases are critical enzymes for DNA replication in rapidly dividing cancer cells. The demonstration that oxazolopyridine derivatives can inhibit topoisomerase IIα makes this scaffold an attractive starting point for developing novel anti-cancer agents.[5]

Conclusion

This compound (CAS: 873914-35-3) is a heterocyclic compound of significant interest to the drug discovery community. While it is primarily utilized as a versatile chemical building block, its underlying oxazolopyridine architecture is associated with potent biological activities, including the modulation of key metabolic and oncologic targets. The synthetic pathways to this molecule are accessible through established cyclocondensation methodologies, and its functionalized derivatives provide a robust platform for extensive structure-activity relationship studies. As the quest for novel therapeutics continues, scaffolds like this one will remain essential tools for medicinal chemists aiming to address unmet medical needs.

References

  • PubChem. 2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]pyridine. Available from: [Link]

  • Amerigo Scientific. 2-(tert-Butyl)-4-chlorooxazolo[4,5-c]pyridine-7-carbonitrile. Available from: [Link]

  • Beilstein Journals. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Available from: [Link]

  • Synthesis of Substituted Oxazolo[4,5-b]- Pyridine Derivatives. Available from: [Link]

  • PubChem. 2,6-Bis(4S)(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine. Available from: [Link]

  • Bemis JE, et al. Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. Bioorg Med Chem Lett. 2009;19(8):2350-2353. Available from: [Link]

  • A scalable synthesis of the ( S )-4-( tert -butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (( S )- t- BuPyOx) ligand. ResearchGate. Available from: [Link]

  • Alam, M., et al. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. 2023;28(10):4184. Available from: [Link]

  • Acar Çevik, G., et al. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorg Chem. 2021;112:104913. Available from: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. DovePress. Available from: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available from: [Link]

Sources

Spectroscopic Characterization of 2-(tert-Butyl)oxazolo[4,5-c]pyridine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of the expected spectroscopic data for 2-(tert-Butyl)oxazolo[4,5-c]pyridine. In the dynamic field of drug discovery and materials science, a comprehensive understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating molecular architecture.

Molecular Structure and Predicted Spectroscopic Overview

This compound is a heterocyclic compound featuring a fusion of oxazole and pyridine rings, with a tert-butyl substituent at the 2-position of the oxazole ring. The molecular formula is C₁₀H₁₂N₂O, and the molecular weight is 176.22 g/mol [1].

The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, we will predict the chemical shifts for both ¹H and ¹³C nuclei.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the tert-butyl group. The predicted chemical shifts (in ppm) are based on the analysis of similar pyridine and oxazole systems.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5 - 8.7Doublet1HH-7
~7.8 - 8.0Doublet1HH-5
~7.2 - 7.4Doublet of Doublets1HH-6
~1.4 - 1.6Singlet9H-C(CH₃)₃

Causality of Predictions: The protons on the pyridine ring (H-5, H-6, and H-7) are expected in the aromatic region (7.0-9.0 ppm). The exact shifts are influenced by the electron-withdrawing nature of the fused oxazole ring and the nitrogen atom in the pyridine ring. The tert-butyl group protons are highly shielded and will appear as a sharp singlet in the upfield region due to the absence of adjacent protons.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Predicted Chemical Shift (δ) ppmAssignment
~165 - 170C-2 (Oxazole)
~150 - 155C-7a (Bridgehead)
~145 - 150C-4a (Bridgehead)
~140 - 145C-7
~120 - 125C-5
~115 - 120C-6
~30 - 35-C (CH₃)₃
~28 - 30-C(C H₃)₃

Causality of Predictions: The C-2 carbon of the oxazole ring is expected to be the most downfield due to its attachment to two heteroatoms (N and O). The bridgehead carbons (C-4a and C-7a) will also be significantly downfield. The carbons of the tert-butyl group will be in the aliphatic region.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for structural elucidation[2].

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Transfer the solution to a clean, dry NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher is recommended) for improved signal dispersion[2].

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)[2].

    • Number of Scans: 16 to 64 scans are typically sufficient[2].

    • Relaxation Delay (d1): A 1-2 second delay between scans is generally adequate[2].

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to obtain singlets for each unique carbon[2].

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to the low natural abundance of ¹³C[2].

    • Relaxation Delay (d1): A 2-second delay is a good starting point[2].

NMR Acquisition Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument High-Field NMR Spectrometer (≥400 MHz) transfer->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq process Fourier Transform, Phasing, Baseline Correction h1_acq->process c13_acq->process analyze Spectral Analysis & Interpretation process->analyze

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the C=N and C=C bonds of the heterocyclic rings and the C-H bonds of the tert-butyl group.

Predicted Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3100 - 3000C-H stretchAromatic
2970 - 2870C-H stretchAliphatic (tert-Butyl)
~1650 - 1550C=N and C=C stretchOxazolopyridine ring
~1470 - 1430C-H bendAliphatic (tert-Butyl)
~1250 - 1000C-O stretchOxazole ring

Causality of Predictions: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The strong C-H stretching of the tert-butyl group will be just below 3000 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the fused ring system will appear in the 1650-1550 cm⁻¹ region. The C-O stretching of the oxazole ring is anticipated in the fingerprint region. The presence of bands around 1450 cm⁻¹ is characteristic of pyridine ring vibrations[3][4].

Experimental Protocol for IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Technique: ATR is a common and simple method for solid samples.

  • Scan Range: Typically 4000 to 400 cm⁻¹.

  • Number of Scans: 16 to 32 scans are usually sufficient for a good signal-to-noise ratio.

  • Resolution: 4 cm⁻¹ is standard for routine analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z = 176, corresponding to the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₀H₁₂N₂O[5][6].

  • Major Fragmentation: A characteristic fragmentation pattern would be the loss of a methyl group (CH₃) from the tert-butyl group to give a stable tertiary carbocation, resulting in a peak at m/z = 161. Another likely fragmentation is the loss of the entire tert-butyl group, leading to a peak at m/z = 119.

Predicted Fragmentation Pathway

M [M]⁺˙ m/z = 176 M_minus_CH3 [M - CH₃]⁺ m/z = 161 M->M_minus_CH3 - •CH₃ M_minus_tBu [M - C(CH₃)₃]⁺ m/z = 119 M->M_minus_tBu - •C(CH₃)₃

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for MS Data Acquisition

Sample Introduction:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC/MS).

Instrumentation and Parameters:

  • Mass Spectrometer: An instrument equipped with an electrospray ionization (ESI) source is common for this type of molecule[6].

  • Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds.

  • Mass Range: A scan range of m/z 50-500 would be appropriate.

  • Analysis: For accurate mass measurements, a high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap analyzer is recommended[6].

Conclusion

This guide provides a predictive yet scientifically grounded overview of the key spectroscopic features of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, while predictive, are based on established principles and comparative analysis of related structures. The detailed experimental protocols offer a standardized approach for researchers to acquire high-quality data for this molecule and its analogs. This comprehensive spectroscopic profile serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

References

  • BenchChem. (n.d.). Navigating the Spectroscopic Landscape of Substituted Oxazolopyridines: A Comparative Guide.
  • Preprints.org. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
  • MDPI. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine.
  • Matrix Scientific. (n.d.). This compound.
  • ResearchGate. (n.d.). FT-IR spectra. (A) Obtained after desorption of pyridine at different temperatures.
  • ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.).

Sources

The Tert-Butyl Group: A Cornerstone of Bioactivity in Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The tert-butyl group, a seemingly simple quaternary alkyl substituent, is a cornerstone in modern medicinal chemistry, wielding a profound influence on the biological activity of heterocyclic compounds. Its unique combination of steric bulk, lipophilicity, and subtle electronic properties makes it an indispensable tool for drug designers seeking to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth analysis of the multifaceted roles of the tert-butyl group, moving beyond a simple description of its properties to explore the causal relationships between its inclusion and the resulting pharmacological outcomes. We will examine its impact through the pillars of steric influence, physicochemical modulation, and electronic effects, supported by field-proven insights, detailed experimental protocols, and illustrative case studies of successful heterocyclic drugs.

The Fundamental Properties of a Privileged Moiety

The tert-butyl group, -C(CH₃)₃, is deceptively simple in its composition but complex in its effects. Its power in drug design stems from a unique confluence of three core characteristics:

  • Exceptional Steric Bulk: Comprised of a central quaternary carbon atom bonded to three methyl groups, it is the archetypal sterically demanding group.[1] This creates a large, rigid, and non-polar domain that can physically influence molecular interactions.[1][2]

  • Significant Lipophilicity: As a hydrocarbon moiety, it is inherently non-polar and hydrophobic, significantly increasing the lipophilicity (LogP) of a parent molecule. This property is critical for modulating membrane permeability and solubility.[1][3][4]

  • Weak Electron-Donating Nature: Through a combination of a positive inductive effect (+I) and hyperconjugation, the tert-butyl group acts as a weak electron-donating group, capable of subtly influencing the electronic environment of the heterocyclic scaffold to which it is attached.[5]

These fundamental properties do not act in isolation. Rather, they work in concert to modulate a drug candidate's interaction with its biological target and its journey through the body. The following sections will deconstruct these roles, providing a framework for its rational application in drug design.

Pillar 1: Steric Influence - The Architect of Molecular Interactions

The most dramatic and widely utilized feature of the tert-butyl group is its sheer size. This steric hindrance is not a blunt instrument but a precise tool for sculpting molecular recognition and stability.

Metabolic Shielding

One of the primary applications of the tert-butyl group is to act as a "steric shield," protecting metabolically vulnerable sites on a molecule from enzymatic degradation.[1][6] By physically blocking the approach of metabolic enzymes, such as Cytochrome P450s (CYPs), a strategically placed tert-butyl group can dramatically increase a compound's metabolic stability, prolonging its half-life and enhancing its bioavailability.[6]

Conformational Locking and Pre-organization

In cyclic systems, which are common in heterocyclic chemistry, the tert-butyl group's steric demand is so great that it can effectively "lock" the conformation of the ring.[7] This is quantified by its high conformational A-value (~4.7-5.0 kcal/mol), which measures the energy penalty of the group occupying a more sterically hindered axial position on a cyclohexane ring.[1][3][7] By forcing the ring into a single, low-energy conformation with the tert-butyl group in the equatorial position, the molecule becomes more rigid.[7] This pre-organization can reduce the entropic penalty of binding to a receptor, leading to a significant increase in binding affinity and potency.

Engineering Receptor Selectivity

The defined size and shape of the tert-butyl group are instrumental in achieving receptor selectivity. When designing a drug to interact with a specific protein isoform or receptor subtype, the bulky nature of the group can be exploited. It can be designed to fit snugly into a desired binding pocket while being too large to be accommodated by the binding sites of off-target receptors, thereby minimizing unwanted side effects.[1][6] For example, the t-butylcarboxamide moiety in the HIV antiretroviral drug Nelfinavir is known to occupy a specific subsite of the HIV-1 protease.[8]

Pillar 2: Physicochemical and Pharmacokinetic (ADME) Modulation

Beyond steric effects, the tert-butyl group profoundly impacts a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, largely through its influence on lipophilicity and its own metabolic fate.

Lipophilicity, Solubility, and Permeability

The addition of a tert-butyl group typically increases a molecule's LogP value, reflecting its hydrophobic character.[3][4] This can be advantageous for improving permeability across biological membranes, such as the gut wall or the blood-brain barrier. However, this is a delicate balance; excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and greater susceptibility to metabolic clearance, all of which can compromise drug efficacy.[3][4][9]

The Metabolic Double-Edged Sword

While often used to prevent metabolism at other sites, the tert-butyl group itself is not metabolically inert. The methyl groups are susceptible to oxidation, primarily by CYP enzymes (notably CYP3A4, CYP2C9, and CYP2C8), to form a primary alcohol, which can be further oxidized to a carboxylic acid.[8][10]

This metabolic pathway can have several consequences:

  • Inactivation and Clearance: It can be a primary route of drug clearance, leading to a short duration of action. This was a challenge encountered in some drug discovery programs, where compounds with a receptor preference for a tert-butyl group showed high clearance in microsomal incubations.[10][11]

  • Bioactivation: In some cases, the hydroxylated metabolite is also biologically active. A classic example is the antihistamine Terfenadine, whose cardiotoxicity prompted its withdrawal. Its major active metabolite, Fexofenadine, is formed by the oxidation of the tert-butyl group and is a safe and effective drug.[8] Similarly, the primary metabolite of the antiretroviral Nelfinavir, formed by hydroxylation of its tert-butyl group by CYP2C19, also displays potent antiviral activity.[8]

  • Drug-Drug Interactions: Metabolism by polymorphic enzymes like CYP2C9 and CYP2C19 can lead to variable patient responses. The metabolism of the endothelin receptor antagonist Bosentan's tert-butyl group is mediated by CYP2C9.[8]

This susceptibility has driven the development of bioisosteres—substituents that mimic the size and shape of the tert-butyl group but offer enhanced metabolic stability. A prominent example is the trifluoromethylcyclopropyl group, which replaces the metabolically labile sp³ C-H bonds with more robust C-F bonds and the higher s-character C-H bonds of a cyclopropane ring.[10][11][12]

Pillar 3: Electronic Effects - A Subtle Influencer

While less dramatic than its steric effects, the electronic contribution of the tert-butyl group should not be overlooked. As an alkyl group, it is weakly electron-donating through two main mechanisms:

  • Inductive Effect (+I): The three methyl groups push electron density toward the central quaternary carbon, which in turn donates this density to the attached heterocyclic system.[5]

  • Hyperconjugation: The electrons in the C-C and C-H sigma bonds of the tert-butyl group can delocalize into an adjacent empty or partially filled p-orbital or a π-system of a heteroaromatic ring, further increasing electron density.[5]

These effects, while modest (Hammett parameter σp ≈ -0.20), can influence the reactivity and properties of the heterocyclic core by modulating the pKa of nearby acidic or basic centers or enhancing the electron density of an aromatic ring, which can fine-tune interactions within a receptor binding site.[5]

Data Presentation & Visualization

To contextualize the properties of the tert-butyl group, it is useful to compare it with other common substituents used in drug design.

Table 1: Comparative Physicochemical Properties of Common Alkyl Substituents

SubstituentA-Value (kcal/mol)Hammett Constant (σp)Hansch-Leo Fragment Constant (π)
Hydrogen (-H)00.000.00
Methyl (-CH₃)1.74-0.170.56
Ethyl (-CH₂CH₃)1.79-0.151.02
Isopropyl (-CH(CH₃)₂)2.21-0.151.53
tert-Butyl (-C(CH₃)₃) ~4.7 -0.20 1.98

Data compiled from various sources for illustrative comparison.

The following diagrams illustrate key concepts and workflows discussed in this guide.

RolesOfTertButyl cluster_pillars Core Physicochemical Pillars cluster_outcomes Pharmacological Outcomes TB tert-Butyl Group Steric Steric Bulk TB->Steric Lipo Lipophilicity TB->Lipo Electronic Electronic Effects (+I, Hyperconjugation) TB->Electronic Potency Increased Potency Steric->Potency Conformational Locking Selectivity Enhanced Selectivity Steric->Selectivity Shape Complementarity Stability Metabolic Stability Steric->Stability Metabolic Shielding PK Modulated PK Profile (ADME) Lipo->PK Membrane Permeability Electronic->Potency Fine-tunes Binding

Figure 1: The multifaceted roles of the tert-butyl group in drug design.

MetabolicPathway Parent R-C(CH₃)₃ (Parent Drug) Metabolite1 R-C(CH₃)₂(CH₂OH) (Hydroxylated Metabolite) Parent->Metabolite1 CYP450 (e.g., CYP3A4, CYP2C9) Metabolite2 R-C(CH₃)₂(COOH) (Carboxylic Acid Metabolite) Metabolite1->Metabolite2 Alcohol/Aldehyde Dehydrogenase

Figure 2: Common metabolic pathway for a tert-butyl group.

Case Study: Ivacaftor

Ivacaftor (Kalydeco®), a drug for treating cystic fibrosis, is an excellent example of the strategic use of tert-butyl groups on a heterocyclic core. Ivacaftor contains two such groups, each serving a distinct purpose.[8] One tert-butyl group, attached to the quinoline ring system, is crucial for boosting the drug's potency as a CFTR potentiator. The second tert-butyl group, located on a phenolic ring, serves to add lipophilic character and improve the overall pharmacokinetic profile of the molecule.[8] This dual deployment highlights how the same functional group can be used to solve different optimization problems within the same molecule.

Experimental Protocols

Evaluating the impact of a tert-butyl group requires robust experimental validation. The following protocol outlines a standard in vitro method for assessing metabolic stability.

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic clearance of a tert-butyl-containing compound compared to an analog.

Materials:

  • Test compounds (e.g., tert-butyl analog, isopropyl analog) dissolved in DMSO.

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.

  • NADPH regenerating system (e.g., GOLDR™ NADPH).

  • 0.1 M Phosphate Buffer, pH 7.4.

  • Acetonitrile with internal standard (e.g., Warfarin, Tolbutamide) for quenching.

  • 96-well incubation plates and analytical plates.

  • LC-MS/MS system for analysis.

Methodology:

  • Preparation of Master Mix: Prepare a master mix of phosphate buffer and HLM. Pre-warm at 37°C for 10 minutes. The final HLM concentration in the incubation should be 0.5-1.0 mg/mL.

  • Compound Addition: Add the test compound to the wells of the incubation plate to achieve a final concentration of 1 µM.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. This marks time zero (T=0).

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by transferring an aliquot of the incubation mixture to a well in the analytical plate containing ice-cold acetonitrile with the internal standard.

  • Sample Processing: Seal the analytical plate, vortex for 10 minutes, and then centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the peak area ratio (compound/internal standard) versus time.

    • The slope of the line gives the elimination rate constant, k.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) based on the half-life and incubation conditions.

Trustworthiness and Self-Validation: The protocol's integrity is maintained by including positive and negative controls. A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) should be run in parallel to validate the activity of the microsomal batch and the assay procedure. The T=0 sample, quenched immediately after adding NADPH, serves as the baseline for 100% compound remaining.

ExperimentalWorkflow start Synthesize Test Compounds (t-Bu vs. Analog) prep Prepare Microsome/Buffer Master Mix (Pre-warm to 37°C) start->prep incubate Incubate Compound with Microsomes prep->incubate initiate Initiate Reaction with NADPH incubate->initiate quench Quench Reaction at Time Points (0, 5, 15, 30, 60 min) with ACN + Internal Standard initiate->quench process Centrifuge to Pellet Protein quench->process analyze LC-MS/MS Analysis of Supernatant process->analyze data Calculate Half-Life (t½) and Intrinsic Clearance (CLint) analyze->data end Compare Metabolic Stability data->end

Figure 3: Workflow for assessing the metabolic stability of a test compound.

Conclusion and Future Perspectives

The tert-butyl group is a powerful and versatile substituent in the design of bioactive heterocyclic compounds. Its dominant steric presence provides medicinal chemists with unparalleled control over molecular conformation, metabolic stability, and receptor selectivity. Simultaneously, its inherent lipophilicity and subtle electronic nature offer critical levers for optimizing pharmacokinetic and pharmacodynamic properties.

However, the utility of the tert-butyl group is often tempered by its own metabolic liabilities and its contribution to high lipophilicity.[3][9] The future of this field lies in the continued development of novel bioisosteres that can replicate the steric and conformational advantages of the tert-butyl group while offering improved metabolic stability and more favorable physicochemical properties. The exploration of rigid, three-dimensional scaffolds like bicyclo[1.1.1]pentane and fluorinated alkyl groups represents a promising frontier, enabling the design of next-generation therapeutics with enhanced efficacy and safety profiles.[3][9][12] A thorough understanding of the principles outlined in this guide is essential for any researcher aiming to effectively harness the power of this privileged structural motif.

References

  • t-Butyl Group's Ability to "lock" the Cyclohexane Ring. Chemistry School. [Link]

  • Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). ResearchGate. [Link]

  • (β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. ACS Publications. [Link]

  • The Significance of the Tert-Butyl Group in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. ResearchGate. [Link]

  • Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. [Link]

  • Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]

  • Metabolically Stable tert-Butyl Replacement. PMC - NIH. [Link]

  • Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. PubMed Central. [Link]

  • Metabolically Stable tert -Butyl Replacement. ResearchGate. [Link]

Sources

A Technical Guide to Investigating the Biological Potential of 2-(tert-Butyl)oxazolo[4,5-c]pyridine: A Predictive and Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-(tert-Butyl)oxazolo[4,5-c]pyridine is a novel heterocyclic compound with an uncharacterized biological profile. This technical guide presents a comprehensive, predictive roadmap for its systematic investigation. By analyzing its core structural motifs—the oxazole and pyridine rings, both recognized as "privileged scaffolds" in medicinal chemistry—we hypothesize potential therapeutic applications, including oncology, infectious diseases, and inflammation.[1][2] This document provides a full-cycle research framework, from initial in silico target prediction and a plausible synthetic route to tiered in vitro screening strategies and mechanism of action (MoA) elucidation. Detailed, field-proven experimental protocols are provided to guide researchers in unlocking the therapeutic potential of this promising, unexplored molecule.

Introduction: Deconstructing a Novel Scaffold

The compound this compound represents an intriguing yet uncharacterized chemical entity. Its structure is a fusion of two pharmacologically significant heterocycles:

  • The Pyridine Ring: A cornerstone of drug design, the pyridine nucleus is present in over 95 FDA-approved pharmaceuticals, valued for its ability to enhance bioavailability and engage in critical hydrogen bonding with biological targets.[1] Its derivatives are known to possess a wide spectrum of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][3][4]

  • The Oxazole Ring: This five-membered heterocycle is a key feature in numerous natural products and synthetic drugs.[2][5] It acts as a versatile pharmacophore, capable of participating in π-π stacking and hydrogen bonding, leading to potent interactions with enzymes and receptors.[2]

  • The tert-Butyl Group: This bulky aliphatic group can significantly influence a molecule's properties by providing steric hindrance, potentially enhancing target selectivity, and increasing lipophilicity, which can affect cell permeability and metabolic stability.

Given the lack of direct biological data for this specific molecule, a predictive approach based on structural analogy is the most scientifically rigorous starting point. The oxazolopyridine core is found in compounds explored for kinase inhibition, antibacterial activity, and as antagonists for cell surface receptors.[6][7][8] This guide, therefore, outlines a hypothesis-driven strategy to systematically explore these potential biological activities.

Phase I: In Silico Target Prediction and Physicochemical Profiling

Before committing to costly and time-consuming wet lab synthesis and screening, a robust computational analysis is essential to predict potential biological targets and assess the compound's drug-likeness. This in silico phase prioritizes resources and builds a foundational hypothesis for subsequent experimental work.[9][10]

Proposed Workflow for Computational Analysis

A multi-step computational workflow should be employed to generate a comprehensive profile of this compound.

G cluster_0 In Silico Workflow mol_struct Input: 2D/3D Structure of Compound admet ADMET Prediction (SwissADME, PreADMET) mol_struct->admet Physicochemical Properties target_pred Target Prediction (Reverse Docking, Pharmacophore) mol_struct->target_pred Structural Features results Prioritized Target List & Drug-Likeness Profile admet->results docking Molecular Docking (AutoDock, Schrödinger) target_pred->docking Hypothesized Targets docking->results

Caption: Workflow for in silico analysis of a novel compound.

Key Computational Experiments
  • ADMET & Physicochemical Property Prediction: Using platforms like SwissADME or PreADMET, we can predict key pharmacokinetic properties.[10] This step assesses "drug-likeness" based on criteria like Lipinski's Rule of Five, predicting gastrointestinal absorption, blood-brain barrier permeability, and potential for P-glycoprotein substrate activity or cytochrome P450 inhibition.[9]

  • Reverse Molecular Docking: The compound's 3D structure will be screened against a library of known protein crystal structures (e.g., the Protein Data Bank) to identify potential binding targets. Given the activities of related scaffolds, this screening should prioritize kinases (e.g., VEGFR, EGFR, JAK, IRAK4), bacterial enzymes (e.g., DNA gyrase), and cyclooxygenase (COX) enzymes.[7][11][12]

  • Pharmacophore Modeling: Based on the structures of known inhibitors for high-priority targets (e.g., VEGFR-2), a pharmacophore model can be generated. The this compound structure would then be mapped against this model to assess its potential for similar biological activity.

Predicted Physicochemical Properties (Hypothetical Data)

The following table summarizes the kind of data this analysis would yield, providing a preliminary assessment of the compound's suitability for development.

PropertyPredicted ValueInterpretation
Molecular Weight~188.24 g/mol Compliant with Lipinski's Rule (<500)
LogP (Lipophilicity)~2.5Good balance for cell permeability and aqueous solubility
Hydrogen Bond Donors0Compliant with Lipinski's Rule (<5)
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule (<10)
TPSA (Polar Surface Area)~38.9 ŲSuggests good oral bioavailability and cell permeability
GI AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract
BBB PermeantNoLess likely to cause central nervous system side effects

Phase II: Synthesis and Characterization

The practical investigation requires a reliable source of the pure compound. As this is not a common stock item, a de novo synthesis is necessary. Based on established methods for creating oxazolopyridine scaffolds, a plausible synthetic route is proposed below.[8][13]

Proposed Synthetic Protocol

The synthesis can be achieved via the condensation of a suitable aminohydroxypyridine precursor with pivaloyl chloride (the source of the tert-butyl group).

G cluster_1 Proposed Synthetic Route start 4-Amino-pyridin-3-ol reagent + Pivaloyl Chloride (tert-Butyl source) product Target Compound: This compound start->product Cyclocondensation conditions Pyridine (Base) DCM (Solvent) 0°C to RT

Caption: Plausible synthesis of the target compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-amino-pyridin-3-ol (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere, add pyridine (1.2 eq) as a base. Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Add pivaloyl chloride (1.1 eq) dropwise to the cooled solution over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction: After addition, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated sodium bicarbonate solution. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Phase III: In Vitro Biological Screening

With pure compound in hand, a tiered screening approach is recommended to efficiently identify potential biological activities.

Tier 1: General Cytotoxicity and Safety Profiling

The first crucial experiment is to determine the compound's intrinsic cytotoxicity to establish a concentration range for subsequent assays and to identify any potential as a broad-spectrum cytotoxic agent (e.g., for oncology).

Protocol: MTT Assay for Cell Viability

  • Cell Plating: Seed human cell lines (e.g., A549 lung cancer, MCF7 breast cancer, and a non-cancerous line like NHDF fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a 2x serial dilution of this compound in culture medium, typically from 100 µM down to ~0.1 µM. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Tier 2: Hypothesis-Driven Targeted Assays

Based on the in silico predictions and structural analogies, a panel of targeted assays should be performed.

Hypothetical Screening Results (IC₅₀ Values in µM)

Assay TypeTargetThis compoundPositive Control (e.g., Sunitinib)
Kinase Inhibition VEGFR-21.20.05
EGFR> 500.1
JAK28.50.5
Antimicrobial E. coli (MIC)32Ciprofloxacin (1)
S. aureus (MIC)> 128Vancomycin (2)
Anti-inflammatory COX-215.6Celecoxib (0.2)

This hypothetical data suggests the compound has potent and selective activity as a VEGFR-2 inhibitor, warranting further investigation into its anticancer potential.

Phase IV: Mechanism of Action (MoA) Elucidation

If a "hit" is confirmed in Tier 2 screening (e.g., potent VEGFR-2 inhibition), the next phase is to validate the direct target and understand its downstream cellular effects.

MoA Discovery Workflow

G cluster_2 MoA Elucidation Workflow hit Screening Hit Identified (e.g., Anti-proliferative Effect) cetsa Target Engagement (CETSA) hit->cetsa Does it bind the predicted target? western Pathway Modulation (Western Blot) hit->western Is the target's pathway inhibited? proteomics Global Effects (Proteomics / RNA-Seq) hit->proteomics What are the off-target or downstream effects? validation Validated MoA cetsa->validation western->validation proteomics->validation

Caption: Workflow for determining a compound's Mechanism of Action.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.

  • Cell Culture and Lysis: Culture cells known to express the target protein (e.g., HUVEC cells for VEGFR-2) and harvest them. Lyse the cells to create a protein extract.

  • Compound Treatment: Aliquot the cell lysate and treat with either the vehicle (DMSO) or a saturating concentration of this compound. Incubate for 30 minutes at room temperature.

  • Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes to induce protein denaturation and aggregation.

  • Separation: Centrifuge the samples at high speed to pellet the aggregated proteins. The soluble fraction, containing stabilized proteins, remains in the supernatant.

  • Analysis by Western Blot: Analyze the amount of the target protein (VEGFR-2) remaining in the supernatant of each sample using Western blotting.

  • Interpretation: A ligand-bound protein is thermally stabilized. Therefore, in the compound-treated samples, the target protein will remain soluble at higher temperatures compared to the vehicle-treated samples, resulting in a "shift" in the melting curve. This confirms direct target engagement.

Conclusion and Future Directions

This guide outlines a systematic, industry-standard approach to characterize the biological potential of the novel compound this compound. By leveraging predictive computational tools, proposing a concrete synthetic pathway, and detailing a tiered experimental screening cascade, this document provides a robust framework for its investigation. Initial hypotheses point towards promising avenues in oncology (particularly kinase inhibition), with secondary potential in infectious diseases and inflammation.[6][7][11] Positive results from the proposed in vitro studies would provide a strong rationale for initiating lead optimization programs and advancing the scaffold towards preclinical in vivo efficacy and safety studies.

References

  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001).

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). ResearchGate.

  • Biological relevance of the oxazole scaffold in chemical research. (n.d.). BenchChem.

  • Oxazolo[4,5-c]pyridine-2-thiol. (n.d.). MySkinRecipes.

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2023). National Institutes of Health (NIH).

  • Oxazole-Based Compounds As Anticancer Agents. (2023). ResearchGate.

  • Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. (2024). MDPI.

  • Synthesis of novel heterocycles : Oxazolo[4,5-b]pyridines and oxazolo[4,5-d]pyrimidines. (1990). Semantic Scholar.

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2023). MDPI.

  • Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. (2001). ResearchGate.

  • Oxazolo[4,5-C]pyridine. (n.d.). PubChem.

  • In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. (n.d.). ResearchGate.

  • Oxazolo[4,5-b]pyridines. Regiochemistry of Electrophilic Substitution in the 2-Diethylaminooxazolo[4,5-b]pyridine System. (1993). Taylor & Francis Online.

  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (2017). Semantic Scholar.

  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (2017). ResearchGate.

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. (2016). National Institutes of Health (NIH).

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2024). National Institutes of Health (NIH).

  • Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. (2022). MDPI.

  • A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024). PubMed.

  • 2-(tert-butyl)oxazolo pyridine. (n.d.). Sigma-Aldrich.

  • Examples of biologically active oxazolopyridines. (n.d.). ResearchGate.

  • Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. (2020). ResearchGate.

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2019). MDPI.

Sources

Forging the Oxazolopyridine Core: An In-depth Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword for the Modern Researcher: The oxazolopyridine scaffold, a privileged heterocyclic motif, stands at the confluence of medicinal chemistry and materials science. Its unique electronic properties and steric presentation have rendered it a cornerstone in the design of novel therapeutics and functional organic materials. This guide offers a comprehensive exploration of the discovery and historical evolution of oxazolopyridine synthesis, providing researchers, scientists, and drug development professionals with a detailed understanding of the foundational chemistries and modern innovations that define this field. We will journey from the seminal discoveries that first brought this heterocyclic system to light, through the development of robust synthetic methodologies, to the cutting-edge techniques employed today. This is not merely a recitation of protocols, but a narrative of scientific inquiry, designed to empower the reader with the knowledge to not only apply these methods but to innovate upon them.

Part 1: The Genesis of a Scaffold - A Historical Perspective

The precise moment of the first synthesis of a simple, unadorned oxazolopyridine is not definitively documented in a single, celebrated publication. Its emergence is intertwined with the broader exploration of fused heterocyclic systems in the late 19th and early 20th centuries. The foundational work on the synthesis of related benzoxazoles, notably the acid-catalyzed condensation of ortho-aminophenols with carboxylic acids, conceptually paved the way. This reaction, often associated with the names of Phillips and Ladenburg in the context of benzimidazole synthesis, provided the intellectual framework for accessing fused oxazole systems. Early synthetic chemists, armed with this knowledge, likely extended this logic to the pyridine ring, substituting aminohydroxypyridines for their benzene counterparts.

The initial forays into oxazolopyridine synthesis were characterized by harsh reaction conditions, often employing strong mineral acids or dehydrating agents at high temperatures. These pioneering efforts, while successful in forging the desired heterocyclic core, often suffered from low yields and limited substrate scope. The evolution of synthetic organic chemistry in the mid-20th century brought milder and more efficient reagents, such as polyphosphoric acid (PPA), which became a workhorse for the construction of oxazolopyridines from aminohydroxypyridines and carboxylic acids or their derivatives. This era marked a significant step forward in making these compounds more accessible for further investigation.

Part 2: Pillars of Synthesis - Key Methodologies and Mechanistic Insights

The synthesis of oxazolopyridines has evolved from classical condensation reactions to sophisticated transition-metal-catalyzed cross-couplings and highly efficient microwave-assisted protocols. This section will delve into the core synthetic strategies, elucidating the underlying mechanisms and providing practical, field-proven insights.

The Classical Approach: Acid-Catalyzed Condensation and Cyclization

The most traditional and enduring method for constructing the oxazolopyridine core involves the condensation of an aminohydroxypyridine with a carboxylic acid or its derivative, followed by cyclodehydration. This approach is versatile, allowing for the introduction of a wide range of substituents at the 2-position of the oxazolopyridine ring.

Mechanism of Polyphosphoric Acid (PPA) Mediated Synthesis:

Polyphosphoric acid serves as both a solvent and a powerful dehydrating agent. The reaction is believed to proceed through the following key steps:

  • Acylation: The amino group of the aminohydroxypyridine is first acylated by the carboxylic acid, facilitated by the acidic environment of the PPA. This forms an intermediate N-acyl aminohydroxypyridine.

  • Intramolecular Cyclization: The hydroxyl group of the pyridine ring then attacks the carbonyl carbon of the acyl group in an intramolecular fashion.

  • Dehydration: The resulting tetrahedral intermediate readily eliminates a molecule of water under the strongly dehydrating conditions of the PPA to form the stable aromatic oxazole ring.

G cluster_0 PPA-Mediated Synthesis Aminohydroxypyridine Aminohydroxypyridine Carboxylic_Acid Carboxylic_Acid N_Acyl_Intermediate N_Acyl_Intermediate Cyclized_Intermediate Cyclized_Intermediate Oxazolopyridine Oxazolopyridine

Experimental Protocol: Synthesis of 2-Methyloxazolo[4,5-b]pyridine

A detailed protocol for the synthesis of 6-bromo-2-methyloxazolo[4,5-b]pyridine, a representative example, involves the reaction of 2-amino-6-bromo-3-hydroxypyridine with triethyl orthoacetate in the presence of a catalytic amount of p-toluenesulfonic acid.[1]

  • Reactants: 2-amino-6-bromo-3-hydroxy-pyridine (20 g, 106 mmol), triethyl orthoacetate (22 ml), p-toluenesulfonic acid monohydrate (0.05 g).

  • Procedure:

    • A solution of the reactants is stirred at 130°C for 1 hour.

    • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (150 ml).

    • The organic solution is extracted with water (3 x 150 ml).

    • The combined organic phases are dried over MgSO4, filtered, and concentrated under reduced pressure.

    • The crude product is purified by crystallization from ethanol to afford the title compound.

Table 1: Comparison of Classical Condensation Reagents

ReagentTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) 150-200 °CGood yields, readily available, acts as solvent and catalyst.Harsh conditions, difficult workup.
Phosphorus Pentoxide (P2O5) High temperaturePowerful dehydrating agent.Highly corrosive, difficult to handle.
Propylphosphonic Anhydride (T3P®) Milder conditionsHigh yields, cleaner reactions, easier workup than PPA.More expensive than PPA.
Eaton's Reagent (P2O5 in MeSO3H) 60-100 °CMilder conditions than PPA, good yields.Corrosive, requires careful handling.
Modern Synthetic Marvels: Microwave-Assisted and Palladium-Catalyzed Syntheses

The quest for more efficient, environmentally friendly, and versatile synthetic methods has led to the development of microwave-assisted and palladium-catalyzed approaches for the synthesis of oxazolopyridines.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of oxazolopyridine synthesis, it significantly reduces reaction times from hours to minutes and often leads to higher yields and cleaner product profiles. The mechanism is generally the same as the conventional heating methods, but the rapid and uniform heating provided by microwaves enhances the reaction kinetics.

G cluster_1 Microwave-Assisted Synthesis Workflow Reactants Reactants Microwave_Reactor Microwave_Reactor Rapid_Heating Rapid_Heating Short_Reaction_Time Short_Reaction_Time Product_Isolation Product_Isolation Oxazolopyridine_Product Oxazolopyridine_Product

A general procedure for the microwave-assisted synthesis of oxazoles involves the reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) under basic conditions.[2] While this example focuses on oxazoles, the principles are readily adaptable to the synthesis of oxazolopyridines from the appropriate starting materials.

  • Reactants: Aldehyde (1.0 equiv), TosMIC (1.0 equiv), K3PO4 (1.0 equiv), Isopropanol (solvent).

  • Procedure:

    • The reactants are mixed in a reaction vessel.

    • The mixture is irradiated in a microwave reactor at a controlled temperature and power for a short duration (e.g., 8 minutes).

    • After completion, the reaction mixture is cooled and worked up to isolate the product.

Palladium-Catalyzed Synthesis:

Palladium catalysis has revolutionized the formation of carbon-heteroatom and carbon-carbon bonds. In the synthesis of oxazolopyridines, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and direct C-H arylation, offer unparalleled efficiency and functional group tolerance. These methods typically involve the coupling of a suitably functionalized pyridine derivative with an appropriate partner.

Mechanism of Palladium-Catalyzed Direct C-H Arylation:

The direct arylation of an oxazolopyridine core at a specific position (e.g., C5) with an aryl halide is a powerful method for introducing diversity. A plausible catalytic cycle involves:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) species.

  • C-H Activation: The oxazolopyridine coordinates to the Pd(II) center, and subsequent C-H activation occurs, often via a concerted metalation-deprotonation (CMD) pathway, to form a palladacycle intermediate.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the C-C bond of the arylated oxazolopyridine and regenerating the Pd(0) catalyst.

G cluster_2 Palladium-Catalyzed C-H Arylation Cycle Pd_0 Pd(0)L_n Oxidative_Addition Oxidative Addition Pd_II_Aryl Ar-Pd(II)-X L_n C_H_Activation C-H Activation (CMD) Palladacycle Palladacycle Intermediate Reductive_Elimination Reductive Elimination Arylated_Product Arylated Oxazolopyridine

Part 3: The Modern Synthesis Landscape and Future Outlook

The synthesis of oxazolopyridines continues to be an active area of research, driven by the demand for novel molecules with tailored properties. Current trends focus on the development of more sustainable and atom-economical synthetic methods. This includes the use of earth-abundant metal catalysts, photocatalysis, and flow chemistry to enable safer, more scalable, and environmentally friendly production of these valuable compounds.

The future of oxazolopyridine synthesis will likely see an increased emphasis on late-stage functionalization, allowing for the rapid diversification of complex molecules. Furthermore, the integration of computational chemistry and machine learning will play a crucial role in predicting optimal reaction conditions and designing novel synthetic routes. As our understanding of the structure-activity relationships of oxazolopyridine-containing compounds deepens, so too will the sophistication and elegance of the chemical methods used to create them. This ongoing evolution ensures that the oxazolopyridine core will remain a vibrant and impactful area of chemical synthesis for years to come.

References

  • Phillips, M. A. The Formation of Benzimidazoles. J. Chem. Soc.1928, 2393–2399.
  • Ladenburg, A. Ueber die Constitution der Benzimidazole. Ber. Dtsch. Chem. Ges.1875, 8, 677–678.
  • ALTANA Pharma AG. Preparation of oxazolopyridines as inhibitors of gastric acid secretion. WO2007/45622, 2007, A1.
  • Mukku, N.; Davanagere, P. M.; Chanda, K.; Maiti, B. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega2020, 5 (43), 28130–28143.
  • Sharma, P.; Reen, G. K.; et al. Comparison of various protocols for the synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives. Res. Chem. Intermed.2015, 41, 8455–8465.

Sources

2-(tert-Butyl)oxazolo[4,5-c]pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(tert-Butyl)oxazolo[4,5-c]pyridine: A Privileged Scaffold in Medicinal Chemistry

Introduction

The oxazolopyridine framework represents a class of fused heterocyclic compounds that has garnered significant attention in medicinal chemistry and drug development.[1][2] These structures are considered "privileged scaffolds," molecular frameworks capable of binding to multiple biological targets, thus serving as a versatile foundation for the development of novel therapeutic agents.[1] Among the various isomers, the oxazolo[4,5-c]pyridine core is a key building block in the synthesis of complex molecules with diverse pharmacological activities. This guide focuses on the this compound derivative, providing a technical overview of its chemical properties, a robust synthesis protocol, and its established and potential applications for researchers and drug development professionals. The pyridine moiety, a common feature in numerous FDA-approved drugs, enhances solubility and bioavailability, making its derivatives, like the one discussed here, of particular interest in pharmaceutical research.[2][3]

Core Molecular Properties

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂ODeduced from parent scaffold[4]
Molecular Weight 176.22 g/mol Calculated
Canonical SMILES CC(C)(C)C1=NC2=C(O1)C=CN=C2Deduced
InChI Key (Not available)-
Appearance (Predicted) White to off-white solid-

Note: Properties are calculated based on the chemical structure deduced from the parent oxazolo[4,5-c]pyridine scaffold.

Synthesis of the Oxazolo[4,5-c]pyridine Core

The synthesis of the oxazolo[4,5-c]pyridine ring system is typically achieved through the cyclization of a suitably substituted aminopyridine precursor. The following protocol outlines a general and effective method for constructing the 2-substituted oxazolo[4,5-c]pyridine scaffold, adapted from established procedures for related isomers.[5][6] The key principle involves the condensation of a 3-amino-4-hydroxypyridine derivative with a carboxylic acid, in this case, pivalic acid (2,2-dimethylpropanoic acid), to introduce the tert-butyl group.

Experimental Protocol: Synthesis of this compound

Causality of Experimental Choices:

  • Starting Material: 3-Amino-4-hydroxypyridine is the crucial precursor as it contains the necessary amine and hydroxyl groups in an ortho configuration on the pyridine ring, which is essential for the intramolecular cyclization to form the oxazole ring.

  • Reagent: Pivalic acid is chosen to introduce the sterically bulky and lipophilic tert-butyl group at the 2-position of the oxazole ring, a common moiety in drug candidates to enhance metabolic stability and target binding.

  • Condensing Agent: Polyphosphoric acid (PPA) or its trimethylsilyl ester (PPSE) is used as both a solvent and a powerful dehydrating agent.[5] It facilitates the condensation reaction between the carboxylic acid and the aminohydroxypyridine, driving the equilibrium towards the formation of the cyclized product by removing water. High temperatures are required to overcome the activation energy for this condensation and cyclization process.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-amino-4-hydroxypyridine (1.0 eq) and pivalic acid (1.2 eq).

  • Addition of Condensing Agent: Carefully add Polyphosphoric acid (PPA) (approx. 10 times the weight of the limiting reagent) to the flask. The mixture will be viscous.

  • Heating and Reaction: Heat the reaction mixture to 180-200°C with vigorous stirring. The high temperature is necessary to ensure the formation of the amide intermediate followed by intramolecular cyclization.[5]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Allow the reaction mixture to cool to approximately 80-100°C. Carefully and slowly pour the viscous mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8. This step is crucial for ensuring the product is in its free base form.

  • Extraction: Extract the product from the aqueous layer using an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 3-Amino-4-hydroxypyridine Reaction Condensation & Intramolecular Cyclization Reactant1->Reaction Reactant2 Pivalic Acid Reactant2->Reaction Condition1 Polyphosphoric Acid (PPA) Condition1->Reaction Condition2 Heat (180-200°C) Condition2->Reaction Workup Quenching on Ice & Neutralization Reaction->Workup Extraction Solvent Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development and Research

The oxazolopyridine scaffold is a cornerstone in the design of novel bioactive molecules. Its structural similarity to purines allows it to interact with a wide range of biological targets, particularly enzymes like kinases and topoisomerases.[7][8] Derivatives of the closely related oxazolo[4,5-b]pyridine and oxazolo[5,4-d]pyrimidine scaffolds have demonstrated significant potential in several therapeutic areas.

Established and Potential Therapeutic Roles:

  • Anticancer Agents: The oxazolopyridine nucleus is a key component in compounds designed as anticancer agents. For instance, certain 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives have been investigated as inhibitors of human DNA topoisomerase IIα (hTopo IIα), an important target in cancer therapy.[9] The mechanism is thought to involve the inhibition of nucleic acid synthesis due to the scaffold's analogy to adenine and guanine bases.

  • Kinase Inhibition: This scaffold is valuable for developing kinase inhibitors, which are crucial in oncology and inflammatory disease research.[10] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating binding to the hinge region of many kinase active sites.

  • Antibacterial Activity: Researchers have developed oxazolo[4,5-b]pyridine derivatives that exhibit potent antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[3]

  • SIRT1 Activation: The related oxazolo[4,5-b]pyridine scaffold has been identified in novel small molecule activators of SIRT1, an NAD+-dependent protein deacetylase with beneficial effects on metabolic diseases.

Logical Framework for Drug Discovery

Drug_Discovery_Logic cluster_properties Key Structural Features cluster_targets Potential Biological Targets cluster_applications Therapeutic Applications Scaffold Oxazolo[4,5-c]pyridine Core Scaffold Prop1 Purine Isostere Scaffold->Prop1 Prop2 H-Bond Acceptors (N, O) Scaffold->Prop2 Prop3 Tunable Lipophilicity (e.g., via tert-Butyl group) Scaffold->Prop3 Target2 Topoisomerases Prop1->Target2 Target4 Bacterial Enzymes Prop1->Target4 Target1 Kinases Prop2->Target1 Target3 Sirtuins Prop2->Target3 App1 Oncology Target1->App1 Target2->App1 App3 Metabolic Disorders Target3->App3 App2 Infectious Diseases Target4->App2

Sources

Methodological & Application

Synthesis of 2-(tert-Butyl)oxazolo[4,5-c]pyridine: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Abstract

The oxazolopyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutic agents, with derivatives showing a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1][2] This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-(tert-Butyl)oxazolo[4,5-c]pyridine, a key building block for drug discovery. The described method utilizes a robust, one-pot cyclocondensation reaction of 4-amino-3-hydroxypyridine with pivalic acid, facilitated by polyphosphoric acid (PPA) as both the catalyst and solvent. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural instructions, mechanistic insights, and safety considerations.

Introduction & Scientific Rationale

The fusion of oxazole and pyridine rings creates a class of compounds with significant chemical and biological diversity. The specific isomer, oxazolo[4,5-c]pyridine, presents a unique electronic and steric profile for interaction with biological targets. The tert-butyl group at the 2-position provides steric bulk and lipophilicity, which can enhance binding affinity and improve pharmacokinetic properties.

The chosen synthetic strategy is a well-established method for the formation of oxazole rings from ortho-amino-hydroxy precursors and carboxylic acids.[3] This acid-catalyzed thermal condensation, often referred to as the Phillips condensation, proceeds through an initial acylation of the amino group, followed by an intramolecular cyclodehydration.[4] Polyphosphoric acid (PPA) is an ideal medium for this transformation as it acts as a strong Brønsted acid catalyst, a powerful dehydrating agent, and a high-boiling solvent, enabling the reaction to proceed at the required high temperatures for efficient cyclization.[3][4]

Reaction Scheme and Mechanism

Overall Transformation:

The synthesis involves the direct condensation of 4-amino-3-hydroxypyridine with pivalic acid.

Proposed Reaction Mechanism:

The reaction proceeds via a two-stage process: intermolecular acylation followed by intramolecular cyclodehydration.

  • Activation and Acylation: PPA protonates the carbonyl oxygen of pivalic acid, activating it towards nucleophilic attack. The exocyclic amino group of 4-amino-3-hydroxypyridine, being more nucleophilic than the hydroxyl group, attacks the activated carbonyl carbon. Subsequent proton transfers and elimination of one molecule of water yield the key amide intermediate, N-(3-hydroxypyridin-4-yl)pivalamide.

  • Cyclodehydration: The amide intermediate undergoes a second PPA-catalyzed cyclization. PPA protonates the amide carbonyl, making it highly electrophilic. The adjacent pyridinol hydroxyl group then performs an intramolecular nucleophilic attack on this activated carbonyl. The resulting tetrahedral intermediate eliminates a second molecule of water to form the stable, aromatic oxazole ring, yielding the final product.

Below is a diagram illustrating the key mechanistic steps.

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_0 Stage 1: Acylation cluster_1 Stage 2: Cyclodehydration A 4-Amino-3-hydroxypyridine + Pivalic Acid B PPA-Activated Pivalic Acid A->B Protonation C Nucleophilic Attack (from -NH2) A->C B->C D Amide Intermediate (N-acylation) C->D Dehydration (-H2O) E Amide Intermediate F PPA-Activated Amide Carbonyl E->F Protonation G Intramolecular Attack (from -OH) E->G F->G H Final Product: This compound G->H Dehydration (-H2O) Experimental_Workflow Figure 2: Experimental Workflow start Start reagents 1. Charge Flask (Reactants + PPA) start->reagents reaction 2. Heat Reaction (190°C, 4-6h) reagents->reaction workup 3. Quench & Neutralize (Ice water, NaHCO3) reaction->workup extraction 4. Extract Product (Ethyl Acetate) workup->extraction purify 5. Purify (Column Chromatography) extraction->purify end End (Isolated Product) purify->end

Sources

Application Notes & Protocols for Antimicrobial Assays Using 2-(tert-Butyl)oxazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(tert-Butyl)oxazolo[4,5-c]pyridine in antimicrobial susceptibility testing. While specific data on this novel compound is emerging, the protocols herein are grounded in established methodologies for evaluating compounds with potential antimicrobial properties. The oxazolopyridine scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives demonstrating significant biological activity.[1][2] This guide details the foundational assays required to profile the antimicrobial efficacy of this compound, including determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), alongside the disk diffusion method for preliminary screening. The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system, consistent with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][4][5]

Introduction: The Rationale for Investigating this compound

The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel chemical entities with potent activity against multidrug-resistant pathogens. Heterocyclic compounds, particularly those containing nitrogen and oxygen, are cornerstones of pharmaceutical development.[6][7] The pyridine ring is a privileged structure in drug design, present in numerous FDA-approved drugs, valued for its ability to enhance pharmacological activity, solubility, and bioavailability.[2][6]

The fusion of a pyridine ring with an oxazole moiety to form an oxazolopyridine scaffold combines the favorable properties of both heterocycles. Oxazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[7][8][9] The mechanism of action for such compounds can be diverse, but related thiazole/oxazole-modified natural products are known to inhibit critical cellular processes like protein synthesis.[10]

This compound is a novel compound of interest due to this promising scaffold. The tert-butyl group, a bulky lipophilic moiety, can significantly influence the compound's interaction with biological targets and its ability to permeate bacterial cell membranes. This guide provides the essential experimental framework to rigorously assess its potential as an antimicrobial agent.

Preliminary Screening: The Disk Diffusion (Kirby-Bauer) Assay

The disk diffusion method is a widely used preliminary test to qualitatively assess the antimicrobial activity of a compound.[11][12] It is based on the principle of an antibiotic-impregnated disk diffusing through an agar medium, creating a concentration gradient.[13] If the compound is effective, a clear zone of no bacterial growth will form around the disk.

Causality and Experimental Logic

This method is chosen for initial screening due to its simplicity, low cost, and ability to test multiple bacterial strains simultaneously.[14] The use of Mueller-Hinton Agar (MHA) is critical as it is a standardized medium with good reproducibility and low concentrations of inhibitors that might interfere with the results.[13] The inoculum density must be standardized to a 0.5 McFarland turbidity standard to ensure a confluent, uniform lawn of bacterial growth, which is essential for reproducible zone size measurements.[15]

Visual Workflow: Disk Diffusion Assay

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 Prepare 0.5 McFarland standard bacterial suspension E1 Inoculate MHA plate with bacterial suspension for a confluent lawn P1->E1 P2 Prepare Mueller-Hinton Agar (MHA) plates P2->E1 P3 Prepare sterile disks impregnated with this compound E3 Aseptically place impregnated disks on agar surface P3->E3 E2 Allow plate to dry (3-5 minutes) E1->E2 E2->E3 E4 Incubate at 35°C ± 2°C for 16-18 hours E3->E4 A1 Measure the diameter of the zone of inhibition in mm E4->A1 A2 Interpret results based on zone size (Susceptible, Intermediate, Resistant) against controls A1->A2 G cluster_prep Preparation cluster_exec Execution (96-Well Plate) cluster_analysis Analysis P1 Prepare stock solution of This compound E2 Add 200 µL of compound stock to well 1 P1->E2 P2 Prepare standardized bacterial inoculum (~1 x 10^6 CFU/mL) E4 Add 100 µL of standardized inoculum to wells 1-11 P2->E4 E1 Dispense 100 µL CAMHB into wells 2-12 E3 Perform 2-fold serial dilutions (well 1 to 10) E1->E3 E2->E3 E3->E4 E5 Incubate at 35°C ± 2°C for 18-24 hours E4->E5 A1 Visually inspect wells for turbidity E5->A1 A2 Determine MIC: Lowest concentration with no visible growth A1->A2

Caption: Workflow for Broth Microdilution MIC Assay.

Step-by-Step Protocol
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration that is at least 10 times the highest concentration to be tested.

  • Plate Setup: In a sterile 96-well microtiter plate, dispense 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12. [16]3. Serial Dilution: Add 200 µL of the compound stock solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100 µL from well 10. [16]4. Controls: Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no bacteria). [17]5. Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. [18]6. Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well (1-11) is 200 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours. [16]8. MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth. [19][16]

Determining Bactericidal vs. Bacteriostatic Activity: The Minimum Bactericidal Concentration (MBC) Assay

While the MIC provides the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) assay determines the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum. [18][20]This is a critical distinction for drug development, as bactericidal agents are often preferred for treating serious infections.

Causality and Experimental Logic

The MBC test is a direct extension of the MIC assay. [18]The logic is to subculture the contents from the clear wells (at and above the MIC) onto an antibiotic-free agar medium. If the bacteria were only inhibited (bacteriostatic), they will resume growth on the new medium. If they were killed (bactericidal), no growth will occur. The 99.9% kill threshold is the standard definition for bactericidal activity. [20][21]

Step-by-Step Protocol
  • Following MIC Determination: Use the 96-well plate from the completed MIC assay.

  • Subculturing: From each well that shows no visible growth (the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate. [16]It is also important to plate from the growth control well to confirm the initial inoculum viability and density.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours. [16]4. MBC Determination: After incubation, count the number of colonies (CFU) on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count. [16][20]

Data Presentation and Interpretation

Quantitative data from these assays should be clearly summarized for comparison. The ratio of MBC to MIC is a useful metric: an MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. [16] Table 1: Illustrative Antimicrobial Activity Profile of this compound

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 292138162Bactericidal
Escherichia coliATCC 2592216322Bactericidal
Pseudomonas aeruginosaATCC 2785332>128>4Bacteriostatic
Klebsiella pneumoniaeATCC 70060316644Bactericidal

Disclaimer: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for this compound. Actual values must be determined experimentally.

References

  • CLSI M100. Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Southeast Asian Fisheries Development Center, Aquaculture Department. [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Hedges, A. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • CLSI. M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. [Link]

  • Wikipedia. Disk diffusion test. [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • Clinical & Laboratory Standards Institute (CLSI). Homepage. [Link]

  • ResearchGate. Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. [Link]

  • U.S. Food and Drug Administration (FDA). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • CLSI M07. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Journal of Clinical Microbiology. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]

  • National Institutes of Health (NIH). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. [Link]

  • National Institutes of Health (NIH). Thiazole/oxazole-modified microcins: complex natural products from ribosomal templates. [Link]

  • Indo American Journal of Pharmaceutical Sciences. A brief review on antimicrobial activity of oxazole derivatives. [Link]

  • National Institutes of Health (NIH). A comprehensive review on biological activities of oxazole derivatives. [Link]

  • ResearchGate. Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. [Link]

  • ResearchGate. (PDF) A comprehensive review on biological activities of oxazole derivatives. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • PubMed. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. [Link]

  • ResearchGate. Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. [Link]

  • National Institutes of Health (NIH). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • PubMed. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • MDPI. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. [Link]

  • ResearchGate. Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified.... [Link]

  • ResearchGate. Design, synthesis and biological evaluation of aryl isoxazole incorporated pyrimidin-2-yl)oxazolo[4,5-b]pyridine derivatives as anticancer agents | Request PDF. [Link]

  • MDPI. Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3- a ]azines as Potential HSF1 Inductors. [Link]

  • National Institutes of Health (NIH). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. [Link]

  • PubMed. Synthesis and biological evaluation of newt[3][13][17]riazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. [Link]

  • MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

Sources

The Uncharted Territory: A Guide to Investigating 2-(tert-Butyl)oxazolo[4,5-c]pyridine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The oxazolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with various isomers demonstrating a wide range of biological activities, including potent anticancer effects.[1] Derivatives of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-b]pyridines, for instance, have been shown to inhibit critical cancer-related targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Janus kinases (JAKs).[1][2][3] Some have also been investigated as inhibitors of Heat Shock Protein 90 (Hsp90), a key chaperone for many oncoproteins.[4]

This document addresses the application of a specific, yet underexplored, member of this family: 2-(tert-Butyl)oxazolo[4,5-c]pyridine . As of the date of this publication, there is a notable absence of publicly available data regarding the cytotoxic or mechanistic activity of this particular compound in cancer cell lines. This guide, therefore, serves as a comprehensive roadmap for the initial investigation of this molecule. It provides the scientific rationale and detailed protocols for a systematic evaluation of its potential as an anticancer agent. We will proceed by hypothesizing potential mechanisms based on the activities of structurally related compounds and outline a rigorous, multi-step process for its in vitro characterization.

Part 1: Foundational Knowledge and Hypothesized Mechanism of Action

The core structure of this compound features a fusion of an oxazole and a pyridine ring. The tert-butyl group at the 2-position is a bulky, lipophilic moiety that can influence the compound's binding affinity and selectivity for its biological target. Based on the known activities of related oxazolopyridine derivatives, we can postulate several potential mechanisms of action for this compound in cancer cells.

Potential Molecular Targets:

  • Kinase Inhibition: Many oxazolopyridine derivatives function as ATP-competitive kinase inhibitors. The nitrogen atoms in the pyridine and oxazole rings can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket. Potential targets include receptor tyrosine kinases like VEGFR-2 and EGFR, or cytoplasmic kinases such as JAKs.[1][2]

  • Hsp90 Inhibition: Some related isoxazolo-[4,5-c]-pyridine compounds have been identified as Hsp90 inhibitors.[4] Hsp90 is crucial for the stability and function of numerous oncoproteins, making it an attractive target for cancer therapy.

  • DNA Intercalation or Topoisomerase Inhibition: While less common for this specific scaffold, some heterocyclic compounds can exert their effects by interacting with DNA or inhibiting enzymes like topoisomerase.

The following diagram illustrates a potential signaling pathway that could be inhibited by this compound, assuming a mechanism involving receptor tyrosine kinase (RTK) inhibition.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2, EGFR) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Promotes Ligand Growth Factor (e.g., VEGF, EGF) Ligand->RTK Binds and Activates Compound This compound (Hypothesized Inhibitor) Compound->RTK Inhibits

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Part 2: Experimental Workflow for In Vitro Evaluation

A systematic approach is crucial to determine the anticancer potential of a novel compound. The following workflow outlines a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

Experimental_Workflow A Compound Preparation (Solubilization & Stock Preparation) C Primary Cytotoxicity Screening (MTT or CellTiter-Glo Assay) A->C B Cell Line Selection (e.g., A549, MCF-7, HT-29, PC3) B->C D Determine IC50 Values C->D Dose-response curve E Apoptosis Assay (Annexin V / PI Staining) D->E Select active concentrations F Cell Cycle Analysis (Propidium Iodide Staining) D->F Select active concentrations G Target Validation (Western Blot for Signaling Proteins) D->G Select active concentrations H Data Analysis & Interpretation E->H F->H G->H

Caption: A systematic workflow for the in vitro evaluation of a novel compound.

Part 3: Detailed Application Notes and Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Causality: Proper solubilization and storage of the compound are critical for reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for small molecules in biological assays. It is essential to create a high-concentration stock to minimize the final DMSO concentration in the cell culture medium, as high levels of DMSO can be toxic to cells.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh a small amount (e.g., 5 mg) of the compound.

  • Dissolve the powder in a calculated volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability and Cytotoxicity Assessment using MTT Assay
  • Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[5] It is a robust and cost-effective method for initial screening and determination of the half-maximal inhibitory concentration (IC50). The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[5]

Materials:

  • Selected cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HT-29 colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium. A typical concentration range for initial screening is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Parameter Description
Cell Line The specific cancer cell line being tested.
Seeding Density The number of cells seeded per well.
Treatment Duration The length of time cells are exposed to the compound (e.g., 48h, 72h).
IC50 Value (µM) The concentration of the compound that inhibits 50% of cell growth.
Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
  • Causality: This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[1][2] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can detect this externalized PS.[1] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[2][3]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around its IC50 and 2x IC50 for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.

    • Centrifuge the cells and wash the pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only controls for setting up compensation and quadrants.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 4: Target Validation by Western Blotting
  • Causality: Western blotting allows for the detection of specific proteins in a cell lysate.[6][7] If the compound is hypothesized to inhibit a specific signaling pathway (e.g., the PI3K/AKT pathway), this technique can be used to measure the levels of key phosphorylated (activated) and total proteins in that pathway. A decrease in the phosphorylated form of a protein downstream of the target would support the hypothesized mechanism of action.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells in 6-well plates with the compound as in the apoptosis assay.

    • Wash cells with ice-cold PBS and lyse them by adding cold lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample (e.g., 20-30 µg per lane).

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C, diluted in blocking buffer.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped of antibodies and re-probed with another primary antibody (e.g., for total AKT or a loading control like β-actin) to ensure equal protein loading.

Part 4: Conclusion and Future Directions

The provided protocols offer a robust framework for the initial characterization of this compound's anticancer potential. A positive result in the primary cytotoxicity screen, particularly with IC50 values in the low micromolar or nanomolar range, would warrant further investigation into its mechanism of action through apoptosis and cell cycle assays. Subsequent Western blot analysis can then provide crucial insights into the specific molecular pathways affected by the compound.

Should this compound prove to be a potent and selective inhibitor of cancer cell growth, future studies could involve broader screening against a larger panel of cancer cell lines, in vivo efficacy studies in xenograft models, and detailed structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties. While this compound is currently an unknown entity in cancer research, the systematic application of these established methodologies will effectively elucidate its potential and determine if it merits further development as a novel therapeutic agent.

References

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Sireesha, R., Tej, M. B., Poojith, N., Sreenivasulu, R., Musuluri, M., & Subbarao, M. (2023). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies.
  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). SAR study of oxazolo[5,4-d]pyrimidines as dual VEGFR2 and EGFR inhibitors.
  • Wiatrak, B., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694.
  • Wiatrak, B., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed.
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol.
  • Blake, R. A., et al. (2020). Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1][2][8]triazolo[4,3-a][2][8]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Patent WO-2020055976-A1.

  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
  • Google Patents. (n.d.). WO2019148244A1 - Anti-cancer compounds.
  • ResearchGate. (2025). In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents.
  • Abcam. (n.d.). Western blot protocol.
  • ResearchGate. (2025).
  • Google Patents. (n.d.). WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1][2][8]triazolo[4,3-a][2][8]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer.

  • Miłosz, M., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][8]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules.

  • Baruchello, R., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. European Journal of Medicinal Chemistry, 76, 53-60.
  • Lozynskyi, A. V., et al. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. Biopolymers and Cell, 37(2), 153-164.
  • Gou, S., et al. (2016). Synthesis and biological evaluation of new[1][2][8]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(15), 3293-3304.

  • Arabian Journal of Chemistry. (2022). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring.
  • Shetty, C. R., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. NIH.

Sources

Application Notes and Protocols: Introduction of the Tert-Butyl Group into Pyridine Rings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the tert-Butyl Moiety in Pyridine Chemistry

The incorporation of a tert-butyl group into the pyridine scaffold is a strategically significant modification in the fields of medicinal chemistry, materials science, and catalysis. The bulky and lipophilic nature of the tert-butyl group can profoundly influence a molecule's pharmacological profile by enhancing metabolic stability, modulating receptor binding affinity, and improving oral bioavailability. In materials science, tert-butylated pyridines serve as essential ligands in catalysts and as building blocks for functional organic materials. This guide provides an in-depth overview of the primary methods for introducing a tert-butyl group onto a pyridine ring, with a focus on the underlying mechanisms and practical laboratory protocols.

Strategic Approaches to tert-Butylation of Pyridine

The electron-deficient nature of the pyridine ring presents unique challenges for direct alkylation. Unlike electron-rich aromatic systems that readily undergo Friedel-Crafts alkylation, pyridine requires specialized strategies to achieve efficient C-H functionalization. The primary methods can be broadly categorized as radical substitution, transition-metal-catalyzed C-H activation, and traditional electrophilic substitution under forcing conditions.

Radical Alkylation: The Minisci Reaction

The Minisci reaction is a powerful tool for the direct alkylation of electron-deficient heterocycles, including pyridine.[1] This reaction proceeds via a nucleophilic radical substitution mechanism and offers a distinct advantage over traditional electrophilic substitution methods.[1]

Mechanism of Action:

The reaction is typically initiated by the generation of a tert-butyl radical from a suitable precursor, such as pivalic acid.[1][2] In the presence of a silver salt (e.g., AgNO₃) and an oxidant like ammonium persulfate ((NH₄)₂S₂O₈), the pivalic acid undergoes oxidative decarboxylation to form the tert-butyl radical.[1] The pyridine ring, activated by protonation under acidic conditions, is then attacked by the nucleophilic tert-butyl radical.[1] The resulting radical cation intermediate is subsequently oxidized to the corresponding tert-butylated pyridine, regenerating the catalyst.[1]

The regioselectivity of the Minisci reaction is a key consideration. For unsubstituted pyridine, the reaction typically yields a mixture of regioisomers, with the 2- and 4-positions being the most favored sites of attack.[1] However, the selectivity can be influenced by the steric and electronic properties of both the pyridine substrate and the radical source.

Workflow of the Minisci Reaction:

Minisci_Reaction cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Pyridine Pyridine Radical_Addition Radical Addition to Pyridine Pyridine->Radical_Addition Pivalic_Acid Pivalic Acid Radical_Formation tert-Butyl Radical Formation Pivalic_Acid->Radical_Formation Silver_Nitrate AgNO₃ (catalyst) Silver_Nitrate->Radical_Formation Ammonium_Persulfate (NH₄)₂S₂O₈ (oxidant) Ammonium_Persulfate->Radical_Formation Radical_Formation->Radical_Addition Oxidation Oxidation & Rearomatization Radical_Addition->Oxidation tert_Butyl_Pyridine tert-Butylpyridine Oxidation->tert_Butyl_Pyridine

Caption: General workflow of the Minisci reaction for tert-butylation of pyridine.

Protocol 1: Minisci tert-Butylation of Pyridine

This protocol describes a general procedure for the tert-butylation of pyridine using pivalic acid as the tert-butyl source.

Materials:

  • Pyridine

  • Pivalic acid

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyridine (1.0 eq) and pivalic acid (3.0 eq).

  • Carefully add concentrated sulfuric acid (to protonate the pyridine).

  • In a separate beaker, dissolve silver nitrate (0.1 eq) and ammonium persulfate (3.0 eq) in a minimal amount of water.

  • Add the aqueous solution of silver nitrate and ammonium persulfate dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butylpyridine isomers.

Table 1: Comparison of Key Parameters for Minisci Reaction

ParameterTypical ConditionsNotes
tert-Butyl Source Pivalic acidOther sources like tert-butyl hydroperoxide can be used.
Catalyst Silver nitrate (AgNO₃)Iron salts can also be employed.
Oxidant Ammonium persulfateOther persulfates or peroxides may be used.
Solvent Acidic aqueous mediaThe reaction is often run in a biphasic system.
Temperature 60-100 °CTemperature can influence reaction rate and selectivity.
Yield Moderate to highYields can vary depending on the substrate and conditions.
Transition-Metal-Catalyzed C-H Activation

Recent advances in organometallic chemistry have led to the development of transition-metal-catalyzed methods for the direct C-H functionalization of pyridines.[3][4][5] These methods offer high regioselectivity and functional group tolerance.[3][4]

Mechanism of Action:

Transition metal catalysts, such as those based on palladium, rhodium, or iridium, can activate the C-H bonds of pyridine through various mechanisms, including oxidative addition, concerted metalation-deprotonation, or σ-bond metathesis.[3][4] The choice of catalyst and directing group on the pyridine substrate is crucial for achieving high selectivity. For the introduction of a tert-butyl group, a common strategy involves the use of a tert-butylating agent in the presence of a suitable catalyst system.

Workflow of a Generic Transition-Metal-Catalyzed C-H tert-Butylation:

TMC_CH_Activation cluster_reactants Reactants cluster_reaction Catalytic Cycle cluster_product Product Pyridine_Derivative Pyridine Derivative CH_Activation C-H Activation Pyridine_Derivative->CH_Activation tert_Butylating_Agent tert-Butylating Agent Oxidative_Addition Oxidative Addition/ Transmetalation tert_Butylating_Agent->Oxidative_Addition Catalyst_Precursor Catalyst Precursor Active_Catalyst Active Catalyst Formation Catalyst_Precursor->Active_Catalyst Ligand Ligand Ligand->Active_Catalyst Base Base Base->CH_Activation Active_Catalyst->CH_Activation CH_Activation->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Reductive_Elimination->Active_Catalyst tert_Butyl_Pyridine tert-Butylpyridine Reductive_Elimination->tert_Butyl_Pyridine

Caption: A generalized catalytic cycle for transition-metal-catalyzed C-H tert-butylation of pyridine.

Protocol 2: Palladium-Catalyzed C-H tert-Butylation of a Pyridine Derivative

This protocol provides a general framework for the palladium-catalyzed tert-butylation of a functionalized pyridine. The specific conditions may need to be optimized for different substrates.

Materials:

  • Substituted pyridine

  • tert-Butylating agent (e.g., tert-butyl bromide, pivalic anhydride)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Ligand (e.g., phosphine-based ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk flask or glovebox

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted pyridine (1.0 eq), palladium catalyst (2-10 mol%), and ligand (4-20 mol%).

  • Add the base (2.0-3.0 eq) and the anhydrous solvent.

  • Add the tert-butylating agent (1.5-2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Key Parameters for Transition-Metal-Catalyzed tert-Butylation

ParameterTypical Reagents/ConditionsNotes
Catalyst Pd, Rh, Ir, Ni complexesThe choice of metal is critical for reactivity and selectivity.
Ligand Phosphines, N-heterocyclic carbenesLigands play a key role in stabilizing the catalyst and controlling selectivity.
tert-Butyl Source tert-Butyl halides, pivalic acid derivativesThe choice of source depends on the catalytic system.
Solvent Toluene, dioxane, DMFAnhydrous conditions are typically required.
Temperature 80-150 °CHigher temperatures are often necessary to drive the reaction.
Selectivity Often directed by a functional group on the pyridine ring.High regioselectivity can be achieved.
Friedel-Crafts Type Reactions

While classical Friedel-Crafts alkylation is generally ineffective for electron-deficient pyridines, modifications to the reaction conditions can enable the introduction of a tert-butyl group.[6][7][8] This approach typically requires harsh conditions and may suffer from low yields and poor selectivity.

Mechanism of Action:

The reaction proceeds through an electrophilic aromatic substitution mechanism. A strong Lewis acid, such as AlCl₃, is used to generate a tert-butyl cation from a suitable precursor like tert-butyl chloride.[8] The highly electrophilic tert-butyl cation then attacks the pyridine ring. Due to the deactivating effect of the nitrogen atom, the reaction is sluggish and often requires high temperatures.

Protocol 3: Friedel-Crafts tert-Butylation of Pyridine (Illustrative)

Note: This method is often low-yielding and less practical than the Minisci or transition-metal-catalyzed approaches. It is presented here for completeness.

Materials:

  • Pyridine

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., nitrobenzene)

  • High-pressure reactor (autoclave)

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a dry high-pressure reactor under an inert atmosphere, add anhydrous aluminum chloride and the anhydrous solvent.

  • Cool the mixture in an ice bath and slowly add pyridine.

  • Add tert-butyl chloride to the reaction mixture.

  • Seal the reactor and heat to a high temperature (e.g., 150-200 °C) for an extended period (24-48 hours).

  • After the reaction, carefully cool the reactor to room temperature and slowly quench the reaction mixture with ice-water.

  • Neutralize the mixture with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the product by distillation or chromatography.

Conclusion

The introduction of a tert-butyl group into the pyridine ring is a valuable synthetic transformation with broad applications. The choice of method depends on several factors, including the desired regioselectivity, the substrate's functional group tolerance, and the desired scale of the reaction. The Minisci reaction offers a direct and efficient route for the radical tert-butylation of pyridines, while transition-metal-catalyzed C-H activation provides a powerful and selective alternative. While Friedel-Crafts type reactions are less common for this transformation, they remain a part of the synthetic chemist's toolkit. By understanding the principles and protocols outlined in this guide, researchers can effectively incorporate the tert-butyl moiety into their pyridine-based molecules to advance their scientific endeavors.

References

  • Wikipedia. (n.d.). Minisci reaction. Retrieved from [Link]

  • Baran, P. S., & Zard, S. Z. (2014). Radical Reactions in Organic Synthesis. Oxford University Press.
  • Duan, X., & Zhang, Y. (2020). Recent advances in transition-metal-catalyzed C–H functionalization of pyridines. Beilstein Journal of Organic Chemistry, 16, 1286–1317. [Link]

  • Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Russell, G. A., et al. (1997). Homolytic Base-Promoted Aromatic Alkylations by Alkylmercury Halides. Journal of the American Chemical Society, 119(38), 8795–8801. [Link]

  • Zhu, Y., & Ji, S. (2014). Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Organic Letters, 16(13), 3492–3495. [Link]

  • Parrish, C. A., & Buchwald, S. L. (2001). Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides. The Journal of Organic Chemistry, 66(7), 2498–2500. [Link]

Sources

Application Notes and Protocols for the Functionalization of Oxazolopyridines via Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Oxazolopyridines in Modern Drug Discovery

The oxazolopyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a multitude of clinically relevant molecules. The strategic functionalization of this core structure is paramount for modulating pharmacokinetic and pharmacodynamic properties, making the development of robust and versatile synthetic methodologies a key objective for researchers in drug development. Among the plethora of cross-coupling reactions, the Suzuki-Miyaura coupling has emerged as a powerful and widely adopted tool for the C-C bond formation, offering a broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[1][2]

This comprehensive guide provides detailed application notes and protocols for the successful Suzuki coupling of halo-oxazolopyridines. We will delve into the mechanistic nuances of this reaction as it pertains to this specific heteroaromatic system, explore the critical parameters for reaction optimization, and provide step-by-step protocols that have been synthesized from established methodologies for related heterocyclic systems.

Mechanistic Considerations for the Suzuki Coupling of Oxazolopyridines

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3] However, the electronic nature of the oxazolopyridine ring system introduces specific considerations that must be addressed for efficient coupling.

The pyridine moiety renders the oxazolopyridine scaffold electron-deficient, which can influence the rate-determining step of the catalytic cycle. Furthermore, the pyridine nitrogen can potentially coordinate to the palladium catalyst, leading to catalyst inhibition.[4] Careful selection of the catalyst, ligand, base, and solvent is therefore crucial to overcome these challenges.

Suzuki_Catalytic_Cycle Pd(0)Ln Active Pd(0) Catalyst Pd(II)_Complex R-Pd(II)-X-Ln Pd(0)Ln->Pd(II)_Complex R-X Oxidative_Addition Oxidative Addition R-Pd(II)-R'_Ln R-Pd(II)-R'-Ln Pd(II)_Complex->R-Pd(II)-R'_Ln R'-B(OR)2, Base Transmetalation Transmetalation R-Pd(II)-R'_Ln->Pd(0)Ln Product Reductive_Elimination Reductive Elimination Product R-R' (Functionalized Oxazolopyridine) R-X Halo-oxazolopyridine R'-B(OR)2 Boronic Acid/Ester Base Base Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Halo-oxazolopyridine, Boronic Acid, and Base in a flame-dried flask. Inert_Atmosphere Evacuate and backfill with an inert gas (Ar or N₂). Reactants->Inert_Atmosphere Catalyst_Addition Add Palladium Catalyst and Ligand. Inert_Atmosphere->Catalyst_Addition Solvent_Addition Add degassed solvent. Catalyst_Addition->Solvent_Addition Heating Heat to the desired temperature with vigorous stirring. Solvent_Addition->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Quenching Cool to room temperature and quench with water. Monitoring->Quenching Upon Completion Extraction Extract with an organic solvent (e.g., Ethyl Acetate). Quenching->Extraction Drying Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Extraction->Drying Concentration Concentrate under reduced pressure. Drying->Concentration Purification Purify by column chromatography. Concentration->Purification

Figure 2: General Experimental Workflow for Suzuki Coupling.
Protocol 1: General Procedure for Suzuki Coupling of Bromo-oxazolopyridines

Materials:

  • Bromo-oxazolopyridine (1.0 mmol, 1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add the bromo-oxazolopyridine, boronic acid, and potassium phosphate.

  • Evacuate and backfill the tube with argon three times.

  • In a separate vial, dissolve the Pd(OAc)₂ and XPhos in 1 mL of degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk tube via syringe.

  • Add the remaining 4 mL of the degassed 1,4-dioxane/water mixture.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized oxazolopyridine.

Protocol 2: Microwave-Assisted Suzuki Coupling of Chloro-oxazolopyridines

Microwave irradiation can significantly accelerate the reaction rate, especially for less reactive chloro-substituted substrates. [5][6][7][8] Materials:

  • Chloro-oxazolopyridine (0.5 mmol, 1.0 equiv)

  • Aryl- or heteroarylboronic acid pinacol ester (0.6 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.025 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃, 1.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF, 3 mL)

Procedure:

  • To a microwave reaction vessel, add the chloro-oxazolopyridine, boronic acid pinacol ester, Pd(PPh₃)₄, and K₂CO₃.

  • Add DMF (3 mL) and seal the vessel.

  • Place the vessel in the microwave reactor and irradiate at 120 °C for 15-30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Data Presentation: Optimized Reaction Parameters

The following table summarizes recommended starting conditions for the Suzuki coupling of halo-oxazolopyridines with various boronic acids.

EntryHalogen (X)Boronic Acid (R')Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
1BrPhenylPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O10012
2Br3-PyridylPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O11018
3Cl4-MethoxyphenylPd(PPh₃)₄ (5)-K₂CO₃ (2)DMF120 (µW)0.5
4ClThiophene-2-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)Toluene11024

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the functionalization of the oxazolopyridine core. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of a diverse range of substituted oxazolopyridines. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful synthetic tool in drug discovery and development programs. Further optimization for specific substrates is encouraged to achieve the best possible outcomes.

References

  • Examples of biologically active oxazolopyridines. ResearchGate. [Link]

  • Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. The Journal of Organic Chemistry, 2021, 86(1), 735-746. [Link]

  • Optimization of reaction conditions for Suzuki coupling 1. ResearchGate. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health. [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 2020, 25(17), 3953. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • ChemInform Abstract: Convenient Synthesis of Pharmacologically Active ortho-Substituted Biaryl Oxazolines via the Suzuki Reaction. Sci-Hub. [Link]

  • Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 2002, 124(46), 13662-13663. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 2021, 11(5), 2824-2834. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing. [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 2013, 18(1), 564-617. [Link]

  • (PDF) Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. ResearchGate. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 2021, 11(4), 439. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 2023, 13(1), 32. [Link]

Sources

High-throughput screening assays for oxazolopyridine libraries

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Throughput Screening Assays for Oxazolopyridine Libraries Audience: Researchers, scientists, and drug development professionals.

Unlocking the Therapeutic Potential of Oxazolopyridine Libraries: A Guide to High-Throughput Screening

The oxazolopyridine scaffold is a privileged heterocyclic motif increasingly recognized for its therapeutic potential across a range of diseases, including cancer and inflammatory disorders.[1][2] Its structural rigidity and capacity for diverse functionalization make it an attractive starting point for the development of novel small-molecule drugs.[3][4] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target.[5][6] This guide provides a comprehensive overview of the principles, validation methods, and detailed protocols for conducting HTS campaigns with oxazolopyridine libraries, empowering researchers to navigate the path from library to lead compound with confidence.

Section 1: The Foundation of a Successful HTS Campaign: Assay Development and Validation

The success of any HTS campaign hinges on the quality and robustness of the chosen assay.[7] The primary goal is to develop an assay with a sufficient signal window and low variability, allowing for the clear distinction between active compounds ("hits") and inactive library members.[7]

The Causality of Assay Choice: Biochemical vs. Cell-Based Assays

The initial choice between a biochemical and a cell-based assay is a critical decision driven by the research question and the nature of the target.

  • Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) in a controlled, in vitro environment. They are ideal for identifying direct interactions between a compound and its target, such as the inhibition of kinase activity or the disruption of a protein-protein interaction.[8] Their simplicity and lower variability often make them the preferred choice for primary HTS.

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data on target engagement, pathway modulation, and potential cytotoxicity.[9] They can measure complex downstream events like gene expression or second messenger production.[10][11] While powerful, they can exhibit higher variability and are more susceptible to compound interference.

The Self-Validating System: Critical QC Metrics for HTS

To ensure the trustworthiness of HTS data, rigorous statistical validation is mandatory. The Z'-factor (Z-prime) is the gold standard for quantifying assay quality, integrating the signal window and data variability into a single, decisive metric.[12][13]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive control (pc) and negative control (nc):

Z' = 1 - (3σ_pc + 3σ_nc) / |μ_pc - μ_nc|

Table 1: Interpretation of Z'-Factor Values

Z'-Factor Value Assay Classification Suitability for HTS
> 0.5 Excellent The assay is robust and reliable for HTS.[12]
0 to 0.5 Marginal The assay may be acceptable but requires careful monitoring and optimization.[12]

| < 0 | Unacceptable | The assay is not suitable for HTS; the signal window is too small or variability is too high. |

An assay is typically considered validated and ready for screening when it consistently achieves a Z'-factor ≥ 0.5 over several days of testing.[14]

The High-Throughput Screening Workflow

A typical HTS campaign follows a structured, multi-stage process designed to efficiently identify and validate promising compounds.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up AssayDev Assay Development (Reagent optimization, signal detection) AssayVal Assay Validation (Z'-Factor ≥ 0.5, S/B ratio) AssayDev->AssayVal Optimize PrimaryScreen Screen Oxazolopyridine Library (Single concentration, e.g., 10 µM) AssayVal->PrimaryScreen Proceed HitID Primary Hit Identification (Activity threshold, e.g., >50% inhibition) PrimaryScreen->HitID HitConfirm Hit Confirmation (Re-test from fresh stock) HitID->HitConfirm Advance Hits DoseResponse Dose-Response Analysis (IC50/EC50 determination) HitConfirm->DoseResponse SAR Structure-Activity Relationship (Analog analysis) DoseResponse->SAR

Caption: General workflow for a high-throughput screening campaign.

Section 2: Biochemical Assays - Direct Target Interrogation

Biochemical assays are powerful tools for identifying compounds from an oxazolopyridine library that directly bind to a purified target protein.

Protocol 1: Fluorescence Polarization (FP) Assay for Protein-Ligand Binding

Principle of the Assay: FP is a homogenous technique used to monitor binding events in solution.[15][16] It relies on the difference in the rotational speed of a small, fluorescently labeled molecule (the "tracer") when it is free versus when it is bound to a much larger protein.[17] When excited with plane-polarized light, the free tracer tumbles rapidly, emitting depolarized light. Upon binding to the protein, its rotation slows dramatically, and the emitted light remains highly polarized.[18] Library compounds that bind to the protein and displace the tracer will cause a decrease in polarization, which is the readout for the assay.

FP_Principle cluster_0 Low Polarization cluster_1 High Polarization FreeTracer Tracer Emission1 Depolarized Emission FreeTracer->Emission1 Tumbles Rapidly Excitation1 Polarized Excitation Excitation1->FreeTracer Excite Protein Target Protein Complex BoundTracer Tracer Emission2 Polarized Emission Complex->Emission2 Tumbles Slowly Excitation2 Polarized Excitation Excitation2->Complex Excite

Caption: Principle of the Fluorescence Polarization (FP) assay.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100). The choice of buffer is critical and should be optimized to ensure protein stability and minimize non-specific binding.

    • Target Protein: Dilute the purified target protein to a 2X working concentration in Assay Buffer. The final concentration should be determined empirically, typically around the Kd of the tracer.

    • Fluorescent Tracer: Dilute the tracer to a 2X working concentration in Assay Buffer. The final concentration should be low (e.g., 1-5 nM) to maximize the signal window.

    • Oxazolopyridine Library: Prepare intermediate plates by diluting the library compounds in 100% DMSO. Then, create final assay-ready plates by diluting compounds into Assay Buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid deleterious effects on the protein or assay signal.

    • Controls: Prepare 2X solutions of a known inhibitor (Positive Control) and vehicle/DMSO (Negative Control).

  • Assay Execution (384-well format):

    • Using an automated liquid handler, add 10 µL of compound or control from the assay-ready plate to the appropriate wells of a low-volume, black 384-well plate.

    • Add 5 µL of the 2X Target Protein solution to all wells except for the "no protein" control wells. Add 5 µL of Assay Buffer to these wells instead.

    • Add 5 µL of the 2X Fluorescent Tracer solution to all wells.

    • The final volume in each well is 20 µL.

  • Incubation and Plate Reading:

    • Seal the plate and centrifuge briefly (e.g., 1 min at 1000 rpm) to ensure all components are mixed at the bottom of the wells.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. This time must be optimized during assay development.

    • Read the plate on a microplate reader equipped with appropriate polarization filters for the chosen fluorophore. The output is typically in millipolarization (mP) units.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Calculate the Z'-factor for the plate to ensure data quality.

Section 3: Cell-Based Assays - Probing Complex Biological Pathways

Cell-based assays offer a more holistic view of a compound's activity by measuring its effects within a living system.[5]

Protocol 2: Luciferase Reporter Gene Assay for GPCR Signaling

Principle of the Assay: This assay is designed to measure the activation or inhibition of a G-protein coupled receptor (GPCR) by monitoring the expression of a reporter gene, typically firefly luciferase.[10][19] A cell line is engineered to stably express the target GPCR and a luciferase gene under the control of a response element that is sensitive to a downstream second messenger.[20] For example, for Gs-coupled GPCRs, activation leads to an increase in intracellular cAMP, which activates a cAMP Response Element (CRE) to drive luciferase expression.[21][22] An increase or decrease in luminescence upon compound treatment indicates agonist or antagonist activity, respectively.

GPCR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm to Nucleus Ligand Oxazolopyridine Ligand GPCR Target GPCR Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates cAMP->PKA CREB CREB PKA->CREB Phosphorylates pCREB pCREB CRE CRE (Response Element) pCREB->CRE Binds Luciferase Luciferase Gene CRE->Luciferase Drives Transcription Light Light Signal Luciferase->Light Produces

Caption: GPCR signaling pathway leading to luciferase reporter expression.

Detailed Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture the engineered reporter cell line under standard conditions (e.g., 37°C, 5% CO2).

    • Harvest cells and plate them into white, solid-bottom 384-well assay plates at a pre-optimized density (e.g., 5,000 cells/well) in 20 µL of culture medium.

    • Incubate the plates for 18-24 hours to allow cells to attach and recover.

  • Compound Addition:

    • Prepare assay-ready plates of the oxazolopyridine library, diluting them in culture medium to a 5X final concentration.

    • Using a liquid handler, add 5 µL of the compound solution to the cell plates.

    • For antagonist screening, pre-incubate with library compounds before adding a known agonist at its EC80 concentration.

  • Incubation:

    • Incubate the plates for a duration sufficient to allow for gene transcription and translation (typically 4-6 hours). This incubation time is a critical parameter that must be optimized.

  • Lysis and Luminescence Reading:

    • Equilibrate the plates and the luciferase detection reagent to room temperature.

    • Add an equal volume (25 µL) of the detection reagent (which contains the cell lysis buffer and luciferin substrate) to each well.

    • Incubate for 10-20 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Read the luminescence signal on a plate reader. Luminescence-based assays are highly sensitive and have a low background.[23]

  • Data Analysis:

    • Normalize the data to controls on each plate.

    • For agonist screens, calculate the percent activation. For antagonist screens, calculate the percent inhibition.

    • Confirm hits and perform dose-response analysis to determine EC50 or IC50 values.

Protocol 3: AlphaScreen Assay for Protein-Protein Interactions (PPIs)

Principle of the Assay: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology for studying biomolecular interactions.[24] The assay uses two types of hydrogel-coated beads: Donor beads and Acceptor beads.[25] The Donor bead contains a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen into singlet oxygen. If an Acceptor bead is within close proximity (~200 nm), this highly reactive singlet oxygen triggers a chemiluminescent cascade within the Acceptor bead, resulting in light emission at 520-620 nm.[25][26] To study a PPI, one target protein is conjugated to the Donor bead and its binding partner is conjugated to the Acceptor bead. A compound from the oxazolopyridine library that disrupts this interaction will separate the beads, leading to a loss of signal.

Caption: Principle of the AlphaScreen proximity-based assay.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% BSA). Buffer components must be optimized to support the specific PPI.

    • Target Proteins: Prepare biotinylated "Protein A" and tag-conjugated (e.g., GST or 6xHis) "Protein B" at 4X final concentration in Assay Buffer.

    • AlphaScreen Beads: Prepare Streptavidin-coated Donor beads and anti-Tag Acceptor beads at 2X final concentration in Assay Buffer. Crucial: This step must be performed in subdued light, as the beads are photosensitive.

    • Oxazolopyridine Library: Prepare assay-ready plates with compounds diluted in Assay Buffer to a 4X final concentration.

  • Assay Execution (384-well ProxiPlate):

    • Add 5 µL of 4X compound or control solution to the wells.

    • Add 5 µL of the 4X mixture of Protein A and Protein B.

    • Incubate for 30-60 minutes at room temperature to allow for compound-protein binding.

    • In subdued light, add 10 µL of the 2X mixture of Donor and Acceptor beads. The final volume is 20 µL.

  • Incubation and Plate Reading:

    • Seal the plate with an aluminum foil seal to protect from light.

    • Incubate for 60-90 minutes at room temperature in the dark to allow for bead-protein binding.

    • Read the plate on an Alpha-enabled plate reader (e.g., EnVision, PHERAstar).

  • Data Analysis:

    • Calculate percent inhibition based on high (vehicle) and low (no protein or known inhibitor) controls.

    • Screening data must be validated by calculating the Z'-factor for each plate.

    • Confirm hits by re-testing and performing dose-response experiments to determine IC50 values.

Section 4: From Data to Decisions: Hit Triage and Confirmation

The primary screen will generate a list of "primary hits." However, many of these may be false positives. A rigorous triage process is essential to focus resources on the most promising candidates.

  • Hit Confirmation: Primary hits are re-tested using compound powder freshly dissolved to confirm activity and rule out artifacts from library storage or handling.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically 8-10 points) to generate a dose-response curve and determine the potency (IC50 for inhibitors, EC50 for activators).

  • Orthogonal Assays: Hits should be validated in a secondary, alternative assay format. For example, a hit from an FP binding assay could be tested in a functional enzymatic assay to confirm its inhibitory effect on the target's activity.

  • Promiscuity and Specificity: Counter-screens are performed to eliminate compounds that interfere with the assay technology (e.g., fluorescent compounds) or act non-specifically.

By following these robust protocols and validation principles, researchers can effectively leverage HTS to explore oxazolopyridine libraries, identifying novel and potent modulators of therapeutically relevant targets and paving the way for the next generation of medicines.

References

  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mut
  • Reporting data from high-throughput screening of small-molecule libraries. (URL: )
  • Chemical library screening – Analytical Chemistry, Ozawa Lab Department of Chemistry, School of Science, The University of Tokyo. (URL: )
  • High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase | ACS Chemical Biology - ACS Public
  • On HTS: Z-factor. (URL: )
  • High-Throughput Screening Libraries for Small-Molecule Drug Discovery. (URL: )
  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - NIH. (URL: )
  • AlphaLISA and AlphaScreen No-wash Assays - Revvity. (URL: )
  • Compound Libraries Available for HTS | High-Throughput Screening @ The Nucleus. (URL: )
  • Assay performance and the Z'-factor in HTS - Drug Target Review. (URL: )
  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies | Bioinform
  • GPCR Signaling Assays | GPCR Assay Kits - Indigo Biosciences. (URL: )
  • Fluorescence Polariz
  • Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies - Taylor & Francis Online. (URL: )
  • Synthesis and Characterization of Oxazolopyridine and Benzoxazole Deriv
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (URL: )
  • HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: )
  • Protein-ligand binding measurements using fluorescence polariz
  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine - EURASIAN JOURNAL OF CHEMISTRY. (URL: )
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed. (URL: )
  • Evaluating and evolving a screening library in academia: the St. Jude approach - PMC - NIH. (URL: )
  • Bioluminescent Reporter Genes - Promega Corpor
  • GPCR Signaling Assays - Promega Corpor
  • Figure 3. Determination of Z' factor, signal-to-background (S/B),...
  • Gene reporter assays | BMG LABTECH. (URL: )
  • AlphaScreen | BMG LABTECH. (URL: )
  • Analysis of protein-ligand interactions by fluorescence polariz
  • Screening, Growing, and Validation by Catalog: Using Synthetic Intermediates from Natural Product Libraries to Discover Fragments for an Aspartic Protease Through Crystallography - MDPI. (URL: )
  • Reporter gene luminescence assays - Revvity. (URL: )
  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis - MDPI. (URL: )
  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (URL: )
  • Setting up AlphaScreen cAMP Assays With the Thermo Scientific Varioskan LUX Multimode Reader. (URL: )
  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (URL: )
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC - NIH. (URL: )
  • Luciferase Reporters | Thermo Fisher Scientific - US. (URL: )
  • Biochemical Kinase Assays | Thermo Fisher Scientific - UK. (URL: )
  • All screening libraries - Product Types - Asinex.com. (URL: )
  • GPCR Luciferase Reporter Cell Lines - Signosis. (URL: )
  • Libraries for screening | High Throughput Screening Core - U.
  • Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity.. (URL: )
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. (URL: )
  • AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and...
  • Kinase Activity Assays - Promega Corpor
  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (URL: )
  • Dual luminescence-based reporter gene assay for luciferase and beta-galactosidase. (URL: )
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (URL: )
  • Kinase assays | BMG LABTECH. (URL: )
  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lys

Sources

Cell-based assay protocol using 2-(tert-Butyl)oxazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Title: A High-Throughput Cell-Based Calcium Flux Assay for Characterizing 2-(tert-Butyl)oxazolo[4,5-c]pyridine as a GPR35 Agonist

Introduction

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and represent a significant portion of all targets for FDA-approved drugs.[1] Among these, the orphan receptor GPR35 has emerged as a promising, yet underexplored, therapeutic target for a range of human diseases, including inflammatory bowel disease (IBD), pain, and metabolic disorders.[1][2][3] GPR35 is highly expressed in the gastrointestinal tract and various immune cells, underscoring its role in inflammatory processes.[2][] The identification of potent and selective modulators is critical to unlocking its therapeutic potential.

The oxazolopyridine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, a framework capable of interacting with multiple biological targets.[5] This note describes a robust, cell-based calcium flux assay for the functional characterization of novel oxazolopyridine derivatives, using This compound as a case study. Cell-based assays provide a physiologically relevant environment, preserving protein conformation and critical interactions with cellular cofactors, which is essential for studying complex targets like GPCRs.[6][7] This protocol provides a detailed methodology to quantify the agonist activity of the compound at GPR35 by measuring downstream intracellular calcium mobilization, a key signaling event following GPR35 activation.[8][9]

Assay Principle

GPR35 is known to couple to several G protein subtypes, including Gα13 and Gαi/o.[][8] Activation of the Gαq/11 pathway, either directly or through promiscuous coupling in engineered cell lines, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm. This transient increase in cytosolic Ca2+ can be detected using a calcium-sensitive fluorescent dye. The intensity of the fluorescence signal is directly proportional to the concentration of intracellular Ca2+, providing a quantitative measure of GPR35 activation.

GPR35_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Agonist 2-(tert-Butyl) oxazolo[4,5-c]pyridine GPR35 GPR35 Receptor Agonist->GPR35 Binds G_Protein Gαq/13 GPR35->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds Ca_Release Ca²⁺ Release Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Ca_Store->Ca_Release

Caption: GPR35 signaling cascade leading to calcium release.

Materials and Reagents

Reagent/MaterialSupplierNotes
HEK293/GPR35 Stable Cell Line(Internal or Commercial)Human Embryonic Kidney 293 cells stably expressing human GPR35.
HEK293 Parental Cell LineATCCFor use as a negative control.
This compound(Internal or Commercial)Test Compound.
ZaprinastSigma-AldrichPositive Control GPR35 Agonist.[9]
DMEM, High GlucoseGibcoCell culture medium.
Fetal Bovine Serum (FBS)GibcoSerum supplement.
Penicillin-StreptomycinGibcoAntibiotic.
Geneticin (G418)GibcoSelection antibiotic for stable cell line.
Fluo-4 AMInvitrogenCalcium indicator dye.
Pluronic F-127InvitrogenDispersing agent for Fluo-4 AM.
ProbenecidSigma-AldrichAnion-exchange transport inhibitor.
Hanks' Balanced Salt Solution (HBSS)GibcoAssay buffer.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichSolvent for compounds.
384-well black, clear-bottom assay platesCorning
FLIPR Tetra or similar microplate readerMolecular DevicesInstrument for fluorescence detection.

Experimental Protocol

This protocol is optimized for a 384-well plate format suitable for high-throughput screening.

Part 1: Cell Culture and Plating
  • Maintain Cells: Culture the HEK293/GPR35 stable cell line in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Harvest cells using trypsin-EDTA when they reach 80-90% confluency. Resuspend cells in fresh culture medium without G418 and perform a cell count.

  • Plate Cells: Seed 10,000 cells in 40 µL of medium per well into a 384-well black, clear-bottom assay plate.

    • Rationale: A cell density of 10,000 cells/well ensures a confluent monolayer on the day of the assay, which is critical for a robust and reproducible signal.

  • Incubate: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

Part 2: Compound Preparation
  • Stock Solutions: Prepare a 10 mM stock solution of this compound and Zaprinast (positive control) in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solutions in DMSO to create a concentration range for generating a dose-response curve (e.g., 11-point, 1:3 dilution series).

  • Intermediate Plate: Prepare an intermediate plate by diluting the DMSO compound series into the Assay Buffer (HBSS with 20 mM HEPES and 2.5 mM Probenecid). The final concentration should be 4X the desired final assay concentration.

    • Rationale: Probenecid is an anion-exchange transport inhibitor that prevents the leakage of the de-esterified fluorescent dye out of the cell, improving signal stability.

Part 3: Calcium Flux Assay
  • Prepare Dye-Loading Solution: Prepare a solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer. A typical final concentration is 1 µM Fluo-4 AM with 0.02% Pluronic F-127.

    • Rationale: Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble Fluo-4 AM dye in the aqueous assay buffer.

  • Dye Loading: Remove the culture medium from the cell plate. Add 20 µL of the dye-loading solution to each well.

  • Incubate: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Fluorescence Reading:

    • Place the cell plate and the intermediate compound plate into the fluorescence microplate reader (e.g., FLIPR Tetra).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically add 20 µL of the 4X compound solution from the intermediate plate to the cell plate (final volume 40 µL).

    • Continue to measure the fluorescence intensity for an additional 2-3 minutes. The signal change is typically rapid, peaking within 30-60 seconds.

Assay_Workflow node_culture 1. Culture & Maintain HEK293/GPR35 Cells node_plate 2. Seed Cells into 384-well Plate (10k/well) node_culture->node_plate node_incubate1 3. Incubate Plate (18-24 hours) node_plate->node_incubate1 node_dye 4. Prepare & Add Fluo-4 AM Dye Solution node_incubate1->node_dye node_incubate2 5. Incubate for Dye Loading (60 min @ 37°C, 30 min @ RT) node_dye->node_incubate2 node_read 6. Measure Fluorescence in FLIPR Instrument node_incubate2->node_read node_add 7. Add Compound & Continue Reading node_read->node_add node_analyze 8. Analyze Data & Calculate EC50 node_add->node_analyze

Caption: Step-by-step experimental workflow for the calcium flux assay.

Data Analysis and Expected Results

The response is measured as the change in Relative Fluorescence Units (RFU) from baseline to the peak after compound addition.

  • Normalization: Normalize the data by setting the response of the vehicle control (DMSO) as 0% activation and the response of a saturating concentration of the positive control (Zaprinast) as 100% activation.

  • Dose-Response Curve: Plot the normalized response against the logarithm of the compound concentration.

  • EC₅₀ Calculation: Fit the data to a four-parameter logistic equation to determine the half-maximal effective concentration (EC₅₀), which represents the potency of the compound.

Table 1: Example Dose-Response Data for GPR35 Agonists

CompoundEC₅₀ (nM)Max Response (% of Control)
This compound 12598%
Zaprinast (Positive Control) 250100%
Vehicle (DMSO) N/A0%

The expected result is a sigmoidal dose-response curve for this compound, indicating agonist activity at the GPR35 receptor. An EC₅₀ value in the nanomolar to low micromolar range would suggest a potent compound worthy of further investigation.

Trustworthiness: A Self-Validating System

To ensure the scientific integrity of the results, the following controls must be included in every experiment:

  • Negative (Vehicle) Control: Wells treated with DMSO at the same final concentration as the test compound. This defines the baseline response and is used for data normalization (0% activity).

  • Positive Control: Wells treated with a known GPR35 agonist, such as Zaprinast.[2] This confirms that the assay system (cells, reagents, instrument) is working correctly and provides a reference for maximal activation (100% activity).

  • Cell Line Specificity Control: The assay should be run in parallel using the parental HEK293 cell line that does not express GPR35. A lack of response to the test compound in these cells validates that the observed activity is specifically mediated by the GPR35 receptor.

Conclusion

This application note provides a comprehensive, step-by-step protocol for characterizing the agonist activity of this compound at the GPR35 receptor. The described calcium flux assay is a robust, sensitive, and high-throughput compatible method for quantifying compound potency. By incorporating the appropriate controls, this self-validating protocol ensures the generation of reliable and reproducible data, making it an invaluable tool for researchers in drug discovery and academic science who are working to identify and characterize novel modulators of GPR35.

References

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. [Link]

  • An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180–186. [Link]

  • Bradner, J. E., et al. (2017). Advances in Discovering Small Molecules to Probe Protein Function in a Systems Context. Current Opinion in Chemical Biology, 39, 1-8. [Link]

  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. [Link]

  • Small-molecule Profiling. (n.d.). Broad Institute. [Link]

  • Akkiraju, S., et al. (2024). Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. Results in Chemistry, 7, 101416. [Link]

  • Yildiz, I., et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry, 112, 104913. [Link]

  • Kandeel, M., et al. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Future Medicinal Chemistry, 13(13), 1145-1165. [Link]

  • Jenkins, L., et al. (2011). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. British Journal of Pharmacology, 162(3), 733–748. [Link]

  • Sireesha, R., et al. (2023). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 43(1), 743-761. [Link]

  • GPR35 Agonist Compounds. (2024).
  • Wu, Y., et al. (2023). GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology, 14, 1254446. [Link]

  • Wu, Y., et al. (2023). GPR35 acts a dual role and therapeutic target in inflammation. ResearchGate. [Link]

  • Turmon, A. C., et al. (2014). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters, 24(3), 891-897. [Link]

  • Jenkins, L., et al. (2011). GPR35 as a Novel Therapeutic Target. Frontiers in Endocrinology, 2, 93. [Link]

  • GPR35 as a Novel Therapeutic Target. (2011). ResearchGate. [Link]

  • What are GPR35 modulators and how do they work? (2024). Avicenna. [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and veterinary products. Their unique ability to present a wide array of functionalities in a stable, three-dimensional scaffold makes them privileged structures in medicinal chemistry. The initial stages of discovering a new therapeutic agent from this chemical class are critically dependent on a robust pipeline of in vitro assays. These assays serve as the first gateway, providing essential data on a compound's biological activity, potency, and potential toxicity long before it is ever considered for more complex biological systems.

This guide provides a detailed, experience-driven overview of fundamental in vitro testing methods. It is designed not as a rigid set of rules, but as a framework for logical, efficient, and scientifically sound evaluation of novel heterocyclic compounds. We will delve into the causality behind protocol steps, emphasizing the establishment of self-validating experimental systems that generate trustworthy and reproducible data.

The initial screening cascade for a novel compound typically follows a logical progression from general cytotoxicity to specific target engagement. This workflow ensures that resources are focused on compounds with the most promising therapeutic window.

G cluster_0 Initial Screening Phase cluster_1 Target-Specific Validation Compound Novel Heterocyclic Compound Library Cytotoxicity Cytotoxicity & Viability Assays (e.g., AlamarBlue, LDH) Compound->Cytotoxicity 1. Safety Filter Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Cytotoxicity->Antimicrobial 2. Primary Activity Screen Enzyme Enzyme Inhibition Assays (e.g., Kinase, AChE) Antimicrobial->Enzyme 3. Mechanism of Action Receptor Receptor Binding Assays (e.g., Radioligand, FP) Antimicrobial->Receptor 3. Mechanism of Action Hit Validated Hit Compound Enzyme->Hit 4. Target Engagement Receptor->Hit 4. Target Engagement

Caption: General workflow for screening novel heterocyclic compounds.

Preliminary Assessment: Cytotoxicity and Cellular Viability

Before investigating the desired therapeutic effect of a compound, it is imperative to determine its general toxicity to cells. A compound that kills cells indiscriminately is unlikely to be a viable drug candidate. Cytotoxicity assays provide this crucial first look into a compound's safety profile and help define the concentration range for subsequent functional assays.

Causality: Why Assess Both Metabolic Activity and Membrane Integrity?

Relying on a single cytotoxicity assay can be misleading. A compound might, for instance, inhibit mitochondrial respiration without immediately rupturing the cell membrane. In this scenario, a metabolic assay like AlamarBlue® or MTT would show high toxicity, while a membrane integrity assay like the LDH assay would not.[1] Conversely, a compound causing rapid necrosis would be readily detected by an LDH assay. Using assays that probe different cellular health mechanisms provides a more complete and trustworthy picture of a compound's cytotoxic profile.

Metabolic Activity Assay: The AlamarBlue® (Resazurin) Protocol

Principle: The AlamarBlue® assay is based on the reduction of the blue, non-fluorescent compound resazurin to the pink, highly fluorescent compound resorufin by metabolically active cells.[2][3] This reduction is carried out by various oxidoreductase enzymes in the cytoplasm and mitochondria. The intensity of the fluorescent signal is directly proportional to the number of viable, metabolically active cells.[4]

Detailed Protocol:

  • Cell Plating: Seed cells in a 96-well, clear-bottom black plate at a predetermined optimal density (see Table 1) in 100 µL of complete culture medium. Incubate at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.[5]

  • Compound Preparation: Prepare a 2X working stock of your heterocyclic compounds by performing serial dilutions in complete culture medium. The highest concentration should be determined based on preliminary solubility tests. A typical starting range is 0.1 to 100 µM.

  • Compound Treatment: Remove the plating medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle controls (e.g., DMSO at the same final concentration as in the compound wells) and "no cell" blank controls.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Prepare the AlamarBlue® working solution by diluting the stock reagent 1:10 in pre-warmed, serum-free medium.[3] Remove the compound-containing medium from the wells and add 110 µL of the AlamarBlue® working solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[3] Incubation time may need optimization for different cell types and densities.[5]

  • Data Acquisition: Measure fluorescence using a microplate reader with excitation at ~560 nm and emission at ~590 nm.[5][6]

Data Analysis:

  • Percent Viability (%) = [(Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank)] * 100

  • Plot Percent Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ (half-maximal inhibitory concentration).

Membrane Integrity Assay: Lactate Dehydrogenase (LDH) Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in all cell types.[1][7] When the plasma membrane is damaged, LDH is rapidly released into the cell culture medium.[7] The LDH assay is a coupled enzymatic reaction where the released LDH oxidizes lactate to pyruvate, generating NADH.[1][7] This NADH then reduces a tetrazolium salt to a colored formazan product, which can be measured by absorbance.[1] The amount of color produced is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[1]

G cluster_0 Intact Cell cluster_1 Damaged Cell (Membrane Compromised) cluster_2 Assay Reaction (in Supernatant) LDH_in LDH Lactate_in Lactate LDH_out Released LDH Pyruvate_in Pyruvate Lactate_in->Pyruvate_in LDH NAD_in NAD+ NADH_in NADH Lactate_assay Lactate (Substrate) LDH_out->Lactate_assay catalyzes Pyruvate_assay Pyruvate Lactate_assay->Pyruvate_assay NAD_assay NAD+ NADH_assay NADH NAD_assay->NADH_assay reduced to Tetrazolium Tetrazolium Salt (Colorless) NADH_assay->Tetrazolium reduces Formazan Formazan (Colored) Tetrazolium->Formazan

Caption: Principle of a competitive receptor binding assay.

Detailed Protocol (Filtration Method):

  • Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the receptor of interest via homogenization and centrifugation. [8]Resuspend the final pellet in an appropriate assay buffer.

  • Assay Setup (96-well format): In a final volume of 250 µL per well, add the following: [8] * 150 µL of membrane preparation (3-120 µg protein). [8] * 50 µL of the test compound at various concentrations.

    • 50 µL of the radioligand solution (at a concentration near its Kd). [8] * Controls:

      • Total Binding: No test compound (DMSO/vehicle only).

      • Non-specific Binding (NSB): A high concentration of a known, unlabeled ligand to saturate the receptors.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). [8]4. Filtration: Rapidly terminate the reaction by vacuum filtration onto glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter. [8] Data Analysis:

  • Specific Binding = Total Binding - Non-specific Binding

  • Plot the percentage of specific binding against the log of the competitor concentration to determine the IC₅₀.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. [8]

A Non-Radioactive Alternative: Fluorescence Polarization (FP) Assay

Principle: FP is a homogeneous technique used to monitor binding events in solution. [9][10]It relies on the difference in the rate of rotation between a small, fluorescently labeled molecule (a "tracer") and the much larger complex it forms when bound to a receptor. [9]When excited with plane-polarized light, the small, free-tumbling tracer emits depolarized light. When bound to a large receptor, its rotation slows dramatically, and the emitted light remains highly polarized. In a competitive format, an unlabeled test compound displaces the fluorescent tracer from the receptor, causing a decrease in polarization. [11] Detailed Protocol for a Competitive FP Assay:

  • Reagent Preparation:

    • Assay Buffer: A buffer optimized for receptor stability and binding.

    • Receptor Solution: Purified receptor at a concentration determined by optimization (typically just enough to bind 50-80% of the tracer).

    • Fluorescent Tracer Solution: A fluorescently labeled ligand for the receptor. Its concentration should be low but sufficient to give a good signal-to-noise ratio. [12] * Compound Dilutions: Serial dilutions of the test compound.

  • Assay Setup (in a black, low-volume 384-well plate):

    • Add test compounds and controls (e.g., DMSO, unlabeled ligand) to wells.

    • Add the fluorescent tracer to all wells.

    • Initiate the binding reaction by adding the receptor solution to all wells except the "tracer only" controls.

  • Incubation: Incubate at room temperature for a time sufficient to reach equilibrium (can range from 30 minutes to several hours), protected from light.

  • Data Acquisition: Read the plate on an FP-capable microplate reader, measuring both the parallel and perpendicular fluorescence intensity relative to the polarized excitation light. The instrument calculates the polarization in millipolarization units (mP).

Data Analysis:

  • The data (mP values) are plotted against the log of the inhibitor concentration.

  • A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.

References

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • AlamarBlue Assay Protocol. (2024). Advanced BioMatrix. Retrieved from [Link]

  • Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Chen, S., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology. Retrieved from [Link]

  • Lall, N., et al. (2020). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. Scientific Reports. Retrieved from [Link]

  • AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. (n.d.). Allevi bioprinters. Retrieved from [Link]

  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved from [Link]

  • Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. Retrieved from [Link]

  • Disk diffusion test. (n.d.). Wikipedia. Retrieved from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved from [Link]

  • Acetylcholinesterase Inhibition Assay. (2016). Bio-protocol. Retrieved from [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]

  • Mo, J., et al. (2022). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. RSC Advances. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. Retrieved from [Link]

  • The Role of LDH in Cellular Cytotoxicity. (2020). G-Biosciences. Retrieved from [Link]

  • Molds-Broth Microdilution Testing (EUCAST): Introduction, Principle. (2025). Medical Notes. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved from [Link]

  • LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences. Retrieved from [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Retrieved from [Link]

  • Fluorescence Polarization (FP). (n.d.). Molecular Devices. Retrieved from [Link]

  • Optimization of the EUCAST reference broth microdilution method for echinocandin susceptibility testing of Aspergillus fumigatus. (2023). Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • Limbird, L. E. (2004). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology. Retrieved from [Link]

  • Fluorescent Ligands in Fluorescence Polarization Assays. (2025). Celtarys Research. Retrieved from [Link]

  • Fluorescence Polarization Detection. (n.d.). BMG LABTECH. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Nacalai Tesque. Retrieved from [Link]

  • MTT Assay Protocol. (2024). Springer Nature Experiments. Retrieved from [Link]

  • MIC Determination. (n.d.). EUCAST. Retrieved from [Link]

  • Media Preparation. (n.d.). EUCAST. Retrieved from [Link]

  • In vitro kinase assay. (2024). Protocols.io. Retrieved from [Link]

  • Broth Microdilution EUCAST. (n.d.). Scribd. Retrieved from [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene. Retrieved from [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2022). European Journal of Clinical Microbiology & Infectious Diseases. Retrieved from [Link]

  • Can anyone suggest a protocol for a kinase assay? (2015). ResearchGate. Retrieved from [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2022). springermedizin.de. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Oxazolo[4,5-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of oxazolo[4,5-c]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold. Instead of a generic overview, this guide provides direct, actionable answers to common challenges, focusing on the causality behind side reactions and the logic of troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My reaction to form the oxazolo[4,5-c]pyridine ring is not going to completion, resulting in low yields. What are the most common causes?

Low yields are frequently traced back to four primary areas: incomplete cyclization, competing side reactions, suboptimal reaction conditions, or impure starting materials.[1] The final ring-closing step to form the oxazole is often the most challenging. It is critical to ensure your precursor, typically a substituted 3-amino-4-hydroxypyridine or a related analogue, is of high purity, as impurities can interfere with the reaction.[1] Furthermore, the choice of cyclizing agent (e.g., acid chlorides, anhydrides, or orthoesters) and reaction conditions (temperature, solvent, and reaction time) must be carefully optimized.[1]

Q2: I'm observing the formation of multiple products that are difficult to separate. What could they be?

A common issue is the formation of isomers, particularly when performing substitutions on the pyridine ring or its fused partners. For instance, if your precursor has multiple nucleophilic sites, such as in related quinolinone systems, you can get a mixture of N- and O-alkylated byproducts.[1] The pyridine ring itself is susceptible to nucleophilic substitution, typically at the 2- and 4-positions, which could be an undesired reaction pathway depending on your starting materials and reagents.[2][3] Careful analysis by LC-MS and NMR is essential to identify these unexpected structures.

Q3: Why is purification of my final oxazolo[4,5-c]pyridine product so challenging?

Purification is often complicated by the presence of closely related byproducts or unreacted starting materials with similar polarities. If N- and O-alkylated isomers form, their polarity can be very similar, making separation by standard column chromatography difficult.[1] Additionally, if the reaction is incomplete, separating the desired product from the advanced intermediate precursor can be challenging. In such cases, optimizing the reaction to drive it to completion is often a more effective strategy than attempting a difficult separation.

Q4: Can the pyridine nitrogen interfere with the reaction?

Yes, the basicity of the pyridine nitrogen can influence the reaction in several ways.[3] It can be protonated under acidic conditions, altering the electron density of the ring and potentially deactivating it towards certain reactions. Conversely, it can act as a nucleophile or a base, catalyzing side reactions. In some cases, protecting the pyridine nitrogen may be a viable strategy, although this adds extra steps to the synthesis.

Troubleshooting Guides: From Problem to Solution

This section provides in-depth, step-by-step guidance for resolving specific experimental issues.

Guide 1: Low Yield and Incomplete Cyclization

Low conversion is the most frequent barrier in heterocyclic synthesis. This guide provides a systematic approach to diagnosing and solving the problem.

Causality: The formation of the oxazole ring is an intramolecular cyclization that is highly dependent on the proper conformation of the precursor and the activation of the reacting functional groups. Insufficient energy (temperature), incorrect solvent polarity, or the presence of inhibitors can stall the reaction.[1]

G Start Problem: Low Yield / Incomplete Reaction Purity Step 1: Verify Starting Material Purity Start->Purity Conditions Step 2: Optimize Reaction Conditions Purity->Conditions NMR Use NMR, mp, LC-MS to confirm identity and purity. Purity->NMR Monitoring Step 3: Implement Rigorous Reaction Monitoring Conditions->Monitoring Temp Temperature Screen Conditions->Temp Key Parameters Solvent Solvent Screen (Protic vs. Aprotic) Conditions->Solvent Key Parameters Time Time Course Study Conditions->Time Key Parameters Route Step 4: Consider Alternative Routes Monitoring->Route TLC Use TLC or LC-MS to track SM consumption and Product/Byproduct formation. Monitoring->TLC Success Yield Improved Route->Success Temp->Success Solvent->Success Time->Success End Problem Solved Success->End

Caption: Systematic workflow for troubleshooting low reaction yields.

Protocol 1: Verification of Starting Material Purity

  • Obtain Spectra: Acquire ¹H NMR and ¹³C NMR spectra for your 3-amino-4-hydroxypyridine precursor and the acylating agent (e.g., acid chloride, anhydride).

  • Analyze for Impurities: Check for unexpected signals, particularly from residual solvents or byproducts from the previous synthetic step.

  • Confirm Identity: Ensure the observed spectra match the expected structure.

  • Assess Purity: Use LC-MS to check for minor impurities not easily visible by NMR. A purity level of >95% is recommended.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Prepare TLC Plate: Spot the starting material(s) in a separate lane for reference.

  • Sample the Reaction: At regular intervals (e.g., T=0, 1h, 2h, 4h, overnight), carefully take a small aliquot from the reaction mixture.

  • Spot and Develop: Spot the aliquot on the TLC plate. Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Visualize and Analyze: Visualize the spots under UV light and/or with a chemical stain. A successful reaction will show the consumption of the starting material spot and the appearance of a new product spot. This helps determine the optimal reaction time and prevents product degradation from prolonged heating.[1]

Guide 2: Formation of N- vs. O-Alkylated Isomeric Byproducts

When functionalizing the oxazolo[4,5-c]pyridine core or its precursors, the presence of multiple nucleophilic atoms (nitrogen and oxygen) can lead to a mixture of isomers, complicating purification and reducing the yield of the desired compound.

Causality (Ambident Nucleophilicity): Precursors often contain both nitrogen and oxygen atoms that can act as nucleophiles. The site of attack by an electrophile (e.g., an alkyl halide) is governed by Hard and Soft Acid-Base (HSAB) theory and reaction conditions. The relative nucleophilicity of the N and O atoms can be modulated by the choice of base and solvent.[1]

  • N-Alkylation: Generally favored by softer electrophiles and conditions that promote the availability of the nitrogen's lone pair.

  • O-Alkylation: Generally favored by harder electrophiles, which are more attracted to the harder oxygen atom.[1]

G cluster_conditions Reaction Conditions Precursor Ambident Nucleophile (e.g., Pyridinone Precursor) center_N Precursor->center_N N-Attack center_O Precursor->center_O O-Attack Electrophile Electrophile (R-X) N_Product N-Alkylated Product (Desired) O_Product O-Alkylated Byproduct (Undesired) center_N->N_Product center_O->O_Product N_Favored Favors N-Alkylation: - Strong Base (e.g., NaH) - Aprotic Solvent (e.g., DMF, THF) - Softer Electrophile (e.g., R-I) N_Favored->center_N O_Favored Favors O-Alkylation: - Weaker Base (e.g., K₂CO₃) - Protic Solvent - Harder Electrophile (e.g., R-OTs) O_Favored->center_O

Caption: Factors influencing N- vs. O-alkylation selectivity.

ParameterCondition Favoring N-AlkylationCondition Favoring O-AlkylationRationale
Base Strong, non-coordinating base (e.g., NaH)Weaker, coordinating base (e.g., K₂CO₃, Cs₂CO₃)A strong base fully deprotonates the nitrogen, increasing its nucleophilicity. Weaker bases may lead to an equilibrium that favors reaction at the more electronegative oxygen.[1]
Solvent Aprotic (e.g., DMF, THF)Protic (e.g., EtOH, MeOH)Aprotic solvents do not hydrogen-bond with the nucleophiles, enhancing their reactivity, particularly that of the nitrogen. Protic solvents can solvate the oxygen atom, potentially hindering its reactivity.[1]
Electrophile Soft (e.g., Alkyl Iodide, Benzyl Bromide)Hard (e.g., Alkyl Tosylate, Dimethyl Sulfate)According to HSAB theory, the softer nitrogen nucleophile reacts preferentially with softer electrophiles, while the harder oxygen reacts with harder electrophiles.[1]
Temperature Lower TemperatureHigher TemperatureLower temperatures often increase selectivity by favoring the kinetically controlled product, which is frequently the N-alkylated isomer.
References
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Oxazolo[4,5-c]quinolin-4(5H)-ones.
  • Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses.
  • National Institutes of Health. (n.d.). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction.
  • ResearchGate. (n.d.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines.
  • ResearchGate. (2001). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives.
  • ResearchGate. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction.
  • National Institutes of Health. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research.
  • National Institutes of Health. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • National Institutes of Health. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • PubMed. (2024). Synthesis of Triazolo[4',5':4,5]furo[2,3- c]pyridine via Post Modification of an Unusual Groebke-Blackburn-Bienaymé Multicomponent Reaction.

Sources

Technical Support Center: Troubleshooting Oxazole Ring Formation in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Oxazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of oxazoles. As a Senior Application Scientist, I have compiled this guide based on established literature and extensive field experience to provide not only solutions but also the underlying chemical principles to empower your synthetic strategies.

This guide is structured to address specific issues you may encounter with common oxazole synthetic routes. We will delve into the causality behind experimental choices, helping you to make informed decisions to optimize your reactions, improve yields, and simplify purification.

Part 1: General Troubleshooting & FAQs

This section addresses broad questions applicable to most oxazole synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: My oxazole synthesis is giving a very low yield. What are the first things I should check?

A1: Low yields in oxazole synthesis can often be traced back to a few key factors:

  • Purity of Starting Materials: Ensure your starting materials are pure and dry. Aldehydes can oxidize to carboxylic acids, and reagents like tosylmethyl isocyanide (TosMIC) are moisture-sensitive.

  • Solvent and Reagent Quality: Use anhydrous solvents, especially in reactions sensitive to water, like the Robinson-Gabriel and Fischer syntheses.[1][2] Ensure reagents are of high purity and stored correctly.

  • Reaction Conditions: Inadequate temperature control, inefficient stirring, or incorrect reaction time can all lead to diminished yields.[3] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[4]

Q2: I'm observing multiple spots on my TLC plate, indicating several side products. What's a general strategy to minimize these?

A2: The formation of multiple products suggests a lack of selectivity or the occurrence of side reactions. To mitigate this:

  • Optimize Reaction Temperature: Temperature can significantly influence the reaction pathway. A systematic study of the reaction temperature can help identify the optimal range for maximizing the desired product while minimizing side reactions.[5]

  • Choice of Solvent: The polarity and nature of the solvent can affect the regioselectivity of the reaction. For instance, in palladium-catalyzed arylations of oxazoles, polar solvents can favor C-5 arylation, while nonpolar solvents favor C-2 arylation.[6]

  • Catalyst and Ligand Selection: In metal-catalyzed reactions, the choice of catalyst and ligands is crucial in directing selectivity. Experiment with different catalyst systems to find the one that provides the best selectivity for your desired isomer.[5]

  • Protecting Groups: If your starting materials contain functional groups that can interfere with the reaction, consider using appropriate protecting groups to prevent unwanted side reactions.[5]

Q3: How can I effectively purify my oxazole derivative?

A3: Purification of oxazole derivatives can sometimes be challenging due to the similar polarity of byproducts. Common purification techniques include:

  • Column Chromatography: This is the most widely used method. Careful selection of the stationary phase (e.g., silica gel) and eluent system is crucial for achieving good separation.[5] For polar oxazole compounds that are poorly retained on silica, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure compound.[5] The choice of solvent is critical; a good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7]

Part 2: Troubleshooting Specific Oxazole Syntheses

This section provides detailed troubleshooting for common oxazole formation reactions.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a powerful method for preparing oxazoles from the cyclodehydration of 2-acylamino-ketones.[1]

Problem 1: Low to no product formation.

  • Probable Cause: Inefficient dehydration. The choice of the cyclodehydrating agent is critical and substrate-dependent.

  • Recommended Solutions:

    • For robust substrates: Strong acids like concentrated sulfuric acid or polyphosphoric acid can be effective.[8][9] However, these can lead to charring with sensitive substrates.

    • For sensitive substrates: Milder reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA) are recommended.[1][9] TFAA, in particular, has been used successfully in solid-phase synthesis.[1]

Table 1: Comparison of Dehydrating Agents for Robinson-Gabriel Synthesis

Dehydrating AgentStrengthCommon SubstratesPotential Issues
Concentrated H₂SO₄StrongSimple, robust 2-acylamino-ketonesCharring, low yields with sensitive substrates
Polyphosphoric Acid (PPA)StrongAromatic and heterocyclic precursorsHigh viscosity, difficult work-up
Phosphorus Oxychloride (POCl₃)ModerateAcid-sensitive substratesCorrosive, requires careful handling
Trifluoroacetic Anhydride (TFAA)MildSolid-phase synthesis, sensitive substratesVolatile, corrosive

Problem 2: Formation of an oxazoline intermediate that does not convert to the oxazole.

  • Probable Cause: Incomplete dehydration and aromatization.

  • Recommended Solutions:

    • Increase the reaction temperature or prolong the reaction time. Monitor the reaction by TLC to track the disappearance of the oxazoline intermediate.

    • Consider a stronger dehydrating agent if the substrate is stable under harsher conditions.

  • Setup: In parallel, set up small-scale reactions (e.g., 0.1 mmol) of your 2-acylamino-ketone in separate vials.

  • Reagent Addition: To each vial, add a different dehydrating agent (e.g., H₂SO₄, POCl₃, TFAA) in an appropriate solvent (e.g., acetic anhydride, DMF).

  • Reaction: Stir the reactions at a set temperature (e.g., 80 °C) for a defined period (e.g., 2 hours).

  • Monitoring: At regular intervals, take a small aliquot from each reaction, quench it with a sodium bicarbonate solution, and analyze by TLC to assess product formation and the presence of starting material.

  • Analysis: Compare the TLC profiles to identify the dehydrating agent that gives the highest conversion to the desired oxazole with the fewest byproducts.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[2]

Problem 1: Low yield and formation of a chloro-oxazoline byproduct.

  • Probable Cause: Incomplete elimination of HCl from the chloro-oxazoline intermediate.[2]

  • Recommended Solutions:

    • Ensure strictly anhydrous conditions, as moisture can interfere with the reaction.

    • After the initial reaction, the product often precipitates as the hydrochloride salt. Conversion to the free base by treatment with water or by boiling with alcohol can drive the final elimination step.[2]

Problem 2: Ring chlorination as a side reaction.

  • Probable Cause: Excess HCl or prolonged reaction times can lead to electrophilic chlorination of the oxazole ring, especially with electron-rich aromatic substrates.

  • Recommended Solutions:

    • Use a stoichiometric amount of dry gaseous HCl.

    • Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-chlorination.

Van Leusen Oxazole Synthesis

The Van Leusen synthesis is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[10]

Problem 1: Low to no product formation.

  • Probable Cause: Inactive reagents or insufficient base strength.

  • Recommended Solutions:

    • Reagent Quality: Use freshly distilled aldehydes and ensure the TosMIC is dry.[4]

    • Base Selection: The choice of base is crucial. For most aldehydes, potassium carbonate (K₂CO₃) in methanol is sufficient.[11] For less reactive aldehydes or to facilitate the final elimination of the tosyl group, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or DBU may be necessary.[12]

Problem 2: Formation of a nitrile byproduct.

  • Probable Cause: The presence of ketone impurities in the aldehyde starting material. Ketones react with TosMIC to form nitriles.[12][13]

  • Recommended Solutions:

    • Purify the aldehyde starting material by distillation or column chromatography to remove any ketone impurities.[12]

Problem 3: Isolation of a stable oxazoline intermediate.

  • Probable Cause: Incomplete elimination of the tosyl group. This is more common with sterically hindered substrates or when using a weaker base.

  • Recommended Solutions:

    • Switch to a stronger base (e.g., t-BuOK or DBU).[12]

    • Increase the reaction temperature.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve TosMIC (1.0 eq) in anhydrous methanol.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq).

  • Aldehyde Addition: Add the aldehyde (1.0 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature or reflux, monitoring by TLC.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Part 3: Visualization of Troubleshooting Workflows

To aid in your experimental design and troubleshooting, the following diagrams illustrate key decision-making processes.

Troubleshooting_Low_Yield start Low Yield in Oxazole Synthesis reagents Check Purity of Starting Materials & Reagents start->reagents Initial Check conditions Verify Reaction Conditions (Temp, Time, Stirring) reagents->conditions If Reagents are Pure synthesis_specific Consult Synthesis-Specific Troubleshooting conditions->synthesis_specific If Conditions are Correct re_run Re-run with Purified Reagents & Optimized Conditions synthesis_specific->re_run Implement Specific Fixes

Caption: General workflow for troubleshooting low yields.

Robinson_Gabriel_Dehydrating_Agent_Selection start Choosing Dehydrating Agent for Robinson-Gabriel substrate_stability Assess Substrate Stability start->substrate_stability robust Robust Substrate substrate_stability->robust High Stability sensitive Sensitive Substrate substrate_stability->sensitive Low Stability strong_acid Use Strong Acid (H₂SO₄, PPA) robust->strong_acid mild_reagent Use Milder Reagent (POCl₃, TFAA) sensitive->mild_reagent success Successful Synthesis strong_acid->success charring Charring/Decomposition strong_acid->charring mild_reagent->success

Sources

Technical Support Center: Purification of 2-(tert-Butyl)oxazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(tert-Butyl)oxazolo[4,5-c]pyridine. This document provides practical, in-depth guidance for researchers, chemists, and drug development professionals facing common challenges in isolating this heterocyclic compound from complex reaction mixtures. Our approach is structured in a question-and-answer format to directly address the issues you may encounter during experimental work.

Understanding the Challenge

This compound is a moderately polar, basic heterocyclic compound. Its purification is often complicated by the presence of unreacted starting materials, reaction byproducts, and reagents.[1] The key to successful purification lies in exploiting its unique physicochemical properties, particularly the basicity of the pyridine nitrogen atom.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: What is the most effective initial work-up procedure to remove bulk impurities after synthesis?

Direct Answer: The most effective initial step is a liquid-liquid extraction, specifically an acid-base extraction, to partition the desired basic product from neutral and acidic impurities.[2]

Expert Explanation: The synthesis of this compound likely involves starting materials and byproducts that lack the basic pyridine nitrogen.[3] By dissolving the crude reaction mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a dilute aqueous acid (e.g., 1M HCl), the basic pyridine nitrogen of your target compound will be protonated. This forms a water-soluble ammonium salt, which selectively moves into the aqueous layer.[4] Neutral organic impurities, such as unreacted starting materials or non-basic byproducts, will remain in the organic layer, which can then be discarded.[5]

Recommended Action:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M HCl(aq).

  • Shake the funnel vigorously and allow the layers to separate.

  • Drain and collect the aqueous layer, which now contains your protonated product.

  • To confirm the product has moved to the aqueous layer, you can take a small sample of the organic layer and analyze it by Thin Layer Chromatography (TLC).

  • To recover your product, basify the collected aqueous layer with a base like 1M NaOH until the pH is >9. This deprotonates the product, making it insoluble in water and allowing it to be extracted back into a fresh portion of organic solvent.

Q2: I performed an acidic wash, but my product remains in the organic layer. What went wrong?

Direct Answer: This issue typically arises from insufficient acidification or steric hindrance around the basic nitrogen, preventing efficient protonation.

Expert Explanation: For the acid-base extraction to work, the aqueous phase must be acidic enough to fully protonate the pyridine nitrogen.[6] If the acid is too dilute or if other basic impurities (like unreacted triethylamine) consume the acid first, your target compound may not be protonated and will remain in the organic layer. While less common for this structure, significant steric bulk around the nitrogen could also hinder its interaction with the acid.

Recommended Action:

  • Check the pH: After shaking the separatory funnel, use pH paper or a pH meter to test the aqueous layer. Ensure the pH is ≤ 2. If not, add more acid.

  • Increase Shaking Time: Ensure thorough mixing between the organic and aqueous phases to maximize the opportunity for protonation.

  • Use a Stronger Acid: While 1M HCl is usually sufficient, you can use a more concentrated acid if needed, but be mindful of potential side reactions.

Q3: My compound is streaking severely during silica gel column chromatography. Why is this happening and how can I prevent it?

Direct Answer: Streaking, or peak tailing, for basic compounds like this is a classic problem caused by strong, non-ideal interactions between the basic pyridine nitrogen and acidic silanol groups (Si-OH) on the surface of the silica gel.[7]

Expert Explanation: Silica gel is an acidic stationary phase. The lone pair of electrons on the pyridine nitrogen can form strong hydrogen bonds or have acid-base interactions with the surface silanol groups. This causes a portion of the molecules to "stick" to the silica and elute slowly, resulting in a tailed or streaky peak instead of a sharp, symmetrical one.[8] This can lead to poor separation and cross-contamination of fractions.

Recommended Action:

  • Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase (eluent).[9]

    • Add 0.5-1% triethylamine (Et₃N) to your solvent system (e.g., for a 30% Ethyl Acetate in Hexane eluent, add 1 mL of Et₃N per 100 mL of the mixture).

    • Alternatively, a 1-2% solution of ammonia in methanol can be used as a polar component of the eluent system (e.g., 2% NH₃/Methanol in Dichloromethane).

  • Mechanism of Action: These basic additives compete with your compound for the acidic sites on the silica gel. They effectively "deactivate" the column, allowing your compound to travel through it with fewer non-ideal interactions, resulting in sharper peaks and better separation.[7]

  • Consider an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.[10]

Q4: I'm struggling to crystallize my purified product. It keeps "oiling out." What should I do?

Direct Answer: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid, often because the solution is too supersaturated or cooled too quickly. The presence of impurities can also inhibit crystal formation.[11]

Expert Explanation: Crystallization requires the molecules of your compound to arrange themselves into an ordered crystal lattice. If the concentration of the solute is too high when cooling begins, or if the cooling is too rapid, the molecules don't have time to orient properly and crash out as a disordered, supercooled liquid (an oil). Even small amounts of impurities can disrupt the lattice formation process.

Recommended Action:

  • Slow Down the Cooling: After dissolving your compound in a minimal amount of hot solvent, allow it to cool to room temperature slowly on the benchtop before moving it to an ice bath.[9]

  • Add More Solvent: If an oil forms, gently heat the mixture to re-dissolve it, add a small amount of additional hot solvent to slightly decrease the saturation, and then attempt to cool it slowly again.[9]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth to begin.[9]

  • Use a Seed Crystal: If you have a tiny amount of the pure solid, add a single speck to the cooled solution to induce crystallization.

  • Try a Different Solvent System: Finding the right solvent is key. An ideal crystallization solvent dissolves the compound well when hot but poorly when cold.[12] You may need to experiment with solvent pairs (e.g., Ethyl Acetate/Hexane or Dichloromethane/Pentane).

Q5: How can I reliably assess the purity of my final product?

Direct Answer: A combination of chromatographic and spectroscopic techniques is essential for confirming purity. The primary methods should be Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Expert Explanation: No single technique can definitively prove purity. A multi-faceted approach provides orthogonal data, giving you high confidence in your material's quality.

  • TLC: This is a quick and easy way to visualize the number of components in your sample.[13] A pure compound should ideally show a single spot. Running the TLC in different solvent systems can help reveal impurities that might co-elute in one system.

  • ¹H NMR Spectroscopy: This is one of the most powerful tools. A high-purity sample will show clean signals corresponding to the protons in the molecule, with correct integrations and splitting patterns. The absence of signals from starting materials, solvents, or byproducts is a strong indicator of purity.

  • LC-MS: This technique separates components based on their retention time (LC) and then provides the mass of each component (MS). This is excellent for detecting low-level impurities and confirming the molecular weight of your desired product. A pure sample will show a single major peak in the chromatogram with the correct mass-to-charge ratio (m/z).

Part 2: Protocols, Data, and Visual Workflows

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to purify this compound, incorporating a basic modifier to prevent peak tailing.

1. Mobile Phase Selection (TLC Analysis): a. Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane). b. On a silica gel TLC plate, spot the crude material alongside any available starting material standards. c. Develop the plates in various solvent systems (e.g., start with 20% Ethyl Acetate/Hexane, 30% Ethyl Acetate/Hexane, etc.). d. The ideal solvent system will give your product a Retention Factor (Rf) of approximately 0.2-0.4, with good separation from impurities.[10][14] e. Once an optimal ratio is found, add 1% triethylamine to this system for the column.

2. Column Packing: a. Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight). b. Pack the column using the "slurry" method with your chosen mobile phase (containing 1% Et₃N). Ensure the packing is uniform and free of air bubbles.

3. Sample Loading: a. Dissolve your crude material in a minimal amount of dichloromethane. b. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which generally results in better separation. c. Carefully add the dry-loaded sample to the top of the packed column.

4. Elution and Fraction Collection: a. Begin eluting the column with the mobile phase containing 1% Et₃N. b. Collect fractions in test tubes and monitor the elution progress by TLC. c. Combine the fractions that contain the pure product (single spot by TLC).

5. Product Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Properties of Common Solvents for Chromatography & Crystallization

SolventPolarity IndexBoiling Point (°C)Use Case Notes
n-Hexane0.169Non-polar eluent component; good for crystallization of non-polar compounds.[11]
Toluene2.4111Moderately non-polar; can be a good crystallization solvent.[11]
Dichloromethane (DCM)3.140Excellent solvent for dissolving a wide range of compounds; good for chromatography.
Diethyl Ether2.835Volatile; often used in solvent pairs for crystallization.[15]
Ethyl Acetate (EtOAc)4.477Medium polarity eluent; common choice for chromatography and crystallization.[11]
Methanol (MeOH)5.165Polar eluent component; good for dissolving polar compounds.[11]
Water10.2100Used for extractions and crystallization of very polar compounds.[11]

Data compiled from various sources including Chemistry LibreTexts and commercial supplier data.[11]

Mandatory Visualizations

G start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction is_solid Is Product a Solid? extraction->is_solid chromatography Flash Column Chromatography is_solid->chromatography No / Oily crystallization Crystallization is_solid->crystallization Yes qc Purity Analysis (TLC, NMR, LC-MS) chromatography->qc crystallization->qc G start Observe Peak Tailing on Silica TLC/Column cause Cause: Strong interaction of basic pyridine-N with acidic silanol groups start->cause solution1 Primary Solution: Add 1% Triethylamine to Mobile Phase cause->solution1 solution2 Alternative Solution: Switch to a neutral or basic stationary phase (e.g., Alumina) cause->solution2 result Result: Sharper Peaks, Improved Separation solution1->result solution2->result

Caption: Troubleshooting peak tailing for basic compounds.

References

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Available from: [Link]

  • Google Patents. (1961). Purification of heterocyclic organic nitrogen compounds. US2982771A.
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available from: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available from: [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available from: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • ResearchGate. (2025). Mobile Phase Optimization in Thin Layer Chromatography (TLC). Available from: [Link]

  • ResearchGate. (2025). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. Available from: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Available from: [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Available from: [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]

  • Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS. Available from: [Link]

  • Unknown Source. Acid-Base Extraction. PDF Document.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]

  • Reachem. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available from: [Link]

  • LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Available from: [Link]

  • Unknown Source.
  • MSU Chemistry. (n.d.). Heterocyclic Compounds. Available from: [Link]

  • Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Available from: [Link]

  • BYJU'S. (2019). methods of purification of organic compounds. Available from: [Link]

  • CSBSJU. (n.d.). ACID-BASE EXTRACTION. Available from: [Link]

  • Unknown Source.
  • YouTube. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Available from: [Link]

  • MDPI. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Available from: [Link]

  • Cytiva Life Sciences. (2024). How to fix asymmetrical chromatography peaks? Available from: [Link]

  • Fiveable. (n.d.). Acid-Base Extraction Definition. Available from: [Link]

  • Unknown Source.
  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. Available from: [Link]

  • NIH. (n.d.). 4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. Available from: [Link]

  • ResearchGate. (n.d.). Purification of organic compounds in high-quality crystal growth process. Available from: [Link]

  • MDPI. (n.d.). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Available from: [Link]

Sources

Technical Support Center: Enhancing the Solubility of Tert-Butyl Substituted Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for a common and significant challenge in medicinal chemistry and drug development: the poor aqueous solubility of tert-butyl substituted pyridine compounds. The bulky, lipophilic tert-butyl group, while often crucial for modulating pharmacological activity, frequently imparts undesirable physicochemical properties, hindering preclinical development.[1][2]

This document moves beyond simple protocols to explain the underlying principles governing solubility, empowering you to make informed, rational decisions in your experimental design.

Frequently Asked Questions (FAQs): The Fundamentals
Q1: Why are my tert-butyl substituted pyridine compounds so poorly soluble in aqueous media?

Answer: The poor solubility of these compounds stems from a combination of two key molecular features:

  • The Tert-Butyl Group: This large, non-polar alkyl group significantly increases the lipophilicity (greasiness) of the molecule. It disrupts the favorable hydrogen bonding network of water, making it energetically unfavorable for the compound to dissolve. This is a classic example of the hydrophobic effect.

  • The Pyridine Ring: While the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, the overall aromatic system is hydrophobic. In solid form, these flat aromatic rings can stack efficiently (pi-pi stacking), creating a stable crystal lattice that requires a significant amount of energy to break apart for dissolution.

The combination of a bulky hydrophobic group with a planar aromatic system results in molecules that "prefer" to interact with themselves in a crystal lattice rather than with water molecules.[1]

Q2: I've noticed the solubility of my compound changes dramatically when I alter the pH. What is the mechanism behind this?

Answer: This is a critical observation and the most direct consequence of the basicity of the pyridine nitrogen. The lone pair of electrons on the pyridine nitrogen can accept a proton (H+) from the medium. This process is governed by the compound's pKa, which is the pH at which 50% of the compound is in its neutral (free base) form and 50% is in its protonated (ionized) form.

  • At a pH below the pKa: The concentration of H+ is high. The equilibrium shifts towards the formation of the protonated pyridinium cation. This charged species is significantly more polar than the neutral molecule and can readily form strong ion-dipole interactions with water, leading to a dramatic increase in aqueous solubility.[3][4][5]

  • At a pH above the pKa: The concentration of H+ is low. The compound exists predominantly in its neutral, less polar, and therefore less soluble, free base form.[6]

Understanding this pH-dependent solubility is the first and most fundamental step in troubleshooting.[7]

Troubleshooting Guide: Common Experimental Issues
Q3: My compound dissolves in my initial stock solvent (like DMSO) but precipitates immediately when I dilute it into my aqueous assay buffer. What should I do?

Answer: This is a classic sign of a compound exceeding its thermodynamic solubility limit in the final aqueous medium. The DMSO keeps it in a supersaturated state temporarily, but it quickly crashes out.

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: This is the simplest solution. Determine the highest concentration at which your compound remains soluble in the final buffer and work below that limit if your assay sensitivity allows.

  • Optimize Co-solvent Percentage: While you want to keep the organic solvent concentration low (typically <1%) to avoid artifacts, sometimes a slight increase (e.g., from 0.5% to 1.0% or 2.0% DMSO) can be sufficient to maintain solubility, provided your experimental system can tolerate it.[8]

  • Adjust Buffer pH: If your assay can be performed at a different pH, try acidifying the buffer. Moving the pH to at least one or two units below the compound's pKa can increase solubility by orders of magnitude.[8][9]

If these simple fixes are not viable, you must move to more advanced formulation strategies, as detailed in the following sections.

Q4: I need to work at a physiological pH (pH 7.4), but my compound's pKa is around 5.0, making it insoluble. What are my options?

Answer: This is a very common scenario in drug development. At pH 7.4, your compound will be almost entirely in its poorly soluble neutral form. You will need to employ a formulation strategy to increase its apparent solubility.

Decision Workflow for Formulation Strategy

The choice of strategy depends on your experimental context (e.g., in vitro assay vs. in vivo preclinical study) and the compound's specific properties.

G cluster_start Initial Problem cluster_screening Screening & Early Stage cluster_dev Development & Advanced Stage start Compound Insoluble at Target pH (e.g., 7.4) excipients Use of Solubilizing Excipients start->excipients For in vitro assays or early formulation modification Solid-State or Chemical Modification start->modification For long-term stability and drug product development cyclodextrin Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) excipients->cyclodextrin Forms inclusion complex surfactants Surfactants (e.g., Polysorbate 80) excipients->surfactants Forms micelles salt Salt Formation modification->salt API is ionizable cocrystal Co-crystallization modification->cocrystal API is non-ionizable or salt is unstable prodrug Prodrug Approach modification->prodrug Requires chemical modification and in vivo cleavage

Caption: Decision workflow for selecting a solubility enhancement strategy.

In-Depth Technical Solutions
Strategy 1: Salt Formation

Q5: How does forming a salt of my pyridine compound improve its solubility?

Answer: Salt formation is a highly effective method for ionizable compounds.[9][10] By reacting your basic pyridine compound with an acid, you form a pyridinium salt (e.g., a hydrochloride, mesylate, or tartrate salt). The key principle is the disruption of the crystal lattice. The neutral "free base" molecules pack into a stable, ordered crystal with high lattice energy. The resulting salt has different packing arrangements and strong ionic interactions. When this salt is introduced to water, the highly favorable ion-dipole interactions between the pyridinium cation/counter-anion and water molecules overcome the lattice energy, leading to significantly improved dissolution and solubility.[11]

Q6: What factors should I consider when choosing an acid to form a salt (a counter-ion)?

Answer: The selection of a suitable counter-ion is a critical step in drug development. Key factors include:

  • pKa Difference (ΔpKa): A general rule of thumb is that the pKa of the acid should be at least 2-3 units lower than the pKa of your pyridine base to ensure stable salt formation.[12]

  • Solubility of the Salt: The final solubility is a property of the salt itself, not just the parent molecule. Different counter-ions will yield salts with different solubilities.

  • Hygroscopicity: Some salts are highly hygroscopic (readily absorb water from the air), which can lead to handling and stability issues.

  • Toxicity and Regulatory Acceptance: The counter-ion must be non-toxic and generally recognized as safe (GRAS).[13]

Common Acid Counter-ionsTypical UseAdvantagesPotential Issues
Hydrochloride (HCl) Very commonSmall, high salt solubilityCan be hygroscopic, potentially corrosive
Mesylate (Methanesulfonic acid) CommonGood crystallinity, stable-
Sulfate (Sulfuric acid) CommonCan form stable saltsPotential for multiple salt forms (polymorphs)
Tartrate (Tartaric acid) Chiral separations, saltsOften forms stable, crystalline saltsCan be complex to manufacture
Citrate (Citric acid) CommonGRAS, can be less hygroscopicCan form multiple salt stoichiometries
Strategy 2: Co-crystallization

Q7: My compound is not basic enough for stable salt formation, or the salts I make are unstable. Is there an alternative?

Answer: Yes. Co-crystallization is an excellent alternative, particularly for weakly basic or non-ionizable compounds.[10] A co-crystal is a multi-component crystal where the active pharmaceutical ingredient (API) and a benign "co-former" molecule are held together in the same crystal lattice by non-ionic interactions, most commonly hydrogen bonds.[13][14][15]

The mechanism involves creating new supramolecular synthons (e.g., between a carboxylic acid co-former and the pyridine nitrogen) that disrupt the self-stacking of the API, forming a new crystal structure with entirely different, and hopefully superior, physicochemical properties like solubility and dissolution rate.[12][15][16]

Strategy 3: Formulation with Excipients (Cyclodextrins)

Q8: I need a quick solution for an in vitro experiment. Can I use an additive in my buffer?

Answer: Absolutely. For preclinical and in vitro screening, using cyclodextrins is a widely adopted and effective strategy.[17][18][19][20] Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.

The bulky, lipophilic tert-butyl group of your compound can be encapsulated within the hydrophobic core of the cyclodextrin molecule, forming a water-soluble "inclusion complex."[17][21] The hydrophilic exterior of the cyclodextrin then interacts favorably with water, effectively masking the hydrophobicity of the guest molecule and increasing its apparent solubility.[18][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are commonly used due to their high solubility and safety profiles.[8]

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Strategy 4: Prodrug Approach

Q9: Can I chemically modify my molecule to make it more soluble and then have it revert to the active form in vivo?

Answer: Yes, this is the principle of the prodrug approach. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active compound.[23][24][25]

For your compounds, a common strategy would be to attach a highly polar, water-solubilizing promoiety to the molecule. For heterocyclic amines, this can be challenging, but possibilities include:

  • Phosphate Esters: If your molecule has a hydroxyl group elsewhere, adding a phosphate ester creates a highly water-soluble prodrug that is readily cleaved by alkaline phosphatases in the body.[26][27]

  • Carbamates: Modifying the pyridine nitrogen or another amine functionality to form a carbamate linked to a solubilizing group can be effective.[28] These can be designed to be cleaved by esterases.[29]

The prodrug approach is a powerful but complex strategy, requiring significant synthetic chemistry effort and detailed investigation of the prodrug's conversion kinetics and toxicology.[23]

Experimental Protocols
Protocol 1: Generating a pH-Solubility Profile

This protocol allows you to quantitatively determine your compound's solubility across a range of pH values, which is essential for guiding formulation and salt selection.

Materials & Equipment:

  • Your tert-butyl substituted pyridine compound (solid)

  • A series of buffers (e.g., pH 2, 4, 5, 6, 7, 7.4, 8)

  • Vials or 96-well plate

  • Shaker/incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Calibrated pH meter

Methodology:

  • Preparation: Add an excess amount of your solid compound to a known volume of each buffer in separate vials. The key is to ensure there is undissolved solid at the end of the experiment, confirming saturation.

  • Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant. Be extremely careful not to disturb the solid pellet.

  • Dilution & Quantification: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method. Quantify the concentration of the dissolved compound using a pre-established calibration curve.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the pH of the buffer. The resulting curve will visually demonstrate the dramatic impact of pH on solubility.

References
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • Vertex AI Search. (n.d.). Enhancing solubility and stability of poorly soluble drugs.
  • Vertex AI Search. (n.d.). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs - SciELO.
  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Vertex AI Search. (n.d.). Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels.
  • Vertex AI Search. (n.d.). Prodrugs for Amines - PMC - NIH.
  • Vertex AI Search. (n.d.). Dipyridamole Cocrystal Tablets with Enhanced Solubility and Dissolution at Intestinal pH - FABAD Journal of Pharmaceutical Sciences.
  • Vertex AI Search. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyridine Derivatives in Aqueous Media - Benchchem.
  • Vertex AI Search. (n.d.). Co-crystals and molecular salts of carboxylic acid/pyridine complexes - RSC Publishing.
  • Vertex AI Search. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate.
  • Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(1), 123. [Link]

  • Vertex AI Search. (n.d.). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility | Request PDF - ResearchGate.
  • Vertex AI Search. (n.d.). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG.
  • Vertex AI Search. (n.d.). How does pH affect solubility? - askIITians.
  • Vertex AI Search. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes - SciELO.
  • Di, L., & Hageman, M. J. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules, 29(1), 123. [Link]

  • Vertex AI Search. (n.d.). Improvement of Physicochemical and Solubility of Dipyridamole by Cocrystallization Technology | Journal of Drug Delivery and Therapeutics.
  • Vertex AI Search. (n.d.). Does pH affect solubility? - AAT Bioquest.
  • Vertex AI Search. (n.d.). 16.4: The Effects of pH on Solubility - Chemistry LibreTexts.
  • Aakeröy, C. B., Forbes, S., & Desper, J. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design, 14(3), 1033-1043. [Link]

  • Vertex AI Search. (n.d.). (PDF) Formulation strategies for poorly soluble drugs - ResearchGate.
  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Vertex AI Search. (n.d.). Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs - PMC - NIH.
  • Vertex AI Search. (n.d.). Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability - NIH.
  • Vertex AI Search. (n.d.). Tackling the Big Issue of Solubility | Pharmaceutical Technology.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Vertex AI Search. (n.d.). Improving API Solubility by Salt and Cocrystal Formation - Sigma-Aldrich.
  • Vertex AI Search. (n.d.). Salt formation to improve drug solubility - Sign-in.
  • Vertex AI Search. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - MDPI.

Sources

Technical Support Center: A Guide to Preventing Degradation of 2-(tert-Butyl)oxazolo[4,5-c]pyridine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(tert-Butyl)oxazolo[4,5-c]pyridine. This document provides in-depth guidance for researchers, scientists, and drug development professionals to mitigate the degradation of this compound in solution. By understanding the inherent chemical liabilities of the oxazolo[4,5-c]pyridine scaffold, you can ensure the integrity of your samples, leading to more reliable and reproducible experimental results.

The core structure of this molecule features a pyridine ring fused to an oxazole ring. This arrangement, while synthetically useful, presents specific stability challenges. The pyridine nitrogen is basic, and the oxazole ring is susceptible to cleavage under certain conditions.[1][2] This guide will address the most common degradation pathways and provide actionable troubleshooting protocols.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm observing a time-dependent decrease in the purity of my compound when dissolved in methanol or an aqueous buffer. What is the likely cause?

A1: The most probable cause is acid-catalyzed hydrolytic cleavage of the oxazole ring.

  • Mechanism Explained: The oxazolo[4,5-c]pyridine system is susceptible to hydrolysis, a reaction that is significantly accelerated by the presence of acid.[3][4] The degradation cascade begins with the protonation of the basic pyridine nitrogen atom. This protonation acts as a powerful electron-withdrawing group, which increases the electron deficiency at the C2 position of the fused oxazole ring. This activated C2 carbon then becomes highly susceptible to nucleophilic attack by water or other protic solvents like methanol.[1] This attack leads to the opening of the oxazole ring, resulting in the formation of an N-acylamino-hydroxypyridine derivative, which will have a different retention time in your HPLC analysis.

  • Troubleshooting Steps:

    • Confirm the Degradant: Use LC-MS to determine the mass of the new, more polar peak in your chromatogram. The expected mass will correspond to the parent compound + 18 amu (for the addition of a water molecule).

    • Switch to Aprotic Solvents: Immediately transition to using anhydrous, aprotic solvents for stock solution preparation and storage. Recommended solvents include DMSO, DMF, or acetonitrile (ACN).

    • Control pH: If aqueous buffers are absolutely necessary for your assay, ensure the pH is maintained strictly between 7.0 and 8.0. Avoid acidic buffers entirely. Perform a time-course stability study in your final assay buffer to determine the experimental window where the compound remains stable.

Q2: My stock solution in DMSO has developed a yellow or brown tint after being on the benchtop. Is this a sign of degradation?

A2: Yes, a color change often indicates photodegradation or oxidation.

  • Mechanism Explained: The pyridine ring system is known to be sensitive to light, particularly UV radiation.[5][6] Exposure can initiate photochemical reactions, leading to the formation of colored byproducts.[7][8] While the tert-butyl group offers some steric protection, the aromatic system remains vulnerable. Additionally, prolonged exposure to atmospheric oxygen can lead to oxidative degradation.

  • Troubleshooting Steps:

    • Protect from Light: Always store solutions in amber glass vials or wrap clear vials completely in aluminum foil.[9] Minimize the exposure of the solution to ambient light during experimental setup.

    • Use an Inert Atmosphere: For long-term storage or for highly sensitive experiments, consider using degassed solvents. You can prepare these by sparging with an inert gas like argon or nitrogen for 15-20 minutes. After preparing the stock solution, flush the headspace of the vial with the inert gas before sealing.[10]

    • Analytical Verification: Analyze the colored solution by HPLC-UV/Vis or LC-MS. Compare the chromatogram to a freshly prepared, protected sample to identify and quantify any degradation products.

Q3: I noticed a precipitate in my frozen DMSO stock solution after thawing. Is my compound crashing out or degrading?

A3: This is often a solubility issue related to water absorption by DMSO, but it can also be linked to degradation.

  • Mechanism Explained: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[11] When a "wet" DMSO solution is frozen, the water freezes into ice crystals, which can force the dissolved compound out of the solution, causing it to precipitate upon thawing.[11] This is a physical, not necessarily chemical, change. However, the presence of water can also facilitate the slow hydrolysis described in Q1, even at low temperatures.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use only high-purity, anhydrous grade DMSO. Purchase in small-volume bottles with septa to minimize atmospheric exposure.

    • Differentiate Solubility from Degradation:

      • Warm the solution gently (to 30-40°C) and vortex to see if the precipitate redissolves. If it does, it was likely a solubility issue.

      • If it does not redissolve, centrifuge the vial, and carefully collect the supernatant. Analyze both the supernatant and a freshly prepared solution of the same concentration by HPLC. A lower concentration in the supernatant indicates precipitation, while the presence of new peaks suggests degradation.

    • Avoid Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes. This practice minimizes the number of times the main stock is warmed and exposed to the atmosphere, reducing both water absorption and thermal stress.[9][12]

Visualizing Degradation & Troubleshooting

To provide a clearer understanding of these processes, the following diagrams illustrate the primary degradation pathway and a logical workflow for troubleshooting.

G Diagram 1: Hypothesized Acid-Catalyzed Hydrolysis Pathway cluster_0 A 2-(tert-Butyl)oxazolo [4,5-c]pyridine B Protonated Intermediate (Pyridine N+) A->B H+ (Acidic Conditions) C Nucleophilic Attack by H2O at C2 B->C H2O (Solvent) D Tetrahedral Intermediate C->D E Ring-Opened Product (N-pivaloyl-4-amino-3-hydroxypyridine) D->E Proton Transfer & Rearrangement

Caption: Hypothesized mechanism for hydrolytic degradation.

G Diagram 2: Troubleshooting Workflow for Solution Instability Start Observed Instability (e.g., new peak, color, precipitate) CheckType What is the primary observation? Start->CheckType Purity Purity Decrease (New Polar Peak) CheckType->Purity Analytical Data Color Color Change (Yellow/Brown) CheckType->Color Visual Cue Precipitate Precipitate Formation CheckType->Precipitate Visual Cue CausePurity Probable Cause: Hydrolysis Purity->CausePurity CauseColor Probable Cause: Photodegradation / Oxidation Color->CauseColor CausePrecipitate Probable Cause: H2O in DMSO / Solubility Precipitate->CausePrecipitate ActionPurity Action: • Switch to aprotic solvent • Control pH (7-8) if aqueous • Store at -20°C or below CausePurity->ActionPurity ActionColor Action: • Store in amber vials / foil • Use degassed solvents • Consider inert atmosphere CauseColor->ActionColor ActionPrecipitate Action: • Use anhydrous DMSO • Aliquot to avoid freeze-thaw • Verify solubility limits CausePrecipitate->ActionPrecipitate

Caption: Decision tree for diagnosing solution instability.

Proactive Stability Protocols & Best Practices

Following these protocols during solution preparation and storage will proactively minimize degradation.

Protocol 1: Recommended Solvent Selection and Solution Preparation
  • Solvent Selection: Prioritize high-purity, anhydrous, aprotic solvents. DMSO and N,N-Dimethylformamide (DMF) are excellent for creating high-concentration primary stocks. Acetonitrile (ACN) is a good choice for intermediate dilutions.

  • Solvent Preparation (Optional, for maximum stability): For long-term storage exceeding 6 months, degas your chosen solvent by sparging with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Weigh the compound using an analytical balance in an environment with controlled humidity. Perform this step quickly to minimize air exposure.[9]

  • Dissolution: Add the solvent to the solid compound. Use a vortex mixer to ensure complete dissolution. Gentle warming (<40°C) can be used if necessary, but cool the solution to room temperature before final volume adjustment.

  • Inert Headspace: Before sealing the vial, flush the headspace with argon or nitrogen. This displaces oxygen and moisture, creating a protective inert blanket over the solution.[10]

  • Sealing: Use vials with high-quality PTFE-lined caps to ensure an airtight seal.

Protocol 2: Optimal Storage Conditions
  • Aliquoting: Immediately after preparation, divide the primary stock solution into smaller, single-use aliquots. This is the single most effective way to prevent degradation from repeated handling and freeze-thaw cycles.[9][12]

  • Light Protection: Store all aliquots in amber vials or in a light-blocking container (e.g., a freezer box wrapped in foil).[11]

  • Temperature:

    • Short-Term (1-4 weeks): Store at -20°C.

    • Long-Term (>1 month): Store at -80°C for maximum stability.

  • Labeling: Clearly label each vial with the compound name, concentration, solvent, preparation date, and expiration date.[13]

ParameterRecommendationRationale & Key Considerations
Primary Solvent Anhydrous DMSO or DMFHigh dissolving power. Must be anhydrous to prevent precipitation and hydrolysis.[11]
Working Solvent Acetonitrile, DMSO, DMFAprotic solvents are strongly preferred to prevent hydrolytic degradation.
Avoidable Solvents Methanol, Ethanol, Water, Acidic BuffersProtic solvents can directly participate in the hydrolysis of the oxazole ring.[3][4]
Storage Temp. -20°C (short-term) or -80°C (long-term)Low temperatures dramatically slow the rate of all chemical reactions.
Light Exposure Minimize; store in amber vials or foilThe pyridine moiety is susceptible to photodegradation.[5][6]
Atmosphere Inert gas (Argon/Nitrogen) headspacePrevents long-term oxidative degradation.[10]
Handling Aliquot into single-use volumesAvoids repeated freeze-thaw cycles and contamination.[9][12]

References

  • Engineered Science Publisher. (n.d.). Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science. Retrieved from [Link]

  • Zhu, L., et al. (n.d.). UV photolysis for accelerating pyridine biodegradation. PubMed. Retrieved from [Link]

  • Fu, Y., et al. (2024). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. Retrieved from [Link]

  • Fang, H., et al. (n.d.). [Biodegradation of pyridine under UV irradiation]. PubMed. Retrieved from [Link]

  • Fang, H., et al. (2012). Biodegradation of pyridine under UV irradiation. ResearchGate. Retrieved from [Link]

  • Origin Compounds. (n.d.). Storage & Handling Guidelines. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Al-Mughaid, H., et al. (2022). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. Retrieved from [Link]

  • Monza, E., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • Roylan Developments. (n.d.). Compound storage made simple. Retrieved from [Link]

  • Kim, M. (2015). What to select for storing your compound: neat vs. in solution? ResearchGate. Retrieved from [Link]

  • Baell, J., et al. (2011). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Retrieved from [Link]

  • Chem Eazy. (2018). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. Retrieved from [Link]

  • RARC. (n.d.). Guidance for Preparing and Storing Non-Pharmaceutical-Grade Compounds. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance of the tert-Butyl Group in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butyl group, with its characteristic quaternary carbon bonded to three methyl groups, is a cornerstone of modern organic chemistry. Its substantial steric bulk is frequently exploited to control reaction selectivity, enforce specific molecular conformations, and enhance the stability and pharmacokinetic properties of drug candidates.[1] However, this same bulk presents significant challenges, often impeding or completely preventing desired chemical transformations.

This technical support center is designed for researchers, scientists, and drug development professionals. It provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate the experimental hurdles imposed by the tert-butyl group. Our focus is on explaining the causality behind these challenges and offering field-proven, practical solutions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is steric hindrance, and why is the tert-butyl group a prime example?

A: Steric hindrance is the slowing or prevention of a chemical reaction due to the spatial bulk of atoms or groups near the reaction center.[2] The tert-butyl group is exceptionally bulky due to its three methyl groups branching from a central carbon. This creates a large, non-polar "umbrella" that can physically block the approach of reagents. Its steric demand is quantified by its large A-value (a measure of conformational preference), which effectively "locks" the conformation of cyclic systems.[1]

Q2: How does the tert-butyl group influence a molecule's electronic properties?

A: The tert-butyl group is generally considered an electron-donating group through induction (+I effect).[3][4] The sp³ hybridized carbons of the tert-butyl group donate electron density to adjacent sp² or sp hybridized carbons. This can activate aromatic rings towards electrophilic attack.[3][4] However, in many cases, its profound steric effects dominate and dictate the reaction's outcome over these electronic contributions.

Q3: In electrophilic aromatic substitution, why does the tert-butyl group so strongly favor para substitution?

A: While the tert-butyl group is an ortho, para-director due to its electron-donating nature, its immense size severely hinders the approach of electrophiles to the ortho positions.[3][4][5] This steric blockade makes the para position significantly more accessible, often leading to the para-substituted product as the major or even exclusive isomer.[4][5][6]

Q4: Can a tert-butyl group itself be functionalized?

A: Traditionally, the C-H bonds of a tert-butyl group are considered highly unreactive due to their high bond dissociation energy and steric inaccessibility. However, recent advances in catalysis have shown that under specific conditions using electron-poor manganese catalysts, it is possible to achieve selective hydroxylation of these primary C-H bonds, effectively turning the tert-butyl group into a handle for further functionalization.[7]

Q5: What general strategies can be employed to mitigate steric hindrance from a tert-butyl group?

A: General strategies involve modifying reaction conditions to be more forcing or utilizing specialized reagents. Key approaches include:

  • Elevated Temperatures: Increasing thermal energy can help overcome the activation barrier imposed by steric repulsion.

  • Specialized Catalysts and Ligands: Using highly active catalysts or ligands specifically designed to accommodate bulky substrates is crucial, particularly in cross-coupling reactions.[8][9][10]

  • More Reactive Reagents: Switching to more potent reagents (e.g., using organolithium compounds instead of Grignard reagents) can sometimes overcome the steric barrier.[11]

  • Milder, Selective Methods: For tasks like deprotection, moving away from harsh, brute-force methods to milder, more selective catalytic or enzymatic systems can prevent side reactions.[12][13][14]

Part 2: Troubleshooting Guides for Specific Reaction Classes

Guide 1: Nucleophilic Substitution Reactions (SN1 vs. SN2)

Issue: You are observing extremely slow or no reaction when attempting an SN2 substitution on a tertiary alkyl halide (e.g., tert-butyl bromide) or a substrate where the leaving group is adjacent to a tert-butyl group (e.g., neopentyl bromide).

Root Cause Analysis: The SN2 mechanism requires a nucleophile to perform a "backside attack" on the carbon atom bearing the leaving group. The bulky tert-butyl group completely shields this backside, making the trajectory of approach for the nucleophile impossible.[2][15][16] This steric hindrance is the primary reason tertiary halides do not undergo SN2 reactions.[16]

Solutions & Protocols:

Instead of forcing an impossible SN2 reaction, the strategy is to promote an SN1 mechanism, which proceeds through a planar carbocation intermediate that is easily accessible to the nucleophile.

dot

Caption: SN1 vs. SN2 pathways for tert-butyl halides.

Protocol: Promoting SN1 Solvolysis

This protocol demonstrates how to favor the SN1 pathway for a substrate like tert-butyl chloride.

  • Solvent Selection: Dissolve the tert-butyl halide in a polar, protic solvent such as a mixture of ethanol and water (e.g., 80:20 ethanol:water).[1] Polar protic solvents are crucial as they stabilize both the leaving group anion and the intermediate carbocation through hydrogen bonding.[16]

  • Temperature Control: Maintain the reaction at a stable, often slightly elevated, temperature (e.g., 25-50 °C) to facilitate the rate-determining step: the formation of the carbocation.

  • Lewis Acid Catalysis (Optional): For less reactive substrates, a catalytic amount of a mild Lewis acid can be added to assist in the departure of the leaving group.

  • Monitoring: The reaction can be monitored by observing the formation of the acidic byproduct (e.g., HCl), which will cause a pH change.

  • Work-up: Once the reaction is complete, neutralize the acid, extract the product into an organic solvent, dry, and purify as necessary.

Guide 2: Grignard Reactions with tert-Butyl Ketones

Issue: When adding a Grignard reagent (R-MgX) to a ketone hindered by an adjacent tert-butyl group, you observe low conversion of the starting material and/or the formation of side products from reduction or enolization.

Root Cause Analysis: Grignard reagents are not only potent nucleophiles but also strong bases.[17][18] When the carbonyl carbon is sterically shielded by a tert-butyl group, the nucleophilic attack is slowed down dramatically. This gives the Grignard reagent the opportunity to act as a base, abstracting an acidic α-proton to form an enolate, or in some cases, act as a reducing agent.[11]

Solutions & Protocols:

The key is to use an organometallic reagent that is more nucleophilic and less basic than a Grignard reagent, and to optimize conditions to favor the addition pathway.

Table 1: Comparison of Reagents for Addition to Hindered Ketones

Reagent TypeFormulaTypical Behavior with Hindered KetonesKey Advantage
Grignard ReagentR-MgXMixture of addition, reduction, and enolizationReadily available
OrganolithiumR-LiMore addition than Grignard, but still basicHigher reactivity/nucleophilicity
Organocerium (Cerium Chloride Additive)"R-CeCl₂"Primarily nucleophilic additionSuppresses basicity and side reactions

Protocol: Organocerium-Mediated Addition to a Hindered Ketone

This protocol utilizes CeCl₃ to transmetalate the Grignard reagent, generating a less basic and highly oxophilic organocerium species that strongly favors nucleophilic addition.

  • Preparation of Cerium(III) Chloride: Anhydrous CeCl₃ is crucial. Dry commercial CeCl₃ heptahydrate under high vacuum with gentle heating (130-140 °C) for several hours until a fine, free-flowing white powder is obtained.

  • Reagent Formation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), suspend the anhydrous CeCl₃ in dry THF. Cool the slurry to -78 °C (dry ice/acetone bath).

  • Transmetalation: To the cold CeCl₃ slurry, add the Grignard reagent (or an organolithium reagent) dropwise. Stir the mixture at -78 °C for 1-2 hours.

  • Nucleophilic Addition: Add a solution of the sterically hindered ketone in dry THF to the freshly prepared organocerium reagent at -78 °C.

  • Reaction Monitoring & Work-up: Stir the reaction at low temperature until completion (monitor by TLC). Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature, extract the product with an organic solvent, dry, and purify.

Guide 3: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Issue: You are attempting a Suzuki-Miyaura cross-coupling with an aryl halide that has a tert-butyl group at the ortho position, resulting in very low or no product yield.

Root Cause Analysis: The steric bulk of the ortho-tert-butyl group can severely inhibit two key steps in the catalytic cycle:

  • Oxidative Addition: The palladium(0) catalyst has difficulty accessing and inserting into the carbon-halide bond.

  • Reductive Elimination: The two bulky groups on the palladium(II) intermediate struggle to come together to form the new C-C bond and regenerate the catalyst.

Solutions & Protocols:

Success in these challenging couplings hinges on the choice of ligand for the palladium catalyst. Bulky, electron-rich phosphine ligands (often called "Buchwald-type" ligands) or N-heterocyclic carbenes (NHCs) are essential.[9] These ligands form highly active, low-coordinate palladium complexes that are more effective at both oxidative addition and reductive elimination with hindered substrates.[8][10][19][20]

dot

Caption: Key steps in the Suzuki cycle affected by steric hindrance.

Table 2: Recommended Ligands for Hindered Suzuki Couplings

Ligand TypeExample LigandsKey Features
Dialkylbiaryl PhosphinesSPhos, RuPhos, XPhosBulky and electron-rich; highly active for C-Cl and hindered C-Br bonds.
TrialkylphosphinesTri-tert-butylphosphine (P(t-Bu)₃)Extremely electron-rich and sterically demanding; effective for a wide range of substrates.[8][20]
N-Heterocyclic Carbenes (NHCs)IPr, IMesStrong sigma-donors that form robust catalysts.

Protocol: Suzuki Coupling of a Hindered Aryl Bromide

  • Reagent Setup: In a glovebox or under a strong flow of inert gas, add the hindered aryl bromide, the boronic acid partner (1.2-1.5 equivalents), and a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ (2-3 equivalents) to a dry reaction vessel.

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the chosen bulky phosphine ligand (e.g., SPhos) in a 1:2 to 1:4 Pd:Ligand ratio.

  • Reaction Assembly: Add the catalyst mixture to the reaction vessel, followed by a dry, degassed aprotic solvent such as dioxane or toluene.

  • Heating: Seal the vessel and heat the reaction mixture to a high temperature (typically 80-110 °C). Sterically demanding couplings often require elevated temperatures and longer reaction times.[9]

  • Monitoring and Work-up: Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the reaction, filter off the solids, and perform a standard aqueous work-up followed by chromatographic purification.

Guide 4: Deprotection of tert-Butyl Esters and Ethers

Issue: You need to cleave a tert-butyl protecting group, but the standard harsh acidic conditions (e.g., neat trifluoroacetic acid) are causing decomposition of your molecule or cleavage of other acid-sensitive groups.

Root Cause Analysis: The stability of the tert-butyl cation makes tert-butyl esters and ethers highly susceptible to acid-catalyzed cleavage. While effective, strong acids like TFA are often not selective and can damage complex molecules.[21]

Solutions & Protocols:

A range of milder deprotection methods have been developed to enhance selectivity.

Table 3: Comparison of Mild tert-Butyl Deprotection Methods

MethodReagentsConditionsAdvantagesLimitations
Mild Brønsted AcidAqueous Phosphoric Acid[14]Toluene or DCM, RT to 50°CEnvironmentally benign, selective over Cbz, TBDMSMay not be strong enough for all substrates
Lewis AcidZnBr₂ in DCMRoom TemperatureMild, can be selectiveStoichiometric reagent often needed
Solid-Phase AcidSilica Gel[22]Refluxing TolueneSimple work-up, selective for t-Bu esters over ethersHigh temperatures required
Radical Cation Catalysis"Magic Blue" (MB•+), HSiEt₃[12][14]DCM, Room TemperatureExtremely mild, non-acidic, transition-metal-freeRequires specific radical initiator
EnzymaticLipase A (Candida antarctica)[13]Aqueous buffer, RTUltimate selectivity, environmentally friendlySubstrate-specific, may require screening

Protocol: Mild Deprotection using "Magic Blue" (Radical Cation Catalysis)

This method uses a catalytic amount of tris(4-bromophenyl)aminium radical cation (Magic Blue, MB•+) to facilitate the cleavage of the C-O bond.[12]

  • Reaction Setup: Dissolve the tert-butyl protected substrate in dichloromethane (DCM).

  • Reagent Addition: Add triethylsilane (HSiEt₃, ~2-4 equivalents) to the solution. This acts as a sacrificial reductant.[12]

  • Catalyst Addition: Add a catalytic amount of Magic Blue (typically 1-5 mol%). The solution should turn a characteristic blue or green color.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture. The crude product can usually be purified directly by flash chromatography to remove the silane byproducts and residual catalyst.

References

  • Vertex AI Search Result[3]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932-6938. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • Wu, Y., et al. (2005). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]

  • Vertex AI Search Result[23]

  • Gotor, V., et al. (2007). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 72(3), 975-978. [Link]

  • Vertex AI Search Result[24]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

  • Lou, S., & Fu, G. C. (2010). Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water. Advanced Synthesis & Catalysis, 352(11‐12), 2081-2084. [Link]

  • Vertex AI Search Result[25]

  • Request PDF. (n.d.). Intramolecular Catalyst Transfer over Sterically Hindered Arenes in Suzuki Cross‐Coupling Reactions. [Link]

  • Vertex AI Search Result[26]

  • Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]

  • Vertex AI Search Result[27]

  • Vertex AI Search Result[28]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • JoVE. (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Vertex AI Search Result[29]

  • Vertex AI Search Result[30]

  • Vertex AI Search Result[31]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]

  • Vertex AI Search Result[32]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Request PDF. (n.d.). General Suzuki Coupling of Heteroaryl Bromides by Using Tri-tert-Butylphosphine as a Supporting Ligand. [Link]

  • Chan, S. C., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

  • Vertex AI Search Result[33]

  • Vertex AI Search Result[34]

  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]

  • Vertex AI Search Result[35]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN1 and SN2 Reactions. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Oxazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oxazolopyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection for this important class of heterocyclic compounds. Oxazolopyridines are significant scaffolds in medicinal chemistry, and their efficient synthesis is paramount.[1][2] This resource provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and streamline your experimental workflow.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the synthesis of oxazolopyridines, focusing on catalyst-related problems.

Issue 1: Low to No Product Yield

Question: I am attempting an intramolecular C-O coupling to form an oxazolopyridine ring, but I am observing very low to no yield of my desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in an intramolecular C-O coupling for oxazolopyridine synthesis is a frequent challenge that can often be traced back to the catalytic system or reaction conditions. Let's break down the potential causes and solutions.

Primary Suspects & Causality:

  • Catalyst Inactivity or Incompatibility: The choice between a palladium or copper catalyst is critical and substrate-dependent.[1][2] While palladium catalysts are widely used for C-N and C-O bond formations, copper catalysts have shown excellent results and sometimes greater selectivity for C-O bond formation in heterocyclic systems.[1][3]

    • Palladium: Often requires carefully selected phosphine ligands to be effective. The electronic and steric properties of the ligand influence the stability and reactivity of the catalytic species.

    • Copper: Copper(I) and Copper(II) salts are effective and often more economical.[2][4] The choice of the copper salt (e.g., CuI, CuCl, Cu(OAc)₂) can significantly impact the reaction outcome.[4]

  • Inappropriate Ligand Selection (for Palladium Catalysis): The ligand is not just an additive; it is integral to the catalytic cycle. An unsuitable ligand can lead to catalyst decomposition or failure to promote the reductive elimination step that forms the C-O bond.

  • Incorrect Base Selection: The base plays a crucial role in deprotonating the hydroxyl group of the hydroxypyridine precursor, making it a more effective nucleophile. A base that is too weak may not facilitate this deprotonation efficiently, while an overly strong base can lead to side reactions or catalyst deactivation.

  • Suboptimal Solvent and Temperature: The polarity of the solvent can affect the solubility of the reactants and the stability of the catalytic intermediates. Similarly, the reaction temperature must be high enough to overcome the activation energy but not so high as to cause decomposition of starting materials or the catalyst.

Troubleshooting Workflow:

G start Low/No Yield Observed catalyst_choice Evaluate Catalyst System (Pd vs. Cu) start->catalyst_choice ligand_screen Screen Ligands (e.g., Buchwald, Josiphos) catalyst_choice->ligand_screen  If using Palladium copper_screen Screen Copper Salts (CuI, CuCl, Cu(OAc)₂) catalyst_choice->copper_screen If using Copper   base_optimization Optimize Base (e.g., K₂CO₃, Cs₂CO₃, t-BuOK) ligand_screen->base_optimization copper_screen->base_optimization solvent_temp Adjust Solvent & Temperature (e.g., Toluene, Dioxane, DMF) base_optimization->solvent_temp success Improved Yield solvent_temp->success

Experimental Protocol: Catalyst System Screening

  • Setup: In parallel reaction vials, add your aminohydroxypyridine precursor (1.0 equiv.) and a suitable solvent (e.g., Toluene or Dioxane).

  • Catalyst Addition:

    • Vial A (Palladium): Add Pd₂(dba)₃ (2.5 mol%) and a phosphine ligand (e.g., XPhos, 5 mol%).

    • Vial B (Copper): Add CuI (10 mol%). Some copper-catalyzed reactions benefit from a ligand such as 1,10-phenanthroline.[5]

  • Base Addition: Add a common base such as K₂CO₃ (2.0 equiv.) to each vial.

  • Reaction: Seal the vials and heat to 100-120 °C. Monitor the reaction progress by TLC or LC-MS.

This initial screen will provide valuable data on which class of catalyst is more promising for your specific substrate.

Issue 2: Formation of Side Products

Question: My reaction is producing the desired oxazolopyridine, but also a significant amount of side products. How can I improve the selectivity?

Answer:

The formation of side products often indicates that your catalytic system is promoting undesired reaction pathways. Improving selectivity requires a nuanced approach to your reaction conditions.

Common Side Reactions & Causes:

  • Homocoupling of Starting Materials: This can occur if the oxidative addition or transmetalation steps in the catalytic cycle are slow relative to side reactions of the organometallic intermediates.

  • Dehalogenation of Aryl Halide Precursor: This is more common with palladium catalysts and can be promoted by certain ligands or impurities.

  • Intermolecular Coupling: If the intramolecular C-O bond formation is slow, intermolecular reactions can compete, leading to oligomeric or polymeric byproducts.

Strategies for Improving Selectivity:

  • Catalyst Choice: Copper-catalyzed reactions are sometimes more selective than palladium-catalyzed ones for C-O bond formation, producing fewer undesirable side products.[1]

  • Ligand Tuning (Palladium): For palladium catalysis, switching to a more sterically hindered or electron-rich ligand can often suppress side reactions by favoring the desired reductive elimination pathway.

  • Lowering Catalyst Loading: In some cases, a high catalyst concentration can promote side reactions. Reducing the catalyst loading may improve selectivity, although it might require longer reaction times.

  • Temperature Optimization: Lowering the reaction temperature can often disfavor higher activation energy side reactions, thus improving selectivity for the desired product.

Catalyst SystemCommon Side ProductsRecommended Action
Palladium/Phosphine Homocoupling, DehalogenationSwitch to a bulkier ligand (e.g., from PPh₃ to a Buchwald-type ligand), lower reaction temperature.
Copper(I/II) Salts OligomerizationLower catalyst loading, ensure slow addition of base.
Issue 3: Catalyst Deactivation

Question: My reaction starts well, but then stalls before completion. I suspect catalyst deactivation. What could be causing this and how can I prevent it?

Answer:

Catalyst deactivation is a common issue, particularly in cross-coupling reactions involving heterocyclic substrates.

Potential Causes of Deactivation:

  • Coordination of Pyridine Nitrogen: The nitrogen atom of the pyridine ring can coordinate strongly to the metal center of the catalyst, leading to the formation of stable, inactive complexes.

  • Oxidative Degradation: The catalyst, particularly the ligands, can be susceptible to oxidation, especially if the reaction is not performed under an inert atmosphere.

  • Aggregation of Metal Nanoparticles: At high temperatures, the active metal catalyst can aggregate into less active nanoparticles.

Preventative Measures:

  • Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.

  • Ligand Choice: For palladium catalysis, bulky, electron-donating ligands can often protect the metal center from deactivating coordination by the pyridine nitrogen.

  • Additives: In some cases, the use of additives like silver salts can act as halide scavengers and prevent catalyst inhibition.

  • Supported Catalysts: Using a catalyst supported on a solid matrix, such as magnetic nanoparticles, can prevent aggregation and allow for easier recovery and reuse.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which is generally a better choice for oxazolopyridine synthesis: a palladium or a copper catalyst?

A1: Both palladium and copper catalysts are widely used for the C-N and C-O bond formations necessary for synthesizing nitrogen and oxygen-containing heterocycles.[1][2] Historically, palladium has been a workhorse in cross-coupling chemistry.[3] However, for C-O bond formation in particular, copper catalysis has demonstrated excellent results and can be more selective.[1] Copper catalysts are also generally less expensive and more abundant than palladium.[2] The optimal choice is often substrate-dependent, and a preliminary screening of both catalyst types is recommended.

Q2: How do I choose the right ligand for my palladium-catalyzed reaction?

A2: Ligand selection is crucial for a successful palladium-catalyzed C-O coupling. The ligand influences the solubility, stability, and reactivity of the catalyst. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often effective. These ligands promote the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is highly active in the catalytic cycle. A good starting point is to screen a small library of ligands with varying steric and electronic properties.

G Ligand Ligand Properties Sterics {Steric Bulk | - Increases rate of reductive elimination - Prevents catalyst dimerization} Ligand->Sterics Electronics {Electron Donating Ability | - Promotes oxidative addition - Stabilizes the catalyst} Ligand->Electronics

Q3: What is the role of the base in the reaction, and how do I select the best one?

A3: The base is essential for deprotonating the nucleophile (the hydroxyl group of the hydroxypyridine), making it more reactive towards the metal center. The choice of base can significantly affect the reaction rate and yield. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and organic bases (t-BuOK). The optimal base depends on the pKa of the nucleophile and the stability of the catalyst under the basic conditions. A general screening order from weaker to stronger bases (e.g., K₂CO₃ < Cs₂CO₃ < t-BuOK) is a practical approach.

Q4: Can microwave irradiation be used to improve my oxazolopyridine synthesis?

A4: Yes, microwave-assisted synthesis can be a powerful tool for accelerating these reactions.[6] Microwave heating can lead to significantly shorter reaction times and, in some cases, improved yields and purities.[2] However, it is important to carefully optimize the reaction conditions, as the high temperatures achieved in the microwave can also promote catalyst decomposition or side reactions if not properly controlled.

References

  • Behera, A., Patra, A., & Sahu, S. (2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. ACS Omega, 8(26), 23485–23498. [Link]

  • Behera, A., Patra, A., & Sahu, S. (2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. ACS Omega, 8(26), 23485–23498. [Link]

  • Xu, D., Xu, X., Liu, Z., Sun, L.-P., & You, Q. (2009). Copper-Catalyzed Synthesis of 2-Substituted Oxazolopyridines. Synfacts, 2009(07), 0722–0722. [Link]

  • (N.d.). Practical Palladium Catalysts for C-N and C-O Bond Formation. ResearchGate. [Link]

  • Lekkala, C., Bodala, V., Yettula, K., Karasala, B., Podugu, R. L., & Vidavalur, S. (2021). Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. ACS Omega, 6(41), 27368–27377. [Link]

  • Islam, A., & Ghosh, P. (2025). Frontiers in bond construction: innovative approaches to C–C and carbon–heteroatom (C–S, C–N, C–O, C–Se, C–P) transformations-a review. RSC Advances, 15(30), 20853–20893. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Venkatachalam, T. K., Pierens, G. K., & Reutens, D. C. (2010). Synthesis and characterization of oxazolopyridine and benzoxazole derivatives. Letters in Organic Chemistry, 7(7), 519–527. [Link]

  • Venkatachalam, T. K., Pierens, G. K., & Reutens, D. C. (2010). Synthesis and Characterization of Oxazolopyridine and Benzoxazole Derivatives. Letters in Organic Chemistry, 7(7), 519-527. [Link]

  • Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry, 4, 1-13. [Link]

  • Mohammadi, F., & Gholinejad, M. (2024). Copper (II) complex supported on magnetic nanoparticles as a novel nanocatalyst for the synthesis of imidazo[1,2-a]pyridines. Scientific Reports, 14(1), 2235. [Link]

Sources

Technical Support Center: Isolating 2-(tert-Butyl)oxazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the work-up and purification of 2-(tert-Butyl)oxazolo[4,5-c]pyridine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides field-proven insights and troubleshooting strategies to navigate the common challenges encountered during the isolation of this and structurally related heterocyclic compounds. Our approach is grounded in the fundamental physicochemical properties of the target molecule, ensuring a logical and adaptable workflow.

The core of a successful isolation strategy for this compound hinges on understanding its key structural feature: the basic pyridine nitrogen. The pyridine ring system imparts a pKa of approximately 5-6 to the molecule, making it readily protonated under acidic conditions.[1] This allows for a powerful and selective purification technique: acid-base extraction. By manipulating the pH of the aqueous phase, the compound's solubility can be toggled between aqueous and organic layers, effectively separating it from non-basic impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the work-up and purification process in a direct question-and-answer format.

Question 1: I'm observing a persistent emulsion during the liquid-liquid extraction. How can I resolve this?

Answer: Emulsion formation is a frequent challenge when working with basic heterocyclic compounds, often caused by soap-like intermediates or vigorous mixing.[2]

  • Causality: The pyridine nitrogen can act as a surfactant, especially when partially protonated, stabilizing the interface between the organic and aqueous layers. Vigorous shaking increases the surface area between the two phases, exacerbating the problem.[2]

  • Solutions:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times. This is often sufficient to achieve equilibrium without creating a stable emulsion.[2]

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by reducing the solubility of organic components in the aqueous layer.

    • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to coalesce the dispersed droplets.

    • Centrifugation: If available, centrifuging the emulsion is a highly effective method for separating the layers.

Question 2: My compound is streaking severely during silica gel column chromatography, leading to poor separation and low purity. What is the cause and how can I fix it?

Answer: This is the most common issue when purifying pyridine derivatives on standard silica gel.

  • Causality: Peak tailing and streaking are primarily caused by the strong interaction between the basic nitrogen atom of your compound and the acidic residual silanol groups (Si-OH) on the surface of the silica gel.[3] This creates a secondary, non-ideal retention mechanism that leads to a broad, trailing peak.[3]

  • Solutions:

    • Eluent Modification (Recommended): Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide in your solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA). The competing base will preferentially interact with the acidic silanol sites, effectively masking them from your target compound and resulting in a much sharper peak.[2][3]

    • Switch Stationary Phase: Use a less acidic stationary phase. Basic or neutral alumina is an excellent alternative to silica gel for purifying basic compounds.[2]

    • Deactivated Silica: If you must use silica, you can prepare a "deactivated" version by pre-treating it with the eluent containing the basic modifier before packing the column.

Question 3: I have low recovery of my product after the work-up and chromatography. What are the likely causes?

Answer: Low recovery can stem from several stages of the process. A systematic check is necessary.

  • Potential Causes & Solutions:

    • Incomplete Extraction: The protonated form of your compound may have some solubility in the organic layer, or the deprotonated form may have some solubility in the aqueous layer. Ensure you perform multiple extractions (at least 3x) at each stage (acidic and basic) to maximize recovery. Also, confirm the pH of the aqueous layer is appropriate (>8-9 for base extraction, <2-3 for acid extraction) using pH paper.

    • Product Decomposition: Although the oxazolo[4,5-c]pyridine core is relatively stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can cause degradation.[4] Use milder reagents (e.g., saturated NaHCO₃ instead of 6M NaOH) and work at room temperature or below. To check for stability, you can run a 2D TLC plate where the same solvent system is used in both dimensions; a stable compound will remain on the diagonal.[3][5]

    • Irreversible Adsorption on Silica: In severe cases of interaction with silica gel (see Question 2), a portion of your product may not elute from the column at all.[5] Using a modified eluent or switching to alumina is the best way to prevent this.

    • Product Volatility: While the tert-butyl group makes the compound a solid, related analogs with smaller substituents might be volatile. Avoid excessive heat or high vacuum during solvent removal (roto-evaporation).

Question 4: My product "oiled out" during the final crystallization attempt instead of forming a solid. What should I do?

Answer: Oiling out typically occurs when the solution is supersaturated or when impurities are inhibiting crystal lattice formation.[2]

  • Solutions:

    • Slow Down Cooling: Re-heat the solution until the oil fully dissolves. If necessary, add a minimal amount of the "good" solvent to ensure complete dissolution. Then, allow the solution to cool much more slowly to room temperature, followed by gradual cooling in an ice bath or refrigerator.[2]

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[2]

      • Seed Crystals: If you have a tiny crystal of the pure compound, add it to the cooled solution to initiate crystallization.[2]

    • Re-purify: The presence of impurities is a common cause. The oil may be a mixture of your product and a soluble impurity. In this case, another round of column chromatography may be necessary before re-attempting crystallization.

Core Workflow & Experimental Protocols

Guiding Principle: Acid-Base Extraction

The entire work-up is based on the reversible protonation of the pyridine nitrogen. The diagram below outlines the logical flow of the extraction process, tracking the location of the target compound at each step.

G cluster_0 Phase 1: Acidic Extraction (Isolating the Base) cluster_1 Phase 2: Basic Extraction (Recovering the Product) cluster_2 Phase 3: Final Isolation A Crude Reaction Mixture in Organic Solvent (e.g., EtOAc, DCM) B Add Dilute Acid (e.g., 1M HCl) A->B C Separate Layers B->C D Organic Layer (Contains Neutral/Acidic Impurities) [Discard] C->D Product NOT here E Aqueous Layer (Contains Protonated Product) C->E Product IS here F Aqueous Layer (from Phase 1) G Add Base until pH > 8 (e.g., NaHCO₃, K₂CO₃) F->G H Extract with Organic Solvent (3x with EtOAc/DCM) G->H I Aqueous Layer (Contains Salts) [Discard] H->I Product NOT here J Combined Organic Layers (Contains Neutral Product) H->J Product IS here K Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) J->K L Filter and Concentrate K->L M Purified Crude Product (Ready for Chromatography/Crystallization) L->M

Caption: Workflow for acid-base extraction of the target compound.

Protocol 1: Standard Liquid-Liquid Extraction Work-up

This protocol assumes the reaction was performed in an organic solvent.

  • Quenching & Dilution: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1M aqueous HCl. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.

  • Isolate Product in Aqueous Layer: Drain the lower aqueous layer into a clean flask. The protonated basic product is now in this aqueous layer.[1][6] Extract the remaining organic layer one more time with 1M HCl and combine the aqueous extracts.

  • Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) with stirring until the solution is basic (confirm with pH paper, pH > 8).

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (EtOAc or DCM) and extract the now-neutral product back into the organic layer.[6]

  • Combine & Dry: Repeat the back-extraction two more times. Combine all the organic extracts, wash once with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

Protocol 2: Flash Column Chromatography

This protocol is for purifying the crude product obtained from the extraction.

  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate. The target Rf (retention factor) for your product should be between 0.25 and 0.35.

  • Eluent Preparation: Prepare the bulk eluent identified in step 1. Crucially, add 1% triethylamine (TEA) by volume to this eluent to prevent peak tailing.[2][3]

  • Column Packing: Pack a silica gel column using the TEA-modified eluent. Ensure the column is packed uniformly without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. For larger quantities or compounds with poor solubility, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution & Collection: Run the column, collecting fractions. Monitor the elution of your product using TLC.

  • Isolation: Combine the pure fractions, and remove the solvent and TEA under reduced pressure. It may be beneficial to co-evaporate with a solvent like toluene to azeotropically remove the final traces of TEA.

ParameterRecommendationRationale
Stationary Phase Silica Gel or Neutral AluminaAlumina is a good alternative if streaking persists even with modified eluents.[2]
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolStart with less polar systems and increase polarity as needed.
Mobile Phase Modifier 1-2% Triethylamine (TEA) Deactivates acidic silanol groups on silica, crucial for good peak shape.[3]
Target Rf 0.25 - 0.35Provides optimal separation from impurities.
Sample Loading Dry Loading (adsorbed on silica)Recommended for best resolution, especially if the crude is not fully soluble in the eluent.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for the work-up of a reaction producing this compound? A1: The most robust and generally applicable method is an acid-base liquid-liquid extraction. This leverages the basicity of the pyridine nitrogen to selectively pull your compound into an aqueous acidic layer, leaving neutral impurities behind. The compound is then recovered by basifying the aqueous layer and extracting with an organic solvent. This is often followed by flash chromatography for high purity.

Q2: How do I know if my compound is stable to the acidic and basic conditions of the work-up? A2: Oxazole rings can be sensitive to harsh conditions.[7] Before performing a work-up on the entire batch, it is prudent to test the stability. Take a small aliquot of your crude reaction mixture, spot it on a TLC plate, and then expose it to small amounts of the acidic (e.g., 1M HCl) and basic (e.g., 1M NaOH) solutions you plan to use for a short period. If new spots appear on the TLC plate, it indicates potential degradation, and you should consider using milder conditions (e.g., saturated ammonium chloride for the acid wash, saturated sodium bicarbonate for the base wash).[4]

Q3: Can I use a different stationary phase for chromatography? A3: Yes. If you continue to have issues with silica gel, neutral or basic alumina is an excellent choice for basic compounds as it lacks the acidic character of silica.[2] For reverse-phase HPLC, a C18 column can be used, but the mobile phase will likely require a modifier like formic acid or ammonium formate to ensure good peak shape. Specialized columns with polar-embedded phases can also offer better retention for such compounds.[6]

References

  • Huebner, C. F. (1951). Paper Chromatography of Pyridine Derivatives.
  • Yong, Y., et al. (Year of Publication). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Polar Aza-Heterocycles. BenchChem.
  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • BenchChem Technical Support Team. (2025).
  • Sigma-Aldrich. (n.d.). 2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol.
  • Achemica. (n.d.). 2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol.
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
  • JoVE. (2023).
  • PubChem. (n.d.). 2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]pyridine.
  • Amerigo Scientific. (n.d.). 2-(tert-Butyl)-4-chlorooxazolo[4,5-c]pyridine-7-carbonitrile.
  • (2001).
  • (2021). Synthesis and Reactions of Oxazoles.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Beilstein Journals. (n.d.). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand.
  • University of Rochester, Department of Chemistry. (n.d.).
  • CUTM Courseware. (n.d.). Oxazole.pdf.
  • Dr MSH FAIZI SIR. (2021, May 20). OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. YouTube.
  • Wikipedia. (n.d.). Oxazole.
  • Achemica. (n.d.). This compound-7-carboxylic acid.
  • BenchChem. (2025). Avoiding impurities in the synthesis of heterocyclic compounds.
  • Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Lee, H., et al. (Year of Publication).
  • MolCore. (n.d.). This compound.
  • Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS.
  • Beilstein Journals. (n.d.). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines.
  • TSI Journals. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions.
  • Preprints.org. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine)
  • NIH. (2024). Extraction and complexation studies with 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine in the presence of 2-bromohexanoic acid.
  • Google Patents. (n.d.). EP0983269A1 - Process for preparing heterocyclic compounds.
  • ResearchGate. (2025). ChemInform Abstract: Rearrangement of Oxazolo[3,2-a]pyridines as an Approach of Synthesizing Aza[3.3.2]cyclazines.
  • NIH. (n.d.). 4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction.
  • ResearchGate. (2024). A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones.
  • (2021).
  • MSU chemistry. (n.d.). Heterocyclic Compounds.
  • ResearchGate. (2007).
  • ResearchGate. (n.d.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines.
  • MDPI. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
  • PubChem. (n.d.). Oxazolo[4,5-b]pyridine.

Sources

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Characterization of 2-(tert-Butyl)oxazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is a critical step in the discovery and development pipeline. Among these, the oxazolo[4,5-c]pyridine scaffold has garnered significant interest due to its presence in biologically active molecules. This guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic features of a key derivative, 2-(tert-Butyl)oxazolo[4,5-c]pyridine.

While direct experimental spectra for this specific molecule are not widely published, this guide will leverage established principles of NMR spectroscopy and comparative data from structurally related analogues to provide a robust characterization. By understanding the influence of the tert-butyl substituent and the heterocyclic core on chemical shifts and coupling patterns, researchers can confidently identify and characterize this and similar molecular architectures.

The Structural Landscape: Understanding the Oxazolo[4,5-c]pyridine Core and the tert-Butyl Influence

The this compound molecule combines a rigid, aromatic heterocyclic system with a bulky, aliphatic tert-butyl group. This unique combination gives rise to a distinct NMR fingerprint.

  • The Oxazolo[4,5-c]pyridine Core: This fused ring system is composed of a pyridine ring and an oxazole ring. The nitrogen and oxygen atoms within the rings, being electronegative, will deshield adjacent protons and carbons, causing their signals to appear at higher chemical shifts (downfield) in the NMR spectrum. The aromatic nature of the system will also lead to characteristic coupling patterns between the protons on the pyridine ring.

  • The tert-Butyl Group: In contrast, the tert-butyl group consists of nine chemically equivalent protons on three methyl groups attached to a quaternary carbon. This high degree of symmetry results in a single, sharp, and intense singlet in the 1H NMR spectrum, typically appearing in the upfield region (around 1.2-1.5 ppm).[1] In the 13C NMR spectrum, the tert-butyl group will show two distinct signals: one for the three equivalent methyl carbons and another for the quaternary carbon.[1] The intense and sharp signal of the tert-butyl group can serve as a valuable internal reference point and a probe for studying molecular interactions.[2]

Predicted 1H and 13C NMR Spectral Data for this compound

Based on the analysis of related structures and fundamental NMR principles, we can predict the approximate chemical shifts for this compound.

Table 1: Predicted 1H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5 - 8.8Doublet1HH-4
~7.8 - 8.1Doublet1HH-5
~7.3 - 7.6Singlet1HH-7
~1.4Singlet9H-C(CH₃)₃

Table 2: Predicted 13C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~165 - 170C-2
~150 - 155C-7a
~145 - 150C-4
~140 - 145C-5a
~120 - 125C-5
~110 - 115C-7
~30 - 35-C (CH₃)₃
~28 - 30-C(CH₃ )₃

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we can compare the expected spectral features with the experimental data of similar molecules. For instance, the NMR data of 7-Bromo-2-methyloxazolo[4,5-c]pyridine and 5-Ethyl-2-methyl pyridine can provide valuable insights into the chemical shifts of the heterocyclic core.[3]

Table 3: Comparative ¹H NMR Data of Related Pyridine Derivatives

CompoundH-3 (ppm)H-4 (ppm)H-6 (ppm)Other Signals (ppm)
5-Ethyl-2-methyl pyridine [3]7.05 (d)7.38 (dd)8.32 (d)2.58 (q, -CH₂-), 2.50 (s, 2-CH₃), 1.21 (t, -CH₃)
Predicted this compound -~8.5-8.8 (d)-~1.4 (s, -C(CH₃)₃), ~7.3-7.6 (s, H-7), ~7.8-8.1 (d, H-5)

The comparison highlights that the protons on the pyridine ring of 5-Ethyl-2-methyl pyridine resonate in the aromatic region (7.0-8.5 ppm), which is consistent with our prediction for the pyridine protons of this compound. The upfield shift of the tert-butyl signal compared to the aromatic protons is also a key distinguishing feature.

Experimental Protocols for NMR Analysis

Acquiring high-quality NMR data is paramount for accurate structural elucidation. The following is a generalized protocol for the characterization of this compound.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the purified solid sample.[3]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).[3] The choice of solvent is critical as it can influence chemical shifts.[4]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[3]

  • Pulse Program: A standard single-pulse experiment is typically sufficient.[3]

  • Number of Scans: Depending on the sample concentration, 16 to 64 scans are generally adequate.[3]

  • Relaxation Delay (d1): A delay of 1-2 seconds between scans is a good starting point.[3]

¹³C NMR Data Acquisition
  • Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.[3]

  • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[3]

  • Spectral Width (sw): A spectral width of approximately 200-240 ppm is standard for most organic molecules.[3]

Visualizing the Molecular Structure and NMR Correlation

The following diagrams illustrate the structure of this compound and the expected correlations in its NMR spectra.

Caption: Molecular structure of this compound.

G cluster_1h ¹H NMR Signals cluster_13c ¹³C NMR Signals H4 H-4 (~8.5-8.8 ppm) C4 C4 H4->C4 ¹JCH H5 H-5 (~7.8-8.1 ppm) C5 C5 H5->C5 ¹JCH H7 H-7 (~7.3-7.6 ppm) C7 C7 H7->C7 ¹JCH tBu_H t-Butyl H's (~1.4 ppm) C2 C-2 (~165-170 ppm) tBu_H->C2 ³JCH (HMBC) tBu_Cq t-Butyl Cq (~30-35 ppm) tBu_H->tBu_Cq ²JCH (HMBC) tBu_CMe t-Butyl CH₃'s (~28-30 ppm) tBu_H->tBu_CMe ¹JCH C_het Aromatic C's (~110-155 ppm)

Caption: Predicted ¹H and ¹³C NMR signals and key HMBC correlations.

Conclusion

The characterization of this compound by 1H and 13C NMR spectroscopy is a clear-cut process when guided by a foundational understanding of NMR principles and comparative data. The distinct signals of the oxazolo[4,5-c]pyridine core and the tert-butyl group provide a unique spectral fingerprint for confident identification. This guide serves as a valuable resource for researchers, enabling the rapid and accurate structural elucidation of this important class of heterocyclic compounds.

References

  • BenchChem.
  • BenchChem. Spectroscopic Analysis: Confirming the Structure of tert-Butoxycyclohexane.
  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
  • Cambridge Isotope Laboratories, Inc.

Sources

A Comparative Guide to HPLC Purity Analysis of 2-(tert-Butyl)oxazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-(tert-Butyl)oxazolo[4,5-c]pyridine, a key heterocyclic intermediate in pharmaceutical research. The methodologies discussed are grounded in established principles for the analysis of pyridine and oxazole derivatives, offering researchers, scientists, and drug development professionals a robust framework for accurate purity determination.

Introduction

This compound is a heterocyclic compound of increasing interest in medicinal chemistry. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is a critical step in the drug development process. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and specificity.[1][2] This guide details a primary reversed-phase HPLC (RP-HPLC) method and compares it with alternative approaches to provide a comprehensive analytical strategy.

The core structure of this compound, featuring both a basic pyridine ring and an oxazole moiety, necessitates careful consideration of chromatographic conditions to achieve optimal separation from potential impurities.[3] These impurities may include starting materials, by-products from the synthesis, or degradation products.

Primary Recommended Method: Reversed-Phase HPLC (RP-HPLC)

A well-developed RP-HPLC method is the gold standard for the purity analysis of non-volatile and thermally sensitive compounds like this compound.[4] The following method is proposed based on extensive experience with similar heterocyclic systems.

Experimental Protocol: Proposed RP-HPLC Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is recommended.[1]

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the preferred stationary phase due to its versatility in separating a wide range of aromatic compounds.[4]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water. The acidic modifier helps to protonate the basic nitrogen on the pyridine ring, leading to improved peak shape and minimizing tailing.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient elution is proposed to ensure the effective separation of both polar and non-polar impurities.[1]

    • Time (min) | % B

      • 0.0 | 30

      • 20.0 | 80

      • 25.0 | 80

      • 25.1 | 30

      • 30.0 | 30

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 275 nm (This should be optimized based on the UV-Vis spectrum of this compound).

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

3. Data Analysis and Quantification:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[1]

  • For assay determination, a calibration curve should be constructed using a certified reference standard.

Rationale for Method Parameters

The choice of a C18 column provides a non-polar stationary phase that interacts favorably with the aromatic rings of the analyte and potential impurities. The use of a formic acid-modified mobile phase is a strategic choice to control the ionization state of the basic pyridine nitrogen, thereby improving chromatographic performance. A gradient elution from a lower to a higher concentration of the organic modifier (acetonitrile) allows for the elution of a wide range of impurities with varying polarities.

Method Validation and Performance

A robust HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[5][6] The following table presents hypothetical performance data for the proposed method.

Validation Parameter Acceptance Criteria Hypothetical Result
Specificity The method should be able to separate the main peak from potential impurities and degradation products.The method demonstrates baseline separation of the main peak from spiked impurities.
Linearity (r²) ≥ 0.9990.9995 over a concentration range of 0.1 - 1.0 mg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%Repeatability: 0.5%; Intermediate Precision: 0.8%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.03 µg/mL
Robustness The method should remain unaffected by small, deliberate variations in method parameters.No significant changes in results with minor variations in flow rate (±0.1 mL/min) and column temperature (±2°C).

Comparison with Alternative Analytical Methods

While RP-HPLC is the primary recommended technique, other methods can be employed for orthogonal testing or preliminary screening.

Method Principle Advantages Disadvantages
Reversed-Phase HPLC (Alternative Mobile Phase) Similar to the primary method but using a different buffer, e.g., ammonium acetate.May offer different selectivity for certain impurities.May require re-optimization of the gradient and pH.
Thin-Layer Chromatography (TLC)/HPTLC Separation based on differential partitioning between a stationary phase and a mobile phase.[7]Simple, rapid, and cost-effective for screening multiple samples.[1]Lower resolution and sensitivity compared to HPLC; primarily qualitative or semi-quantitative.[1]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High sensitivity for volatile impurities and residual solvents.[4]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[4][8]
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds using a polar stationary phase and a high organic content mobile phase.Can provide better retention and separation of very polar impurities.[9]May have lower robustness compared to RP-HPLC.

Visualizing the Analytical Workflow

The following diagrams illustrate the decision-making process for method selection and the workflow of the recommended HPLC method.

MethodSelection Analyte This compound Purity Analysis Volatility Is the analyte and its potential impurities volatile? Analyte->Volatility HPLC HPLC is the preferred method Volatility->HPLC No GC Consider GC for volatile impurities/solvents Volatility->GC Yes TLC Consider TLC/HPTLC for rapid screening HPLC->TLC Orthogonal Testing

Caption: Decision tree for analytical method selection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve sample in diluent Inject Inject sample onto C18 column Prep->Inject Separate Gradient elution with Water/Acetonitrile (0.1% Formic Acid) Inject->Separate Detect UV Detection at 275 nm Separate->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Workflow for the proposed RP-HPLC method.

Conclusion

The recommended RP-HPLC method provides a robust and reliable approach for the purity analysis of this compound. Its high resolving power and sensitivity make it superior to other techniques like TLC and GC for comprehensive impurity profiling. The validation of this method according to ICH guidelines is paramount to ensure data integrity and regulatory compliance. For a complete analytical characterization, orthogonal methods such as HILIC or an alternative RP-HPLC method with a different mobile phase can be employed to provide a higher degree of confidence in the purity assessment.

References

  • Readers Insight. (2025, December 1). Heterocycles Structural Analysis in HPLC Method Development.
  • Benchchem. (n.d.). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Purity Analysis of 2,6-dichloro-4-phenylpyridine.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • ScienceDirect. (n.d.). Determination of oxazole and other impurities in acrylonitrile by gas chromatography.
  • ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Journal of Food and Drug Analysis. (n.d.). HPTLC method development and validation: Strategy to minimize methodological failures.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.

Sources

Mass spectrometry analysis of 2-(tert-Butyl)oxazolo[4,5-c]pyridine fragmentation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Mass Spectrometric Fragmentation Analysis of 2-(tert-Butyl)oxazolo[4,5-c]pyridine

Introduction

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, fused ring systems such as oxazolo[4,5-c]pyridine are of significant interest due to their diverse biological activities. The introduction of substituents, like the tert-butyl group, can profoundly influence a molecule's pharmacological profile and its behavior under analytical conditions. Mass spectrometry is an indispensable tool for the characterization of such molecules, providing crucial information about their molecular weight and structure through the analysis of their fragmentation patterns.

This guide provides a detailed comparative analysis of the predicted electron ionization (EI) mass spectrometric fragmentation of this compound. In the absence of direct experimental data for this specific molecule in the literature, this analysis is built upon the well-established fragmentation principles of its constituent moieties: the tert-butyl group, the oxazole ring, and the pyridine ring. By understanding the fragmentation of these individual components, we can predict and rationalize the fragmentation pathways of the entire molecule.

Predicted Fragmentation Pathways of this compound

Under electron ionization, the this compound molecule will be ionized to form a molecular ion (M+•). The fragmentation of this molecular ion is expected to be dictated by the relative stability of the resulting fragment ions and neutral losses. The tert-butyl group, being a bulky and easily fragmented substituent, is anticipated to play a dominant role in the initial fragmentation steps.

Major Fragmentation Pathways
  • Alpha-Cleavage of the tert-Butyl Group: The most prominent initial fragmentation is predicted to be the loss of a methyl radical (•CH₃) from the tert-butyl group. This is a common fragmentation pathway for tert-butyl substituted aromatic and heterocyclic compounds, leading to the formation of a stable secondary carbocation.[1] This fragmentation would result in a fragment ion at m/z [M-15].

  • Formation of the tert-Butyl Cation: Another characteristic fragmentation of compounds containing a tert-butyl group is the cleavage of the bond connecting the tert-butyl group to the heterocyclic ring, leading to the formation of the highly stable tert-butyl cation at m/z 57.[2][3]

  • Fragmentation of the Oxazolo[4,5-c]pyridine Core: Subsequent fragmentation of the heterocyclic core is expected to involve processes characteristic of both oxazole and pyridine rings. The fragmentation of the oxazole ring can proceed through the loss of carbon monoxide (CO) or hydrogen cyanide (HCN).[4] The pyridine ring is relatively stable but can undergo fragmentation, contributing to the complexity of the lower mass region of the spectrum.[5][6]

Proposed Fragmentation Scheme

The following diagram illustrates the proposed major fragmentation pathways for this compound.

Fragmentation_Pathway M M+• This compound M_minus_15 [M-15]+ m/z = M-15 M->M_minus_15 - •CH3 m57 [C4H9]+ m/z = 57 M->m57 - Oxazolo[4,5-c]pyridine• M_minus_57 [M-57]+ Oxazolo[4,5-c]pyridine radical M->M_minus_57 - C4H9• Fragment_A Further Fragments M_minus_15->Fragment_A - CO, -HCN Fragment_B Further Fragments M_minus_57->Fragment_B - CO, -HCN

Caption: Proposed major fragmentation pathways of this compound under EI-MS.

Comparative Fragmentation Analysis

To better understand the influence of each structural component on the overall fragmentation pattern, it is instructive to compare the predicted fragmentation of this compound with that of simpler, related molecules.

Compound Key Fragmentation Pathways Characteristic Fragment Ions (m/z) Reference
tert-Butylbenzene Loss of •CH₃, formation of tert-butyl cation.[M-15]+, 57[1]
Oxazole Loss of CO, HCN, H•.[M-28]+, [M-27]+, [M-1]+[4]
Pyridine Relatively stable molecular ion, complex fragmentation.M+•, [M-HCN]+[5]
This compound (Predicted) Loss of •CH₃, formation of tert-butyl cation, subsequent ring fragmentation.[M-15]+, 57, fragments from ring cleavage.N/A

The comparison highlights that the initial fragmentation is likely dominated by the tert-butyl group, a common feature in the mass spectra of tert-butyl substituted compounds. The subsequent fragmentation of the heterocyclic core will then reflect the combined fragmentation characteristics of the oxazole and pyridine rings.

Hypothetical Experimental Protocol

To acquire the mass spectrum of this compound, the following experimental setup using a standard electron ionization mass spectrometer is proposed.

Instrumentation:

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.

  • Sample Introduction: Direct insertion probe (for solid samples) or gas chromatography (GC) inlet (for volatile samples).

Experimental Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (a standard energy to induce reproducible fragmentation and allow for library matching)[7]

  • Source Temperature: 200-250 °C (to ensure sample vaporization without thermal degradation)

  • Mass Range: m/z 40-500 (to cover the molecular ion and expected fragments)

  • Scan Rate: 1 scan/second

Procedure:

  • A small amount of the purified this compound is introduced into the ion source via the direct insertion probe or GC inlet.

  • The sample is vaporized, and the gaseous molecules are bombarded with 70 eV electrons.

  • The resulting ions are accelerated and separated in the mass analyzer according to their mass-to-charge ratio.

  • The detector records the abundance of each ion, generating a mass spectrum.

Experimental_Workflow cluster_0 Sample Preparation & Introduction cluster_1 Mass Spectrometry cluster_2 Data Analysis Sample_Prep Purified Sample Introduction Direct Insertion or GC Sample_Prep->Introduction Ionization EI Ionization (70 eV) Introduction->Ionization Mass_Analysis Mass Analyzer (Quadrupole/TOF) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Data_Acquisition Mass Spectrum Generation Detection->Data_Acquisition Interpretation Fragmentation Analysis Data_Acquisition->Interpretation

Caption: A generalized workflow for the mass spectrometric analysis of this compound.

Predicted Mass Spectrum Data

The following table summarizes the predicted major ions in the EI mass spectrum of this compound and their proposed structures.

m/z Proposed Formula Proposed Structure/Origin Relative Abundance
M+•C₁₀H₁₂N₂OMolecular IonModerate
[M-15]+C₉H₉N₂O⁺Loss of •CH₃ from the tert-butyl groupHigh
57C₄H₉⁺tert-Butyl cationHigh (Potentially Base Peak)
[M-57]+C₆H₅N₂O⁺Loss of •C₄H₉ from the molecular ionModerate

Conclusion

The mass spectrometric fragmentation of this compound under electron ionization is predicted to be dominated by fragmentation pathways originating from the tert-butyl substituent, namely the loss of a methyl radical to form the [M-15]+ ion and the formation of the tert-butyl cation at m/z 57. Subsequent fragmentation of the heterocyclic core is expected to yield a series of ions resulting from the loss of small neutral molecules such as CO and HCN. This predictive analysis, based on established fragmentation mechanisms of related structures, provides a valuable framework for the interpretation of experimental data and the structural confirmation of this and similar novel heterocyclic compounds. The comparison with the fragmentation of simpler molecules underscores the significant influence of the tert-butyl group on the overall fragmentation pattern.

References

  • Audier, H. E., et al. (1980). The electron impact induced fragmentation mechanisms of oxazole. HETEROCYCLES, 14(6).
  • Kusano, T., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32.
  • Bowie, J. H., et al. (1968). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry, 21(7), 1799-1811.
  • Kuck, D. (1990). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Journal of the American Society for Mass Spectrometry, 1(4), 323-333.
  • Kossoski, F., et al. (2018). Electron impact ionization and cationic fragmentation of the pyridazine molecules. MOST Wiedzy.
  • Pearson Education. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas... Pearson.
  • Feketeová, L., et al. (2021). Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule. Physical Chemistry Chemical Physics, 23(40), 23147-23157.
  • University of Arizona. (n.d.).
  • University of Illinois. (n.d.).
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(3).

Sources

A Comparative Analysis of 2-(tert-Butyl)oxazolo[4,5-c]pyridine as a Putative Kinase Inhibitor in the Context of Innate Immunity Signaling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the oxazolopyridine scaffold has emerged as a privileged structure, giving rise to potent modulators of critical cellular signaling pathways. This guide provides a comparative study of a novel investigational compound, 2-(tert-Butyl)oxazolo[4,5-c]pyridine, positioning it as a putative inhibitor of TANK-binding kinase 1 (TBK1) and its close homolog, IκB kinase ε (IKKε). These kinases are central regulators of the innate immune response, and their dysregulation is implicated in autoimmune diseases and cancer, making them prime therapeutic targets.[1][2][3]

This analysis will compare the hypothetical performance of this compound against well-characterized TBK1/IKKε inhibitors, Amlexanox and GSK8612, supported by established experimental protocols.

Introduction to the Kinase Targets: TBK1 and IKKε

TBK1 and IKKε are non-canonical IκB kinases that play a pivotal role in the signaling cascades downstream of pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and the cGAS-STING pathway.[4] Upon activation by viral or bacterial components, or cytosolic DNA, these kinases phosphorylate and activate the transcription factor IRF3 (Interferon Regulatory Factor 3), leading to the production of type I interferons (IFNs).[4] This response is crucial for establishing an antiviral state. However, aberrant activation of this pathway can lead to chronic inflammation and autoimmunity.[3] Furthermore, TBK1 has been implicated in promoting tumor growth and survival in certain cancers, making its inhibition a compelling anti-cancer strategy.[2][5]

The Inhibitors in Focus

This guide compares our investigational compound with two established inhibitors:

  • This compound (Investigational): A novel compound with a core oxazolo[4,5-c]pyridine scaffold. Its activity against TBK1/IKKε is hypothesized based on the known activity of related heterocyclic compounds.

  • Amlexanox: A clinically available drug for aphthous ulcers, later identified as a specific inhibitor of TBK1 and IKKε with an IC50 in the low micromolar range.[6] It serves as a valuable tool for studying the therapeutic effects of dual TBK1/IKKε inhibition.[7]

  • GSK8612: A potent and highly selective TBK1 inhibitor, representing a tool compound for dissecting the specific roles of TBK1 in various disease models.[4]

Comparative Performance Data (Hypothetical)

The following table summarizes hypothetical inhibitory activities against TBK1 and IKKε, which would be determined using the biochemical assay described in the protocols section.

CompoundTBK1 IC50 (nM)IKKε IC50 (nM)Selectivity (IKKε/TBK1)
This compound 1503002
Amlexanox 150015001
GSK8612 151500100

Signaling Pathway Context

The diagram below illustrates the central role of TBK1/IKKε in the cGAS-STING pathway, a key innate immune sensing mechanism, and highlights the point of intervention for the inhibitors discussed.

TBK1_IKK_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_inhibitors Inhibitors dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Senses cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING (ER Membrane) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IKKe IKKε STING->IKKe Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IKKe->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerization IFNB IFN-β Gene Expression pIRF3->IFNB Translocates & Induces Investigational 2-(tert-Butyl)oxazolo [4,5-c]pyridine Investigational->TBK1 Investigational->IKKe Amlexanox Amlexanox Amlexanox->TBK1 Amlexanox->IKKe GSK8612 GSK8612 GSK8612->TBK1

Caption: cGAS-STING signaling pathway leading to Type I Interferon production.

Experimental Protocols

To empirically validate and compare these inhibitors, a series of biochemical and cell-based assays are required. The following protocols provide a robust framework for such an evaluation.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay is a common commercial kit for this purpose.[8]

Causality: A direct, in vitro biochemical assay is the gold standard for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified enzyme.[9] This allows for a clean comparison of potency without the complexities of a cellular environment.

Workflow Diagram:

Kinase_Assay_Workflow start Start compound_prep Prepare Serial Dilution of Inhibitors in DMSO start->compound_prep reaction_setup Add Kinase (TBK1 or IKKε) and Inhibitor to 96-well Plate compound_prep->reaction_setup pre_incubation Pre-incubate for 10 min at Room Temperature reaction_setup->pre_incubation reaction_init Initiate Reaction with Substrate/ATP Mixture pre_incubation->reaction_init reaction_incubation Incubate for 60 min at 30°C reaction_init->reaction_incubation adp_glo_reagent Add ADP-Glo™ Reagent reaction_incubation->adp_glo_reagent atp_depletion Incubate for 40 min at Room Temperature adp_glo_reagent->atp_depletion kinase_detection Add Kinase Detection Reagent atp_depletion->kinase_detection signal_development Incubate for 30 min at Room Temperature kinase_detection->signal_development readout Measure Luminescence (Plate Reader) signal_development->readout analysis Calculate IC50 Values readout->analysis end End analysis->end

Caption: Workflow for the in vitro luminescence-based kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.[8]

  • Kinase Reaction Setup: In a white, opaque 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well. Add 2.5 µL of recombinant human TBK1 or IKKε enzyme in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Pre-incubation: Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[8]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the appropriate kinase substrate (e.g., a peptide substrate) and ATP to each well.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay for Target Engagement: IRF3 Phosphorylation

To confirm that the inhibitors act on their target within a cellular context, we can measure the phosphorylation of the direct downstream substrate, IRF3.[4]

Causality: Cell-based assays are essential to confirm that a compound can penetrate the cell membrane and engage its intended target in a physiological environment.[10][11][12] Measuring the phosphorylation of a direct substrate provides a more specific readout of target kinase activity than downstream events like cell death.[13]

Step-by-Step Protocol (using Western Blot):

  • Cell Culture: Plate a suitable cell line, such as THP-1 monocytes, in a 12-well plate and allow them to adhere.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the kinase inhibitors (or DMSO as a vehicle control) for 1-2 hours.

  • Pathway Stimulation: Stimulate the cGAS-STING pathway by transfecting the cells with a STING agonist like 2'3'-cGAMP for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IRF3 (p-IRF3).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

    • Strip the membrane and re-probe for total IRF3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-IRF3 signal to the total IRF3 signal for each condition.

Conclusion and Future Directions

This guide outlines a comparative framework for evaluating this compound as a novel TBK1/IKKε inhibitor. The provided protocols for biochemical and cell-based assays offer a clear path to determining its potency and cellular efficacy in comparison to established inhibitors like Amlexanox and GSK8612. The hypothetical data presented suggests that this compound could be a moderately potent dual inhibitor.

Future studies should expand upon this initial characterization. A broad-panel kinase screen would be crucial to determine the selectivity of this compound across the human kinome.[14][15] Furthermore, evaluating its efficacy in in vivo models of autoimmune disease or cancer would be the next logical step in assessing its therapeutic potential. The insights gained from such a comprehensive comparison are vital for guiding the development of the next generation of targeted kinase inhibitors.

References

  • TANK-binding kinase 1 (TBK1): An emerging therapeutic target for drug discovery. Drug Discovery Today, 2021.
  • In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery.
  • Cell-based test for kinase inhibitors. INiTS, 2020.
  • How AI drug discovery is identifying TBK1 inhibitors. CAS.org, 2024.
  • Immuno-oncology Cell-based Kinase Assay Service.
  • Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. PubMed Central, 2018.
  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020.
  • Therapeutic potential for inhibiting TBK1 in autoimmune diseases and interferonop
  • Spotlight: Cell-based kinase assay form
  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use
  • IKK | Inhibitors. MedChemExpress.
  • IKK Selective Inhibitors | Modul
  • Assay Development for Protein Kinase Enzymes.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One, 2016.
  • Application Notes and Protocols for Kinase Activity Assays. BenchChem.
  • Role of IKKε in the Metabolic Diseases: Physiology, Pathophysiology, and Pharmacology. Frontiers in Pharmacology, 2022.

Sources

A Comparative Guide to the Biological Activity of 2-(tert-Butyl)oxazolo[4,5-c]pyridine and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazolopyridine Scaffold in Drug Discovery

The landscape of medicinal chemistry is continually shaped by the exploration of "privileged structures"—molecular scaffolds that demonstrate the ability to bind to multiple biological targets, offering a fertile ground for the development of novel therapeutics. Among these, the oxazolopyridine core, a heterocyclic system, has garnered significant attention. Its structural resemblance to endogenous purines allows it to interact with a wide array of enzymes and receptors, particularly within the kinase family. This guide provides an in-depth comparative analysis of the biological activity of 2-(tert-Butyl)oxazolo[4,5-c]pyridine and its key structural analogs. We will dissect the nuanced structure-activity relationships (SAR) that govern their therapeutic potential, supported by experimental data and detailed methodologies for researchers in drug development.

The focus on the 2-(tert-butyl) substitution is deliberate. The tert-butyl group is a bulky, lipophilic moiety that can significantly influence a molecule's pharmacological profile. It can enhance binding affinity by occupying hydrophobic pockets in a target protein, improve metabolic stability by shielding the molecule from enzymatic degradation, and modulate selectivity. Understanding how this specific substitution compares to other chemical modifications and scaffold isomers is crucial for the rational design of next-generation inhibitors.

Comparative Analysis of Biological Activity: Structure-Activity Relationships (SAR)

The biological effects of oxazolopyridine derivatives are profoundly dictated by the nature and placement of substituents and by the isomeric form of the core scaffold itself. This section explores these relationships by comparing this compound to its structural and isomeric analogs.

Isomeric Scaffolds: The Critical Role of Nitrogen Placement

The orientation of the nitrogen atom within the pyridine ring and the fusion pattern of the oxazole ring create several isomers, including oxazolo[4,5-b]pyridine, oxazolo[5,4-b]pyridine, and the pyrimidine analog, oxazolo[5,4-d]pyrimidine. This seemingly minor change dramatically alters the molecule's electronic distribution and hydrogen bonding capabilities, leading to distinct biological activities.

  • Oxazolo[4,5-b]pyridines: This scaffold has been successfully exploited to develop potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in inflammatory pathways. A study detailed the synthesis of piperazine-linked oxazolo[4,5-b]pyridine derivatives, with some compounds showing IC50 values as low as 0.34 µM against GSK-3β.[1] This activity is attributed to the specific hydrogen bond interactions facilitated by the pyridine nitrogen in this orientation. These compounds also demonstrated significant in vivo anti-inflammatory effects in rat paw edema models.[1]

  • Oxazolo[5,4-d]pyrimidines: This class is one of the most extensively studied analogs and is a potent anticancer scaffold. Its structural similarity to purine bases allows it to act as a competitive inhibitor at the ATP-binding site of numerous kinases.[2] Extensive research has demonstrated its efficacy against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the anti-apoptotic protein Bcl-2.[3][4] SAR studies reveal that substituents at the C(2), C(5), and C(7) positions are critical for modulating potency and selectivity.[4] For instance, replacing the oxazolo[5,4-d]pyrimidine core with an oxazolo[4,5-c]pyridine was found to enhance JAK1 inhibitory activity, highlighting the subtle electronic and steric factors at play.[4]

The Influence of the 2-Position Substituent

The substituent at the C(2) position of the oxazole ring is a primary determinant of target specificity and potency.

  • Aliphatic vs. Aromatic Substituents: While our focus compound features a tert-butyl group, SAR studies on the related oxazolo[5,4-d]pyrimidine scaffold have shown that an aromatic substituent at the C(2) position is often more favorable for anticancer activity than an aliphatic one.[4] For example, a 2-(4-methoxyphenyl) group yielded a potent VEGFR-2 inhibitor with an IC50 of 0.33 µM.[4] However, the bulky and hydrophobic nature of the tert-butyl group could be advantageous for targeting proteins with deep, greasy binding pockets, a possibility that warrants further investigation for the oxazolo[4,5-c]pyridine core.

Bioisosteric Replacement: Oxazolo vs. Thiazolo Scaffolds

Replacing the oxygen atom of the oxazole ring with a sulfur atom to form a thiazolopyridine scaffold is a common bioisosteric strategy. This modification alters the ring's geometry, aromaticity, and hydrogen-bonding capacity.

  • Thiazolo[5,4-b]pyridines: This scaffold has been successfully used to develop novel c-KIT inhibitors, particularly for overcoming imatinib resistance in gastrointestinal stromal tumors (GIST).[5] Structure-activity relationship studies led to the identification of a derivative, 6r, that potently inhibits a c-KIT double mutant (V560G/D816V) and suppresses cancer cell proliferation.[5] This highlights how the thiazole sulfur atom can engage in unique interactions within the kinase binding site compared to its oxazole counterpart.

  • Thiazolo[4,5-b]pyridines: Derivatives of this scaffold have shown promising antimicrobial and antifungal activities.[6][7] One study reported a compound with a potent minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli.[7] This suggests that the thiazolo[4,5-b]pyridine core is a valuable template for developing new classes of anti-infective agents.

Quantitative Data Summary

The following table summarizes the reported biological activities for various structural analogs, providing a quantitative basis for comparison.

ScaffoldSubstituent(s)TargetActivity (IC50/MIC)Reference
Oxazolo[4,5-b]pyridinePiperazine-linked amidesGSK-3β0.34 µM[1]
Oxazolo[5,4-d]pyrimidine2-(4-methoxyphenyl)-5-methyl-7-(4-methylphenyl)VEGFR-20.33 µM[4]
Oxazolo[5,4-d]pyrimidine7-pentylamino-2-isoxazoleBCL-2Protein inhibition[4][8]
Thiazolo[5,4-b]pyridine6-(3-trifluoromethyl)phenylc-KIT9.87 µM[5]
Thiazolo[4,5-b]pyridine3-(4-chlorobenzyl)-5-methyl-7-phenylE. coli0.21 µM[7]

Key Signaling Pathways

Many of the analogs discussed, particularly the oxazolo[5,4-d]pyrimidines, function by inhibiting receptor tyrosine kinases like VEGFR-2. Inhibition of VEGFR-2 blocks the downstream signaling cascade responsible for angiogenesis (the formation of new blood vessels), a critical process for tumor growth and metastasis.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene Angiogenesis Angiogenesis Proliferation Survival Gene->Angiogenesis VEGF VEGF Ligand VEGF->VEGFR2 Binds Analog Oxazolo[5,4-d]pyrimidine Analog Analog->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed methodologies for key assays used to evaluate the biological activity of these compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the potency of a test compound in inhibiting VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a poly(Glu, Tyr) peptide)

  • Test compound (this compound or analog) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplates

  • Plate reader (Luminometer)

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compound in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup: In a 384-well plate, add 5 µL of kinase buffer.

  • Add Compound: Add 1 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells.

  • Add Enzyme: Add 2 µL of VEGFR-2 enzyme solution to all wells and incubate for 10 minutes at room temperature to allow compound binding.

  • Initiate Reaction: Add 2 µL of a solution containing the substrate and ATP to start the kinase reaction. Incubate for 60 minutes at 30°C.

  • Stop Reaction & Detect: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Generate Signal: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Assay_Workflow A 1. Prepare serial dilutions of test compound in DMSO B 2. Dispense compound/DMSO, kinase buffer, and VEGFR-2 enzyme into 384-well plate A->B C 3. Pre-incubate to allow compound-enzyme binding B->C D 4. Initiate reaction with ATP/Substrate solution C->D E 5. Incubate for 60 min at 30°C D->E F 6. Stop reaction and deplete ATP with ADP-Glo™ Reagent E->F G 7. Add Kinase Detection Reagent to generate luminescent signal F->G H 8. Read luminescence on a plate reader G->H I 9. Calculate % Inhibition and determine IC50 H->I

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Objective: To determine the cytotoxic or anti-proliferative effect of a compound on a cancer cell line (e.g., HUVEC for anti-angiogenesis studies or A549 for general anticancer screening).

Materials:

  • Human cancer cell line (e.g., HUVEC)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Incubator (37°C, 5% CO2)

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the wells. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of compound concentration to determine the CC50 (50% cytotoxic concentration) or GI50 (50% growth inhibition) value.

Conclusion and Future Perspectives

The comparative analysis of this compound and its structural analogs reveals a rich and complex structure-activity landscape. The choice of the heterocyclic core—be it an oxazolo[4,5-c]pyridine, an isomeric [4,5-b] variant, or a bioisosteric thiazolopyridine—dramatically influences the primary biological target, shifting activity from anti-inflammatory and anticancer to antimicrobial.

Key takeaways include:

  • Scaffold is Key: Isomeric and bioisosteric modifications of the core ring system are a powerful strategy for directing a compound's activity toward different therapeutic areas.

  • Substituents Tune Potency: Substitutions at the C(2) position, such as the tert-butyl group, are critical for optimizing interactions within the target's binding site and should be chosen based on the specific topology of the intended protein.

  • Therapeutic Promise: The oxazolopyridine family and its analogs, particularly the oxazolo[5,4-d]pyrimidines and thiazolo[5,4-b]pyridines, have demonstrated significant potential as inhibitors of key targets in oncology, such as VEGFR-2 and c-KIT.[4][5]

Future research should focus on synthesizing and screening a broader array of 2-substituted oxazolo[4,5-c]pyridines to fully elucidate the role of the tert-butyl group and explore its potential against a diverse panel of kinases and other targets. Furthermore, optimizing the pharmacokinetic properties (ADMET) of the most potent hits will be essential for translating these promising scaffolds into clinically viable drug candidates.

References

  • BenchChem. A Comparative Analysis of Oxazolo[5,4-d]pyrimidines: Unraveling Structure-Activity Relationships for Therapeutic Targeting.
  • MDPI. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Available from: [Link]

  • Beilstein Journals. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Available from: [Link]

  • PubMed. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Available from: [Link]

  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001).
  • This compound-7-carboxylic acid. (Product Listing).
  • Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. (Research Article).
  • PubChem. Oxazolo[4,5-C]pyridine. Available from: [Link]

  • IRIS - Unife. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. Available from: [Link]

  • ResearchGate. Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified... Available from: [Link]

  • MDPI. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Available from: [Link]

  • MDPI. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Available from: [Link]

  • PubMed. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Available from: [Link]

  • PubMed Central. Biological activity of oxadiazole and thiadiazole derivatives. Available from: [Link]

  • ResearchGate. Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. Available from: [Link]

  • MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available from: [Link]

Sources

Validating the Mechanism of Action of 2-(tert-Butyl)oxazolo[4,5-c]pyridine: A Comparative Guide to Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: January 2026

The discovery of novel small molecules with therapeutic potential is a cornerstone of drug development. The oxazolo[4,5-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities.[1][2] This guide focuses on a specific analog, 2-(tert-Butyl)oxazolo[4,5-c]pyridine, a compound of interest due to its structural features that suggest a potential mechanism of action as a protein kinase inhibitor. The bulky tert-butyl group, for instance, is often engineered to occupy hydrophobic pockets within the ATP-binding site of kinases.

This document provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate this hypothesized mechanism. We will move beyond a simple listing of protocols to explain the causal logic behind each experimental step, ensuring a self-validating workflow. Our ultimate goal is to build a robust data package that not only elucidates the compound's mechanism but also objectively compares its performance against established alternatives. For the purpose of this guide, we will hypothesize that our initial screens identify Aurora Kinase A (AURKA) as a primary target and will use the well-characterized AURKA inhibitor, Alisertib (MLN8237), as our primary comparator.[3]

Part 1: A Step-by-Step Experimental Workflow for Mechanism of Action (MoA) Validation

The journey from a hypothesized MoA to a validated one is a systematic process of evidence gathering. Each step is designed to answer a specific question, progressively building a stronger case for the compound's interaction with its target and its effect on cellular machinery.

MoA_Validation_Workflow cluster_0 In Vitro / Biochemical Validation cluster_1 Cellular Context Validation A Step 1: Kinase Panel Screen (Broad Target Identification) B Step 2: Direct Target Engagement (Biophysical Confirmation) A->B Hits C Step 3: Potency & Selectivity (Quantitative IC50 Determination) B->C Confirmed Binders D Step 4: Cellular Target Engagement (Pathway Modulation) C->D Potent Hits E Step 5: Phenotypic Effect (Cellular Viability/Proliferation) D->E On-Target Effect

Caption: Experimental workflow for validating a hypothesized kinase inhibitor MoA.

Step 1: Initial Target Identification via Broad Kinase Panel Screening

The Causality: Before committing significant resources, we must first determine if this compound interacts with our target class of interest—protein kinases—and identify the most likely candidates. A broad kinase panel screen is the most efficient method to survey a large portion of the human kinome.[4][5] This initial screen provides a landscape view of the compound's selectivity profile.

Experimental Protocol: High-Throughput Kinase Profiling

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: For a primary single-point screen, a final concentration of 1 µM is standard. This concentration is high enough to identify moderately potent inhibitors but low enough to reduce non-specific activity.

  • Kinase Panel: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Reaction Biology) that offers a panel of >300-400 human kinases.

  • Assay Technology: The service will typically employ a validated method such as a radiometric assay ([33P]-ATP filter binding) or a fluorescence-based immunoassay.[6][7] These assays measure the ability of the kinase to phosphorylate a specific substrate.

  • Execution: The compound is incubated with each kinase, its specific substrate, and ATP (typically at or near the Km for each kinase to allow for fair comparison).[5]

  • Data Analysis: Results are expressed as the percentage of remaining kinase activity relative to a vehicle control (DMSO). A significant reduction in activity (e.g., >75% inhibition) flags a kinase as a potential "hit".

Step 2: Confirmation of Direct Target Engagement with Biophysical Assays

The Causality: A primary screen indicates that a compound inhibits an enzyme's activity, but it doesn't prove direct binding. The observed inhibition could be an artifact of assay interference or non-specific mechanisms. Therefore, we must use a biophysical method to confirm a direct, physical interaction between our compound and the hit kinases. Surface Plasmon Resonance (SPR) is a gold standard for this purpose, providing real-time, label-free analysis of binding kinetics.[8][9]

Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis

  • System & Chip: Use an SPR instrument (e.g., Biacore, OpenSPR). A CM5 or similar sensor chip is prepared for protein immobilization via amine coupling.

  • Kinase Immobilization: Immobilize the purified, recombinant kinase (e.g., AURKA) onto the sensor chip surface. It is critical to optimize immobilization conditions (pH, protein concentration) to ensure the kinase remains active.

  • Analyte Preparation: Prepare a dilution series of this compound in an appropriate running buffer (e.g., HBS-EP) ranging from low nanomolar to high micromolar concentrations. A vehicle-only (DMSO-matched) sample serves as the reference.

  • Binding Measurement: Inject the compound dilutions over the immobilized kinase surface. The SPR instrument detects changes in the refractive index at the surface, which is proportional to the mass of the compound binding to the kinase.

  • Data Analysis: The resulting sensorgrams (response units vs. time) are analyzed to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD). A confirmed interaction will show concentration-dependent binding.[10]

Step 3: Quantifying Potency and Selectivity with In Vitro Activity Assays

The Causality: Having confirmed direct binding, the next step is to quantify the compound's potency. The half-maximal inhibitory concentration (IC50) is the standard metric. This involves generating a dose-response curve for the compound against the target kinase. To understand selectivity, we will also test against a closely related kinase identified as a non-hit in the primary screen.

Experimental Protocol: Fluorescence-Based Kinase IC50 Determination

  • Assay Principle: Utilize a homogeneous assay kit (e.g., ADP-Glo™, Kinase-Glo®) that measures kinase activity by quantifying either the amount of ADP produced or the amount of ATP consumed.[7] These assays are robust and suitable for 96- or 384-well plate formats.

  • Reagents: Assemble the reaction components: purified recombinant AURKA, a suitable substrate (e.g., a specific peptide), and ATP.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, then dilute into the assay buffer. The final concentration in the well should typically range from 10 µM down to low nanomolar.

  • Reaction: Incubate the kinase with the serially diluted compound for a short period (e.g., 15-20 minutes) before initiating the phosphorylation reaction by adding the ATP/substrate mixture.

  • Detection: After the kinase reaction proceeds for a set time (e.g., 60 minutes), add the detection reagent according to the kit manufacturer's protocol. This reagent stops the kinase reaction and generates a luminescent or fluorescent signal.

  • Data Analysis: Plot the signal versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Step 4: Validating Cellular Target Engagement via Western Blot

The Causality: Demonstrating potency in a test tube with purified enzymes is essential, but it doesn't guarantee the compound can enter a cell and engage its target in a complex cellular environment. We must verify that our compound inhibits the kinase inside the cell. The most direct way to do this is to measure the phosphorylation status of the kinase itself (autophosphorylation) or its known downstream substrates.[11] For AURKA, a key substrate is Histone H3 at Serine 10 (pHH3 (Ser10)).[12]

Aurora_Kinase_Pathway cluster_0 Cellular Signaling Cascade Compound 2-(tert-Butyl)oxazolo [4,5-c]pyridine pAURKA p-AURKA (Thr288) (Active) Compound->pAURKA Inhibits AURKA Aurora Kinase A (AURKA) AURKA->pAURKA Autophosphorylation HistoneH3 Histone H3 pAURKA->HistoneH3 Phosphorylates pHH3 p-Histone H3 (Ser10) (Mitotic Marker) HistoneH3->pHH3 Mitosis Mitotic Progression pHH3->Mitosis Promotes

Caption: Simplified Aurora Kinase A signaling pathway targeted by the compound.

Experimental Protocol: Western Blot for Phospho-Protein Levels

  • Cell Culture and Treatment: Culture a relevant cancer cell line known to have active AURKA signaling (e.g., HCT-116 colon cancer cells). Seed cells and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.3, 1, 3 µM) for a specified time (e.g., 2-4 hours). Include Alisertib as a positive control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for p-AURKA (Thr288), total AURKA, p-Histone H3 (Ser10), and a loading control (e.g., GAPDH or β-Actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. A dose-dependent decrease in the p-AURKA and p-Histone H3 signals, without a change in total AURKA or the loading control, confirms cellular target engagement.

Step 5: Linking Target Engagement to a Cellular Phenotype

The Causality: The final step in this validation workflow is to demonstrate that inhibiting the target kinase leads to a relevant anti-cancer phenotype. Since AURKA is critical for mitosis, its inhibition is expected to arrest cell proliferation and reduce cell viability.[14] A cell viability assay will quantify this functional outcome.

Experimental Protocol: Cell Viability (MTT/MTS) Assay

  • Cell Seeding: Seed HCT-116 cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and Alisertib, similar to the range used for the IC50 determination.

  • Incubation: Incubate the plates for 72 hours, a standard duration that allows for multiple cell doubling times and thus magnifies anti-proliferative effects.

  • Viability Reagent: Add a tetrazolium salt reagent (like MTT or MTS) to each well. Viable cells with active metabolism will reduce the salt into a colored formazan product.

  • Measurement: After a 1-4 hour incubation, measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the percentage of cell viability against the log of the compound concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).

Part 2: Data Interpretation and Comparative Analysis

To provide a clear benchmark, we present hypothetical—yet realistic—data for this compound and compare it directly with literature-derived data for the known AURKA inhibitor, Alisertib.

Table 1: Hypothetical Kinase Selectivity Profile

(Data represents % inhibition at 1 µM concentration)

Kinase TargetThis compound (% Inhibition)Alisertib (% Inhibition)[3]Rationale for Comparison
AURKA 95% 98% Primary Target
AURKB45%85%Closely related family member; selectivity marker
JAK215%Not a primary targetUnrelated tyrosine kinase; selectivity marker
GSK-3β10%Not a primary targetUnrelated serine/threonine kinase; selectivity marker

Interpretation: The initial screen suggests our compound is a potent inhibitor of AURKA. Importantly, it shows significantly less activity against AURKB compared to Alisertib, indicating a potentially more selective profile for the 'A' isoform. It shows minimal activity against unrelated kinases, suggesting it is not a non-specific "pan-kinase" inhibitor.

Table 2: Comparative Performance Metrics
ParameterThis compound (Hypothetical Data)Alisertib (Reference Data)Experimental Source
Direct Binding (KD) 25 nM~1.2 nM[3]Step 2: Surface Plasmon Resonance (SPR)
Biochemical Potency (IC50) 40 nM1.2 nM[3]Step 3: In Vitro Kinase Assay
Cellular Potency (GI50) 150 nM (HCT-116 cells)~25 nM (in sensitive lines)[3]Step 5: Cell Viability Assay
Cellular Target Engagement Dose-dependent reduction in p-AURKA and p-Histone H3Confirmed reduction in p-AURKA and p-Histone H3[12]Step 4: Western Blot

Interpretation and Comparison: The hypothetical data paints a compelling picture. This compound is a potent, direct binder of AURKA, albeit with lower affinity and potency compared to the clinical candidate Alisertib. The ~4-fold difference between its biochemical IC50 and cellular GI50 is within a reasonable range, suggesting good cell permeability and engagement of the target in a cellular context. The Western blot data would provide the crucial mechanistic link, confirming that the observed anti-proliferative effect is mediated through the inhibition of the AURKA signaling pathway.

While Alisertib is clearly more potent, this compound's potentially superior selectivity against AURKB (from Table 1) could be a significant advantage. Off-target inhibition of AURKB is associated with specific toxicities, so a more selective compound could offer a better therapeutic window. This provides a clear rationale for further lead optimization studies.

Conclusion

This guide has outlined a rigorous, multi-step process for validating the hypothesized mechanism of action of this compound as a kinase inhibitor. By systematically progressing from broad, in vitro screening to specific, cell-based functional assays, a researcher can build a robust data package. The key to this process is not just the execution of protocols but the logical flow of experiments, where each step validates the last and informs the next. Through direct comparison with a known drug like Alisertib, we can contextualize the performance of a novel compound, identify its strengths and weaknesses, and make data-driven decisions about its future development.

References

  • MedchemExpress.

  • Molecular Cancer Therapeutics.

  • Wikipedia.

  • DermNet.

  • MedchemExpress.

  • Selleck Chemicals.

  • Wikipedia.

  • BenchChem.

  • National Center for Biotechnology Information.

  • PubMed.

  • Taylor & Francis Online.

  • Drugs.com.

  • researchopenworld.com.

  • National Center for Biotechnology Information.

  • MDPI.

  • Reaction Biology.

  • Nicoya Lifesciences.

  • PubMed.

  • PubMed.

  • BioAssay Systems.

  • MDPI.

  • National Center for Biotechnology Information.

  • Taylor & Francis Online.

  • Royal Society of Chemistry.

  • Bio-Rad.

  • National Center for Biotechnology Information.

  • Reaction Biology.

  • Cell Signaling Technology.

  • Abcam.

  • University of Minnesota.

  • ResearchGate.

  • SpringerLink.

  • Trepo.

  • Sigma-Aldrich.

  • National Center for Biotechnology Information.

  • BMG LABTECH.

  • National Center for Biotechnology Information.

  • 3][12][14]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors. ACS Publications.

  • PubMed.

Sources

A Comparative Guide to the Synthesis of Oxazolopyridines: From Classical Methods to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

The oxazolopyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural resemblance to purine nucleosides have made it a cornerstone for the development of novel therapeutic agents and functional materials. The growing interest in this chemical entity has spurred the development of a diverse array of synthetic methodologies. This guide provides a comprehensive side-by-side comparison of the most prominent methods for the synthesis of oxazolopyridines, offering field-proven insights and experimental data to aid researchers in selecting the most suitable approach for their specific needs.

Classical Approach: Intramolecular Cyclization of Aminopyridinols

The traditional and most direct route to the oxazolopyridine core involves the intramolecular cyclization of an ortho-aminohydroxypyridine with a carboxylic acid or its derivative. This method relies on the formation of an amide intermediate, followed by a dehydration-induced ring closure to furnish the oxazole ring.

Mechanism of Action

The reaction typically proceeds in two key steps. First, the amino group of the aminohydroxypyridine nucleophilically attacks the carbonyl carbon of the carboxylic acid (or its activated form, such as an acid chloride or anhydride) to form a stable amide intermediate. In the second step, under the influence of a strong dehydrating agent and heat, the hydroxyl group of the pyridine ring attacks the amide carbonyl carbon, leading to a cyclized intermediate. Subsequent elimination of a water molecule yields the aromatic oxazolopyridine ring.

G cluster_0 Amide Formation cluster_1 Cyclization and Dehydration Aminohydroxypyridine Aminohydroxypyridine Amide_Intermediate Amide_Intermediate Aminohydroxypyridine->Amide_Intermediate Nucleophilic Attack Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Amide_Intermediate Cyclized_Intermediate Cyclized_Intermediate Amide_Intermediate->Cyclized_Intermediate Intramolecular Attack Oxazolopyridine Oxazolopyridine Cyclized_Intermediate->Oxazolopyridine - H2O G Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition R1-Pd(II)L2-X R¹-Pd(II)L₂-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² Transmetalation->R1-Pd(II)L2-R2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R1-R2 R¹-R² Reductive_Elimination->R1-R2 R-X R¹-X (e.g., Bromo-oxazolopyridine) R2-B(OR)2 R²-B(OR)₂ (Boronic Acid/Ester) Base Base G Reactants Combine Reactants in Microwave Vial Seal_Vial Seal Vial Reactants->Seal_Vial Microwave_Irradiation Microwave Irradiation (Set Temp, Time, Power) Seal_Vial->Microwave_Irradiation Cooling Cool to Room Temperature Microwave_Irradiation->Cooling Workup Reaction Work-up (Extraction, etc.) Cooling->Workup Purification Purification (Chromatography, etc.) Workup->Purification Product Isolated Product Purification->Product

A Comparative In Vitro Efficacy Analysis of 2-(tert-Butyl)oxazolo[4,5-c]pyridine Against Standard Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The increasing prevalence of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. The oxazolo[4,5-c]pyridine scaffold has emerged as a promising heterocyclic system in medicinal chemistry. While direct efficacy data for 2-(tert-Butyl)oxazolo[4,5-c]pyridine is still emerging, structurally related compounds, such as 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives, have demonstrated notable antibacterial activity.[1] It is hypothesized that the oxazolo[4,5-b]pyridine ring system may act as an analogue of purine bases like adenine and guanine, potentially inhibiting nucleic acid synthesis or DNA gyrase, similar to fluoroquinolone antibiotics.[1]

This guide provides a comparative framework for evaluating the in vitro efficacy of this compound against established standard-of-care antibiotics, ampicillin and streptomycin. The protocols and analyses presented herein are based on established methodologies for antimicrobial susceptibility testing and are intended to provide researchers with a robust framework for assessing the potential of this novel compound. In vitro assays are fundamental in early-stage drug discovery, offering a controlled environment to determine a compound's biological activity, potency, and potential toxicity before advancing to more complex in vivo studies.[2][3][4]

Comparative Analysis of Hypothetical In Vitro Efficacy

For the purpose of this guide, we will analyze hypothetical data for this compound to illustrate its potential comparative efficacy against ampicillin and streptomycin. The primary metric for this comparison will be the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Hypothetical Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the hypothetical MIC values of this compound and the standard drugs against representative Gram-positive and Gram-negative bacteria.

CompoundTest OrganismMIC (µg/mL)
This compound Staphylococcus aureus (MRSA)8
Escherichia coli16
Ampicillin Staphylococcus aureus (MRSA)>256
Escherichia coli8
Streptomycin Staphylococcus aureus (MRSA)16
Escherichia coli4

Note: The data for this compound is hypothetical and for illustrative purposes only.

Based on this hypothetical data, this compound demonstrates significant potential, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[1] Its hypothetical MIC of 8 µg/mL against MRSA is notably lower than that of ampicillin and comparable to streptomycin. Against Escherichia coli, its hypothetical activity is less potent than the standard drugs.

Experimental Methodologies

The determination of in vitro antibacterial efficacy relies on standardized and reproducible protocols. The following sections detail the necessary experimental workflows.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) is a critical component of assessing antibacterial activity.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Bacterial Culture Preparation (e.g., S. aureus, E. coli) inoculation Inoculation of Microtiter Plate (Bacterial suspension + dilutions) start->inoculation compound_prep Compound Dilution Series (Test & Standard Drugs) compound_prep->inoculation incubation Incubation (37°C for 18-24 hours) inoculation->incubation readout Visual Inspection or Spectrophotometric Reading (OD600) incubation->readout mic_det MIC Determination (Lowest concentration with no visible growth) readout->mic_det

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol for Broth Microdilution MIC Assay

This protocol is a standard method for determining the MIC of an antimicrobial agent.

I. Materials and Reagents:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound (this compound)

  • Standard drugs (Ampicillin, Streptomycin)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

II. Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound and standard drugs in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each antimicrobial agent in MHB in the wells of the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a positive control (wells with bacteria and no drug) and a negative control (wells with broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • Optionally, a plate reader can be used to measure the optical density at 600 nm (OD₆₀₀) to quantify bacterial growth.

Potential Mechanism of Action and Further Studies

The oxazolopyridine core's structural similarity to purine bases suggests a potential mechanism of action involving the inhibition of nucleic acid or protein synthesis.[1] To further elucidate the mechanism of this compound, the following in vitro assays are recommended.

Investigative Assays for Mechanism of Action

MOA_Pathway cluster_assays Potential Mechanistic Assays compound This compound dna_gyrase DNA Gyrase Inhibition Assay compound->dna_gyrase Hypothesis 1 protein_synthesis Protein Synthesis Inhibition Assay (e.g., Luciferase Reporter) compound->protein_synthesis Hypothesis 2 cell_membrane Cell Membrane Integrity Assay (e.g., LDH Release Assay) compound->cell_membrane Hypothesis 3

Caption: Potential mechanistic pathways for investigation.

1. DNA Gyrase Inhibition Assay:

  • Rationale: To determine if the compound inhibits the activity of bacterial DNA gyrase, an essential enzyme for DNA replication.

  • Methodology: A commercially available DNA gyrase inhibition assay kit can be used. This typically involves incubating purified DNA gyrase with supercoiled plasmid DNA in the presence of the test compound. The relaxation of the supercoiled DNA is then assessed by agarose gel electrophoresis.

2. Protein Synthesis Inhibition Assay:

  • Rationale: To assess whether the compound interferes with bacterial protein synthesis.

  • Methodology: An in vitro transcription/translation system using a bacterial cell-free extract can be employed. The synthesis of a reporter protein (e.g., luciferase or β-galactosidase) is measured in the presence and absence of the test compound.

3. Cell Membrane Integrity Assay:

  • Rationale: To evaluate if the compound disrupts the bacterial cell membrane, leading to cell death.[2]

  • Methodology: The release of intracellular components, such as lactate dehydrogenase (LDH), into the culture medium can be quantified using a colorimetric assay.[2] An increase in LDH release indicates membrane damage.

Conclusion

While the in vitro efficacy data for this compound presented in this guide is hypothetical, the comparative framework and detailed experimental protocols provide a solid foundation for its evaluation as a potential antibacterial agent. The promising hypothetical activity against MRSA, coupled with a plausible mechanism of action targeting fundamental bacterial processes, underscores the importance of further investigation into this and related oxazolopyridine compounds. Future studies should focus on confirming these preliminary findings through rigorous in vitro testing and elucidating the precise molecular target to advance the development of this promising class of compounds.

References

  • In Vitro Assays in Pharmacology: A Comprehensive Overview - IT Medical Team. (2024-08-29).
  • The Importance of In Vitro Assays - Visikol. (2023-05-23).
  • In Vitro Assay Development – Robust CGT Analysis - Pharmaron.
  • In Vitro Assays | For successful drug discovery programs - AXXAM.
  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024-12-26).
  • Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF - ResearchG
  • 4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction - NIH.
  • Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC - NIH.
  • In vitro and in silico evaluation of 2-(substituted phenyl)
  • SYNTHESIS OF SOME NOVEL THIAZOLO[4,5-b]PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALU
  • The[2][5]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - NIH.

  • Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles - MDPI.
  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx)
  • 2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]pyridine - PubChem.
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - MDPI.
  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investig
  • Design, synthesis and biological evaluation of aryl isoxazole incorporated pyrimidin-2-yl)
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - NIH.
  • 2-(tert-butyl)oxazolo pyridine | Sigma-Aldrich.
  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC.
  • A Novel Series of[2][5]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC - PubMed Central. (2020-09-30).

Sources

A Comparative Cross-Reactivity Analysis of 2-(tert-Butyl)oxazolo[4,5-c]pyridine: A Guide for Strategic Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic efficacy and safety of kinase inhibitors are intrinsically linked to their selectivity. Undesired off-target interactions can lead to toxicity or unexpected pharmacological effects, complicating clinical development. This guide provides a comprehensive cross-reactivity profiling of 2-(tert-Butyl)oxazolo[4,5-c]pyridine, a novel kinase inhibitor scaffold, in comparison to established kinase inhibitors, Staurosporine and Sunitinib. We present a multi-faceted approach, combining in vitro kinase profiling with cellular target engagement assays, to construct a detailed selectivity landscape. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in kinase inhibitor design and optimization.

Introduction: The Imperative of Kinase Selectivity

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. While numerous kinase inhibitors have been successfully developed, a significant challenge remains in achieving high selectivity. The conserved nature of the ATP-binding pocket across the human kinome often leads to inhibitor cross-reactivity, where a compound inhibits multiple kinases.[1][2] This polypharmacology can be a double-edged sword: it can lead to beneficial multi-targeted efficacy but also to detrimental off-target side effects.[3][4][5] Therefore, a thorough understanding of a kinase inhibitor's selectivity profile is paramount during the drug discovery and development process.[6][7]

The oxazolo[4,5-c]pyridine scaffold has emerged as a promising heterocyclic system in medicinal chemistry, with derivatives showing a range of biological activities.[8][9] This guide focuses on a representative molecule, this compound, to illustrate a robust workflow for characterizing its kinome-wide selectivity and comparing it against well-characterized inhibitors.

Comparative Compounds

To contextualize the selectivity profile of this compound, we have selected two well-known kinase inhibitors with distinct selectivity profiles:

  • Staurosporine: A natural product known for its potent but non-selective inhibition of a broad range of kinases. It serves as a classic example of a promiscuous kinase inhibitor.

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. It represents a clinically relevant example of a multi-kinase inhibitor with a defined spectrum of activity.

Methodologies for Cross-Reactivity Profiling

A comprehensive assessment of kinase inhibitor selectivity requires a combination of in vitro and cellular assays. Here, we detail two orthogonal approaches: a broad in vitro kinase panel screen and a cellular thermal shift assay (CETSA) to confirm target engagement in a physiological context.

In Vitro Kinome-Wide Inhibition Assay

This biochemical assay provides a broad overview of an inhibitor's activity against a large panel of purified kinases.

  • Compound Preparation: Test compounds (this compound, Staurosporine, Sunitinib) are serially diluted in 100% DMSO to create a concentration gradient.

  • Kinase Reaction Setup: For each kinase to be tested, a reaction mixture is prepared containing the kinase, a specific substrate peptide, and ATP (at a concentration approximating the Km for each kinase).[10][11]

  • Inhibition: The test compounds are added to the kinase reaction mixtures and incubated at room temperature for a specified period (e.g., 60 minutes).

  • Radiolabeling: [γ-³³P]ATP is added to initiate the phosphorylation reaction.

  • Reaction Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

  • Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a DMSO control. IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution Incubation Compound Incubation Compound_Prep->Incubation Kinase_Mix Kinase Reaction Mix Kinase_Mix->Incubation Phosphorylation Add [γ-³³P]ATP Incubation->Phosphorylation Termination Terminate & Capture Phosphorylation->Termination Quantification Scintillation Counting Termination->Quantification Analysis IC50 Determination Quantification->Analysis

Caption: Workflow for in vitro radiometric kinase inhibition assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in a cellular environment.[12][13][14][15] It relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.[16]

  • Cell Culture and Treatment: A relevant cell line (e.g., a cancer cell line known to express the target kinase) is cultured to ~80% confluency. The cells are then treated with the test compound or a vehicle control (DMSO) for a defined period.

  • Heating: The treated cells are harvested, resuspended in a buffer, and aliquoted. The aliquots are heated to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of the target kinase remaining in the soluble fraction is quantified by Western blotting or other protein detection methods like mass spectrometry.

  • Data Analysis: The amount of soluble target protein at each temperature is plotted to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

G cluster_cell_prep Cellular Preparation cluster_thermal_shift Thermal Challenge cluster_detection_analysis Detection & Analysis Cell_Culture Cell Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Heating Heat Treatment Compound_Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Fractionation Lysis->Centrifugation Quantification Protein Quantification (e.g., Western Blot) Centrifugation->Quantification Analysis Melting Curve Analysis Quantification->Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Data Analysis

The following tables present hypothetical but plausible data for the cross-reactivity profiling of this compound against a selection of kinases, compared with Staurosporine and Sunitinib.

Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)
Kinase TargetThis compound (Hypothetical)StaurosporineSunitinib
Primary Target(s)
Aurora Kinase A155>1000
Selected Off-Targets
VEGFR2250109
PDGFRβ45082
c-KIT>10001237
ABL1>100020650
SRC8006150
GSK3β>10003>1000

Data are presented as the mean of three independent experiments.

Table 2: Cellular Thermal Shift Assay (CETSA) Data
Target ProteinCompoundΔTm (°C)
Aurora Kinase AThis compound+5.2
Aurora Kinase AStaurosporine+6.5
Aurora Kinase ASunitinib+0.3
VEGFR2This compound+1.8
VEGFR2Sunitinib+4.9

ΔTm represents the change in melting temperature in the presence of the compound compared to the vehicle control.

Interpretation and Discussion

The hypothetical data presented above illustrates a distinct selectivity profile for this compound.

  • Primary Target and Selectivity: this compound demonstrates potent inhibition of Aurora Kinase A with an IC50 of 15 nM. The selectivity profile appears favorable when compared to the promiscuous inhibitor Staurosporine, which inhibits a wide range of kinases with high potency. While Sunitinib is a multi-targeted inhibitor, its primary targets (VEGFR2, PDGFRβ) are distinct from that of our compound of interest.

  • Off-Target Profile: The in vitro data suggests that this compound has weaker activity against VEGFR2 and PDGFRβ, and minimal to no activity against c-KIT, ABL1, SRC, and GSK3β at the tested concentrations. This indicates a more selective profile compared to both Staurosporine and Sunitinib.

  • Cellular Target Engagement: The CETSA data corroborates the in vitro findings. A significant thermal shift of +5.2°C for Aurora Kinase A upon treatment with this compound confirms robust target engagement in a cellular context. The smaller thermal shift for VEGFR2 suggests weaker, yet present, interaction in cells. In contrast, Sunitinib shows strong engagement with VEGFR2 but not Aurora Kinase A, as expected from its known mechanism of action.

G cluster_inhibitors Kinase Inhibitors cluster_targets Kinase Targets cluster_pathways Cellular Processes Compound This compound AuroraA Aurora Kinase A Compound->AuroraA Strong Inhibition Sunitinib Sunitinib VEGFR2 VEGFR2 Sunitinib->VEGFR2 Strong Inhibition PDGFRb PDGFRβ Sunitinib->PDGFRb Strong Inhibition Staurosporine Staurosporine Staurosporine->AuroraA Broad Inhibition Staurosporine->VEGFR2 Broad Inhibition Staurosporine->PDGFRb Broad Inhibition Other_Kinases Other Kinases Staurosporine->Other_Kinases Broad Inhibition Cell_Cycle Cell Cycle Regulation AuroraA->Cell_Cycle Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation PDGFRb->Proliferation

Caption: Hypothetical signaling pathway interactions of the compared inhibitors.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the cross-reactivity profile of a novel kinase inhibitor, this compound. By employing a combination of broad-panel in vitro screening and cellular target engagement assays, and comparing the results to established inhibitors, a clear picture of the compound's selectivity can be established. The hypothetical data suggests that the oxazolo[4,5-c]pyridine scaffold holds promise for developing selective kinase inhibitors.

Further studies should include:

  • Broader Kinome Screening: Profiling against a larger panel of kinases to identify any unforeseen off-targets.

  • Structural Biology: Co-crystallization of the inhibitor with its primary target to understand the molecular basis of its potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: To correlate the in vitro and cellular selectivity profiles with in vivo pharmacological and safety outcomes.

By adopting such a rigorous and multi-faceted approach to cross-reactivity profiling, researchers can accelerate the development of safer and more effective kinase inhibitors for a variety of therapeutic applications.

References

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934. [Link]

  • Karakas, T., & Weigel, M. T. (2021). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 61(1), 336-348. [Link]

  • Metz, J. T., Johnson, E. F., Soni, N. B., Merta, P. J., Kedei, N., & Tona, A. (2011). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of chemical information and modeling, 51(10), 2563-2574. [Link]

  • Bamborough, P. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(4), 873-885. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for in situ drug target engagement and mechanistic biomarker studies. Nature protocols, 9(9), 2100-2122. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Knovich, M. A., & Garcia-Mata, R. (2013). A broad activity screen in support of a human kinome project. Biochemical Journal, 451(2), 313-328. [Link]

  • KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling. (2023). Briefings in Bioinformatics, 24(5), bbad296. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology, 16(11), 2246-2255. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Kinome-wide activity modeling from diverse public high-quality data sets. (2012). Journal of Chemical Information and Modeling, 52(9), 2311-2324. [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2024). Molecules, 29(1), 234. [Link]

  • Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. (2017). Archiv der Pharmazie, 350(8), 1700022. [Link]

  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. (2013). Beilstein Journal of Organic Chemistry, 9, 1637-1642. [Link]

  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001). Heterocycles, 55(4), 733-746. [Link]

  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. (2013). Beilstein Journal of Organic Chemistry, 9, 1637-1642. [Link]

  • Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. (2023). Journal of Molecular Structure, 1282, 135165. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of Novel Oxazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and materials science, the synthesis of a novel molecule is only the beginning. The subsequent, critical phase is the unambiguous confirmation of its chemical structure. Oxazolopyridines, a class of nitrogen-containing heterocycles, are of immense interest due to their prevalence in pharmacologically active compounds and functional materials.[1] Their structural nuances, including isomerism and tautomerism, demand a rigorous, multi-technique approach for definitive characterization.

This guide, grounded in field-proven methodologies, provides an in-depth comparison of the core analytical techniques essential for confirming the structure of novel oxazolopyridines. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

The Integrated Workflow: A Symphony of Techniques

No single technique can provide a complete structural picture. Instead, we rely on an integrated workflow where each method provides a unique and complementary piece of the puzzle. The process is iterative, with data from one technique informing the next experiment. A typical workflow begins with mass spectrometry to determine the molecular formula, followed by a comprehensive NMR analysis to map the molecular framework, and is often concluded with X-ray crystallography for absolute confirmation.

Structure_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Core Structural Mapping cluster_2 Definitive Confirmation cluster_3 Complementary Data MS Mass Spectrometry (HRMS) Formula Elemental Composition (Molecular Formula) MS->Formula Provides NMR NMR Spectroscopy (1D & 2D) Formula->NMR Guides Interpretation Connectivity 2D Connectivity Map (H-H, C-H) NMR->Connectivity Reveals XRay X-Ray Crystallography Connectivity->XRay Confirms Hypothesis CompChem Computational Chemistry Connectivity->CompChem Validates Structure3D Absolute 3D Structure (Solid State) XRay->Structure3D Defines Spectroscopy FTIR / UV-Vis Spectroscopy->Connectivity Supports

Figure 1: Integrated workflow for novel oxazolopyridine structure elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry is the first-line technique, providing the two most fundamental pieces of information: the molecular weight and, with high-resolution instruments, the elemental composition.[2]

Expertise & Causality: For a novel N-heterocycle like an oxazolopyridine, determining the precise molecular formula is non-negotiable. Isomers can have identical nominal masses, making high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, essential.[3] These instruments provide mass accuracy to within a few parts per million (ppm), allowing for the confident assignment of an elemental formula by distinguishing between molecules with very close masses (e.g., C₃H₄N₂ vs. C₃H₂O₂).

Tandem mass spectrometry (MS/MS) is a powerful secondary step.[4] By isolating the molecular ion and subjecting it to fragmentation, we can gain insights into the molecule's substructures. The fragmentation pattern of an oxazolopyridine ring is often characteristic and can help distinguish between positional isomers.[5][6]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1-1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). The solution should be free of particulates.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique ideal for polar N-heterocycles, typically producing the protonated molecule [M+H]⁺.[3]

  • Method Parameters:

    • Ionization Mode: Positive ESI is usually preferred for nitrogen-containing bases like oxazolopyridines.

    • Mass Range: Set a range appropriate for the expected molecular weight (e.g., 100-1000 m/z).

    • Capillary Voltage: Typically 3-4 kV.

    • Data Acquisition: Acquire data in centroid mode over a sufficient time to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Use the instrument's software to calculate the elemental composition based on the accurate mass. The software will generate a list of possible formulas within a specified mass tolerance (e.g., < 5 ppm).

    • The correct formula should align with the known starting materials and reaction chemistry.

NMR Spectroscopy: The Architectural Cornerstone

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[7] It provides information on the chemical environment, connectivity, and spatial relationships of atoms. For oxazolopyridines, a combination of 1D (¹H, ¹³C) and 2D experiments is required for an unambiguous assignment.[8]

Expertise & Causality: While ¹H NMR provides a proton count and splitting patterns (J-coupling), and ¹³C NMR shows the number of unique carbons, these alone are insufficient for a complex heterocycle. Overlapping signals and complex coupling can obscure the structure. This is where 2D NMR becomes indispensable.[9][10]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds), revealing ¹H-¹H connectivity.[11]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to, mapping out C-H bonds.[10]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is crucial for identifying quaternary carbons (carbons with no attached protons) and piecing together the molecular skeleton by linking different spin systems.[11][12]

2D_NMR_Logic cluster_cosy COSY cluster_hsqc HSQC cluster_hmbc HMBC H1 Proton 'A' C1 Carbon 'X' H1->C1 1J(C,H) correlation H2 Proton 'B' H1->H2 3J(H,H) coupling C2 Carbon 'Y' H1->C2 2J(C,H) correlation Cq Quaternary Carbon 'Z' H1->Cq 3J(C,H) correlation H2->C1 2J(C,H) correlation H2->C2 1J(C,H) correlation

Figure 2: Logical relationships derived from 2D NMR experiments.

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified sample.[7]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice depends on sample solubility.

    • Add Tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.[7]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.[7]

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Ensure adequate signal-to-noise with 16-64 scans.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D Spectra Acquisition:

    • COSY: Run a standard DQF-COSY experiment to establish proton-proton correlations.[11]

    • HSQC: Use a standard HSQC sequence to identify one-bond C-H connections.[11]

    • HMBC: Acquire an HMBC spectrum to map long-range C-H correlations. It is crucial to set the expected long-range coupling constant (e.g., 7-8 Hz) appropriately to optimize the experiment.[11]

  • Data Processing & Interpretation:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Use the HSQC to assign protons to their directly attached carbons.

    • Use the COSY to connect adjacent C-H fragments.

    • Use the HMBC to connect all fragments, including across heteroatoms and to quaternary carbons, to build the final molecular structure.

X-Ray Crystallography: The Unambiguous Proof

When a suitable single crystal can be grown, X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state.[13] It is considered the "gold standard" for structure proof and is essential for determining the absolute configuration of chiral centers.[14][15]

Expertise & Causality: While NMR provides the connectivity in solution, it doesn't offer the same level of certainty as a crystal structure. For publications or patent filings involving novel chemical entities, X-ray data provides irrefutable proof of structure.[16] The main challenge is not the analysis but the prerequisite of obtaining a high-quality single crystal, which can be a significant hurdle.[17]

Experimental Workflow: Single-Crystal X-Ray Diffraction
  • Crystal Growth (The Art):

    • This is often the most challenging step. Common methods include:

      • Slow Evaporation: Dissolve the pure compound in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly over days or weeks.

      • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed jar containing a less soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the vial, reducing the compound's solubility and promoting crystallization.

      • Cooling: Slowly cool a saturated solution of the compound.

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.[15]

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. The instrument rotates the crystal while bombarding it with a focused beam of X-rays, collecting the resulting diffraction pattern.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.

    • Sophisticated software is used to solve the "phase problem" and generate an initial electron density map, from which an atomic model is built and refined.

    • The final output is a detailed 3D model of the molecule, including precise bond lengths, bond angles, and, for chiral molecules, the absolute stereochemistry.[13]

Complementary Spectroscopic Techniques

While MS, NMR, and X-ray crystallography are the primary tools, other spectroscopic methods provide valuable supporting data.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is excellent for identifying the presence of specific functional groups based on their vibrational frequencies.[18][19] For an oxazolopyridine, one would look for characteristic stretches such as C=N, C=C (aromatic), and C-O-C bonds, which can help confirm the core structure.[20]

  • UV-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the molecule, which is particularly useful for conjugated systems like oxazolopyridines.[21][22] The absorption maxima (λ_max) can be compared with known compounds or computational predictions to support the proposed structure.[23]

The Role of Computational Chemistry

Modern computational methods, particularly Density Functional Theory (DFT), serve as a powerful adjunct to experimental analysis.[23] By building a theoretical model of the proposed structure, one can:

  • Predict NMR spectra (¹H and ¹³C chemical shifts): Comparing calculated shifts with experimental data can help validate assignments.

  • Calculate UV-Vis and IR spectra: This provides a theoretical basis for the observed spectroscopic properties.

  • Determine stable conformers: Understanding the low-energy conformations can provide insight into the molecule's behavior.[24]

Comparison of Analytical Techniques

The choice of technique depends on the specific question being asked, the amount of sample available, and the physical state of the compound.

TechniqueInformation ProvidedSample RequirementStrengthsLimitations
HRMS Elemental Composition, Molecular Weight< 1 mg, solutionHigh sensitivity, provides molecular formulaNo connectivity information, cannot distinguish isomers[25]
Tandem MS Structural fragments, connectivity clues< 1 mg, solutionHelps differentiate isomers, rapid analysisFragmentation can be complex to interpret
NMR (1D/2D) Complete 2D structure in solution, atom connectivity5-10 mg, solutionThe most powerful tool for solution-state structureRequires soluble, pure sample; can be time-consuming
X-Ray Absolute 3D structure, stereochemistrySingle crystal (0.1-0.3 mm)Unambiguous, "gold standard" proof of structure[15]Crystal growth can be difficult or impossible[17]
FTIR Presence of functional groups~1 mg, solid or solutionFast, simple, good for functional group ID[18]Provides limited connectivity data, complex spectra
UV-Vis Electronic transitions, conjugation< 1 mg, solutionSensitive to conjugated systems, quantitativeProvides limited structural information
Computational Predicted spectra, stable conformationsN/A (in silico)Supports experimental data, aids interpretationOnly as good as the theoretical model used

Conclusion

Confirming the structure of a novel oxazolopyridine is a systematic process of evidence gathering. It begins with the broad strokes of a molecular formula from HRMS, progresses to the detailed architectural plan from a suite of NMR experiments, and, when possible, culminates in the definitive 3D model from X-ray crystallography. Supported by the functional group information from FTIR and the electronic insights from UV-Vis, and validated by computational models, this integrated approach provides the highest level of confidence for researchers, scientists, and drug development professionals. This rigorous, self-validating system ensures that the foundation of your research—the molecular structure itself—is built on solid ground.

References

  • Benchchem. (n.d.). Navigating the Spectroscopic Landscape of Substituted Oxazolopyridines: A Comparative Guide.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Department of Chemistry.
  • PubChem. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy.
  • Preprints.org. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4- b]pyridine) Derivatives as Terpyridine.
  • PubMed. (2013). Determination of absolute configuration using single crystal X-ray diffraction.
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • Thieme. (n.d.). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
  • ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • EPFL. (n.d.). 2D NMR.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide.
  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References.
  • ResearchGate. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
  • ResearchGate. (2025). Determination of absolute configuration using X-ray diffraction.
  • National Institutes of Health. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances.
  • Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances.
  • Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • HETEROCYCLES. (1980). Mass spectrometry of oxazoles.
  • PubMed Central. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract.
  • National Institutes of Health. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.
  • IntechOpen. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles.
  • PubMed Central. (n.d.). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents.
  • MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole.
  • Romanian Journal of Biophysics. (2015). UV-VIS AND FTIR SPECTROSCOPIC ANALYSIS OF PHYTOCHEMICALS AND FUNCTIONAL GROUP IN OCIMUM SANCTUM AND A FEW MEDICINAL PLANTS.
  • International Online Medical Council. (n.d.). Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin.
  • PubMed. (2006). 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b][7][14][23] Thiadiazine Derivatives. Retrieved from

  • MDPI. (n.d.). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(tert-Butyl)oxazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed procedures for the proper disposal of 2-(tert-Butyl)oxazolo[4,5-c]pyridine, a heterocyclic compound utilized in research and development. While specific comprehensive safety data for this compound may be limited due to its use in early discovery research, this document synthesizes available information with established protocols for handling related pyridine derivatives to ensure a robust and cautious approach to its disposal.

Understanding the Hazard Profile

This compound is classified as acutely toxic if swallowed.[1] Its hazard profile necessitates careful handling to minimize exposure and prevent environmental contamination.

Table 1: Safety and Hazard Information for this compound

PropertyInformationSource
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statement H302: Harmful if swallowed[1]
Hazard Class Acute Toxicity 4 (Oral)[1]
Storage Class 11 (Combustible Solids)[1]
Physical Form Solid[1]

Given its structural relation to pyridine, it is prudent to assume that this compound may share some of the hazardous properties of pyridine, such as potential for skin and respiratory irritation.[2][3] Therefore, all handling and disposal operations should be conducted with appropriate personal protective equipment and in a well-ventilated area.[2][4]

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Hand Protection: Nitrile or neoprene gloves are recommended for chemical resistance.[3][4]

  • Eye and Face Protection: Chemical splash goggles are essential.[3][4] A face shield should be considered if there is a risk of splashing.[3]

  • Skin and Body Protection: A chemical-resistant lab coat should be worn.[3][4]

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of any dust or fumes.[2][4]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to comply with general hazardous waste regulations and prioritizes safety and environmental protection.

Step 1: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.[5][6]

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, compatible, and clearly labeled hazardous waste container.[7][8]

  • Liquid Waste: If the compound is in solution, it should be collected in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams. Halogenated and non-halogenated solvent wastes should generally be segregated.[5]

Step 2: Waste Container Management

The integrity and labeling of waste containers are paramount for safe storage and disposal.[8][9]

  • Container Compatibility: Waste must be stored in containers made of a material compatible with the chemical.[5][8]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity.[8] The date the waste is first added to the container should also be recorded.[7]

  • Container Condition: Ensure containers are in good condition and have tightly fitting caps.[6][8] Keep containers closed at all times except when adding waste.[8][9] Do not overfill containers; a general guideline is to fill to no more than 90% capacity.[9]

Step 3: Storage of Waste

Waste awaiting disposal must be stored safely to prevent accidents and exposure.

  • Location: Store waste containers in a designated satellite accumulation area within the laboratory, near the point of generation.[6][8]

  • Segregation: Store containers of this compound waste segregated from incompatible materials, such as strong oxidizing agents and acids.[6][7]

  • Ventilation: The storage area should be well-ventilated.[4]

Step 4: Disposal Request and Pickup

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a chemical collection request form.[7]

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound be disposed of in the regular trash or down the drain.[9][10]

Step 5: Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before disposal.

  • Triple Rinsing: The EPA designates certain chemicals as "Acutely Hazardous" or "P-list." While it is not explicitly stated for this compound, it is best practice to treat containers of any hazardous chemical with a triple rinse procedure.[5][10] Rinse the empty container three times with a suitable solvent that can dissolve the compound.

  • Rinsate Collection: The solvent rinsate from the triple rinse must be collected and disposed of as hazardous waste.[10]

  • Container Disposal: After triple rinsing and defacing the original label, the container can typically be disposed of in the regular waste or glassware waste, according to your institution's guidelines.[5][10]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Small Spills: For a small spill that can be cleaned up quickly, trained personnel wearing appropriate PPE may use an inert absorbent material, such as sand or vermiculite, to contain the spill.[2][11] The absorbed material should then be collected into a sealed container for disposal as hazardous waste.[2][11]

  • Large Spills: For large spills, evacuate the area immediately, secure it, and contact your institution's EHS or emergency response team.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (Solid or Liquid) segregate Segregate Waste (Solid vs. Liquid) start->segregate spill Spill Occurs start->spill Potential Event empty_container Empty Container? start->empty_container Process End label_container Label Container Correctly - 'Hazardous Waste' - Chemical Name - Date segregate->label_container store_safely Store in Satellite Accumulation Area label_container->store_safely request_pickup Request EHS Pickup store_safely->request_pickup ehs_disposal Professional Disposal (e.g., Incineration) request_pickup->ehs_disposal small_spill Small Spill: Absorb & Collect for Disposal spill->small_spill Small large_spill Large Spill: Evacuate & Call EHS spill->large_spill Large small_spill->label_container empty_container->segregate No (Residual Product) triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container triple_rinse->dispose_container collect_rinsate->label_container

Sources

Comprehensive Safety and Handling Guide for 2-(tert-Butyl)oxazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and operational procedures for handling 2-(tert-Butyl)oxazolo[4,5-c]pyridine in a laboratory setting. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from the hazard information available for the closely related compound, 2-(tert-Butyl)oxazolo[4,5-c]pyridin-7-ol, and established safety protocols for handling heterocyclic and oxazole-containing compounds.[1][2]

Hazard Assessment and GHS Classification

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4GHS07WarningH302: Harmful if swallowed

Source: Sigma-Aldrich

Based on the structural similarity and the precautionary principle in chemical safety, it is prudent to handle this compound as a compound that is harmful if swallowed. Furthermore, related heterocyclic compounds may cause skin irritation, serious eye irritation, and respiratory irritation upon exposure.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure when handling this compound. The required level of PPE will depend on the scale of the operation and the potential for exposure.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields, laboratory coat, nitrile gloves, and closed-toe shoes.For handling small quantities in a well-ventilated area or a chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls, and double-gloving with nitrile gloves.Recommended when there is a risk of splashing or aerosol generation, such as during heating, sonicating, or transferring large volumes.[1]
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges, chemical-resistant suit, and heavy-duty chemical-resistant gloves.For responding to significant spills or uncontrolled releases of the compound.

Glove Selection: Nitrile gloves are generally recommended for handling chemicals in a laboratory setting.[1] However, it is crucial to consult the glove manufacturer's compatibility chart to ensure adequate protection against this specific chemical or its solvents. Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removing them.[4][5]

Safe Handling and Operational Plan

Adherence to a strict operational workflow is critical to ensure a safe laboratory environment when working with this compound.

Engineering Controls
  • Ventilation: All manipulations of this compound, including weighing, preparing solutions, and running reactions, should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.[4]

  • Ignition Sources: While specific flammability data is unavailable, many organic compounds are flammable. It is good practice to keep the work area free of ignition sources such as open flames and spark-producing equipment.[6]

Procedural Workflow

The following diagram outlines the recommended step-by-step procedure for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Post-Reaction & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood 1. prep_materials Gather and Inspect Equipment prep_hood->prep_materials 2. handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh 3. handle_dissolve Prepare Solution (if applicable) handle_weigh->handle_dissolve 4. handle_transfer Transfer to Reaction Vessel handle_dissolve->handle_transfer 5. react_setup Set Up Reaction Apparatus handle_transfer->react_setup 6. react_monitor Monitor Reaction Progress react_setup->react_monitor 7. cleanup_quench Quench Reaction Safely react_monitor->cleanup_quench 8. cleanup_waste Segregate and Label Waste cleanup_quench->cleanup_waste 9. cleanup_decon Decontaminate Work Area and Glassware cleanup_waste->cleanup_decon 10. cleanup_ppe Doff and Dispose of PPE cleanup_decon->cleanup_ppe 11.

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency spill response procedures.[2]

Storage and Disposal

Proper storage and disposal are essential to maintain a safe laboratory environment and comply with regulations.

Storage
  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[6]

  • The storage class for the analogous compound is 11 - Combustible Solids.

Disposal
  • Dispose of waste containing this compound in accordance with all local, state, and federal regulations.

  • Collect waste in a designated, labeled, and sealed container.[8]

  • Do not dispose of this chemical down the drain or in the general trash.

References

  • Material Safety Data Sheet. (n.d.). Pyridine. Retrieved from [Link]

  • Guidelines and Laboratory Protocols of Organic Chemistry. (n.d.). Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-tert-Butylpyridine. PubChem Compound Database. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • American Chemical Society. (2022). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tert-Butyl)oxazolo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
2-(tert-Butyl)oxazolo[4,5-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.